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Vicriviroc (Malate) Documentation Hub

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  • Product: Vicriviroc (Malate)

Core Science & Biosynthesis

Foundational

Biophysical Characterization of Vicriviroc: Binding Kinetics and CCR5 Receptor Occupancy

[1][2] Executive Summary Vicriviroc (SCH 417690 or SCH-D) represents a pivotal case study in the structure-activity relationship (SAR) of Class A GPCR antagonists.[1] While chemically related to its predecessor SCH-C, Vi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Vicriviroc (SCH 417690 or SCH-D) represents a pivotal case study in the structure-activity relationship (SAR) of Class A GPCR antagonists.[1] While chemically related to its predecessor SCH-C, Vicriviroc distinguishes itself not merely through thermodynamic affinity (


), but through residence time .[1]

This technical guide analyzes the binding mechanism of Vicriviroc to the C-C chemokine receptor type 5 (CCR5).[1][2][3] The core insight for researchers is that Vicriviroc exhibits "pseudo-irreversible" binding kinetics with a dissociation half-life (


) exceeding 12 hours—significantly longer than Maraviroc.[1] This kinetic stability is the primary driver of its potent receptor occupancy and antiviral efficacy, necessitating specific modifications to standard radioligand binding protocols to ensure equilibrium is genuinely reached.

Molecular Mechanism of Action: Allosteric Modulation

Vicriviroc is a small-molecule entry inhibitor that functions as an allosteric inverse agonist .[1] It does not compete directly with the HIV-1 gp120 surface glycoprotein for the extracellular loops.[1] Instead, it binds deep within a hydrophobic cavity formed by the transmembrane (TM) helices, stabilizing a receptor conformation that is unrecognized by the viral envelope.

Structural Binding Determinants

Crystallographic modeling and mutagenesis studies identify a binding pocket distinct from the natural chemokine binding site.[1]

  • Hydrophobic Anchor: The trifluoromethyl-phenyl group of Vicriviroc penetrates a hydrophobic pocket between TM1, TM2, TM3, and TM7.

  • Key Residue Interactions:

    • Glu283 (TM7): Forms a critical electrostatic salt bridge with the protonated nitrogen of the piperazine core.[1] This is a conserved anchor point for many high-affinity CCR5 antagonists.[1]

    • Ile198 (TM5): Provides essential hydrophobic Van der Waals contacts.[1]

    • Tyr108 (TM3) & Tyr251 (TM6): Aromatic stacking interactions that stabilize the ligand orientation.[1]

Visualization of Signaling Blockade

The following diagram illustrates the allosteric locking mechanism preventing gp120 recognition.

CCR5_Binding_Mechanism HIV_gp120 HIV-1 gp120 (V3 Loop) CCR5_Active CCR5 (Active Conformation) Permissive to Entry CCR5_Active->HIV_gp120 High Affinity Recognition CCR5_Locked CCR5 (Locked Conformation) Non-Permissive CCR5_Active->CCR5_Locked Allosteric Transition CCR5_Locked->HIV_gp120 Steric/Conformational Mismatch (Entry Blocked) Vicriviroc Vicriviroc (Ligand) Residues Key Binding Residues: Glu283 (Salt Bridge) Ile198 (Hydrophobic) Tyr108 (Stacking) Vicriviroc->Residues Binds TM Pocket Residues->CCR5_Locked Induces Conformational Shift

Figure 1: Allosteric mechanism where Vicriviroc binding to TM residues locks CCR5, preventing gp120 interaction.[1]

Binding Kinetics & Thermodynamics

The defining characteristic of Vicriviroc is its slow dissociation rate (


).[1] In comparative studies against Maraviroc, Vicriviroc displays a longer residence time, which correlates with sustained receptor occupancy even as plasma drug levels fluctuate.
Comparative Kinetic Data

The table below summarizes consensus values from radioligand binding assays (using [


H]-labeled ligands) and functional inhibition assays.
ParameterVicriviroc (SCH-D)Maraviroc (MVC)Biological Implication
Dissociation

12 ± 1.2 hours 7.5 ± 0.7 hoursVCV is "pseudo-irreversible" on physiological timescales.[1]
Binding Affinity (

)
0.40 – 0.80 nM *0.18 nMHigh affinity, but kinetics drive efficacy.[1]
Inhibitory Potency (

)
0.45 – 18 nM ~2.0 nMPotent against diverse clades.[1][2]
Equilibration Time >24 Hours ~1-2 HoursCRITICAL: Standard assays underestimate VCV affinity if read too early.[1]

*Note:


 values for Vicriviroc vary by incubation time. Early reads (4h) suggest lower affinity (

nM), while equilibrium reads (24h) reveal true high affinity (

nM).[1][2]

Experimental Methodologies: Validating Affinity

Measuring the affinity of slow-offset compounds like Vicriviroc requires modifying standard protocols.[1] A standard 1-hour incubation will result in a non-equilibrium state, yielding an artificially high


 (underestimating potency).[1]
Protocol: Equilibrium Radioligand Competition Assay

Objective: Determine the inhibition constant (


) of Vicriviroc displacing 

I-MIP-1

(natural ligand) or [

H]-Vicriviroc.[1]

Reagents:

  • Membranes: CHO-K1 cells stably expressing human CCR5 (approx. 2

    
    g protein/well).[1]
    
  • Radioligand:

    
    I-MIP-1
    
    
    
    (0.1 nM final concentration).[1]
  • Buffer: 50 mM HEPES, 5 mM MgCl

    
    , 1 mM CaCl
    
    
    
    , 0.2% BSA, pH 7.4.
  • WGA-SPA Beads: Wheat Germ Agglutinin Scintillation Proximity Assay beads (if using SPA format).[1][2]

Step-by-Step Workflow:

  • Preparation: Pre-coat filter plates (GF/B or GF/C) with 0.3% Polyethyleneimine (PEI) for 1 hour at 4°C. Why: Reduces non-specific binding of the hydrophobic ligand to the plastic/filter.[1]

  • Incubation (The Critical Step):

    • Mix Membranes + WGA-SPA beads + Vicriviroc (serial dilution) + Radioligand.[1]

    • Incubate for 24 hours at Room Temperature (22°C).

    • Note: Do not use 4°C for the primary binding if seeking physiological relevance, as kinetics slow further. Do not stop at 2 hours; equilibrium has not been reached.

  • Termination:

    • Filter through PEI-coated plates using a vacuum manifold.[1]

    • Wash 3x with ice-cold wash buffer (50 mM HEPES, 500 mM NaCl).[1] High salt wash helps remove low-affinity non-specific binding.[1]

  • Analysis:

    • Measure CPM (Counts Per Minute).[1]

    • Fit data to a one-site competition model (Cheng-Prusoff equation) to derive

      
      .[1]
      
Workflow Diagram

Assay_Workflow Step1 1. PEI Coating (Filter Plates) Reduces NSB Step2 2. Assembly Membrane + Ligand + Vicriviroc Step1->Step2 Step3 3. Equilibration 24 HOURS @ 22°C (Critical Step) Step2->Step3 Slow Association Step4 4. Filtration & Wash High Salt Buffer Step3->Step4 Steady State Step5 5. Data Analysis Calculate Ki Step4->Step5

Figure 2: Optimized radioligand binding workflow emphasizing the extended equilibration time required for Vicriviroc.

Clinical Implications of Binding Affinity

The biophysical properties of Vicriviroc directly influence its resistance profile.[1] Because Vicriviroc locks the receptor in a specific conformation, viral resistance does not typically occur via competitive displacement.

  • Resistance Mechanism: HIV-1 develops resistance by accumulating mutations in the V3 loop of gp120.[1][3] These mutations allow the virus to utilize the Vicriviroc-bound conformation of CCR5 for entry, rather than displacing the drug.[1]

  • Cross-Resistance: Due to subtle differences in the binding pocket (specifically interactions with the extracellular loops), viruses resistant to Maraviroc are not always cross-resistant to Vicriviroc, and vice versa.

References

  • Strizki, J. M., et al. (2005). "Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1."[4][5] Antimicrobial Agents and Chemotherapy, 49(12), 4911–4919.[4][5] [Link]

  • Gonsiorek, W., et al. (2006). "Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists." NATAP / ICAAC 2006. [Link][1]

  • Pugach, P., et al. (2007). "HIV-1 clones resistant to a small molecule CCR5 inhibitor use the inhibitor-bound form of CCR5 for entry."[1][4][6] Virology, 361(1), 212–228.[4][6] [Link]

  • Billick, E., et al. (2004). "The V3 loop of the HIV-1 envelope glycoprotein is a major determinant of resistance to the CCR5 antagonist SCH-C." Journal of Virology, 78(8), 4134.[1] [Link]

Sources

Exploratory

Technical Monograph: Vicriviroc Malate – Structural Dynamics and Pharmacological Profile

Executive Summary Vicriviroc Malate (SCH 417690 Malate) represents a second-generation small-molecule CCR5 antagonist developed for the treatment of HIV-1 infection.[1] Unlike its predecessor, SCH-C, Vicriviroc was engin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vicriviroc Malate (SCH 417690 Malate) represents a second-generation small-molecule CCR5 antagonist developed for the treatment of HIV-1 infection.[1] Unlike its predecessor, SCH-C, Vicriviroc was engineered for enhanced potency and a superior safety profile, specifically targeting the hydrophobic pocket within the transmembrane helices of the CCR5 co-receptor.[1] Although its clinical development was halted in Phase III due to efficacy endpoints in treatment-experienced patients, it remains a critical reference standard in antiretroviral research and structural biology.[1] This guide details its chemical architecture, allosteric mechanism, and validated analytical protocols.[1]

Chemical Architecture & Structural Logic[1]

Molecular Identity

Vicriviroc is a piperazine-based antagonist designed with rigid chiral centers to maximize binding affinity while minimizing off-target hERG channel blockade, a liability observed in earlier generations.[1]

PropertySpecification
IUPAC Name 5-({4-[(3S)-4-{(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine malate
CAS Number 541503-81-5 (Malate); 306296-47-9 (Free Base)
Molecular Formula C₂₈H₃₈F₃N₅O₂[1][2][3][4][5][6][7][8][9] · C₄H₆O₅
Molecular Weight 667.72 g/mol (Salt); 533.63 g/mol (Free Base)
Chirality Two chiral centers: (1R) on the ethyl linker and (3S) on the piperazine ring.[1]
Structural Pharmacophore Analysis

The molecule is composed of three distinct pharmacophoric regions:

  • The "Anchor" (Left Wing): A trifluoromethyl-substituted phenyl ring linked via a chiral methoxy-ethyl spacer.[1] This region penetrates the deep hydrophobic cavity of CCR5.[1]

  • The "Scaffold" (Core): A 3-methylpiperazine core that provides the necessary vector orientation, ensuring the "wings" are positioned at the correct dihedral angles.[1]

  • The "Cap" (Right Wing): A 4,6-dimethylpyrimidine moiety attached via a piperidine linker.[1] This region interacts with the extracellular loops (ECL) of the receptor.[1]

ChemicalStructure Trifluoro Trifluoromethyl-Phenyl (Hydrophobic Anchor) Linker Methoxy-Ethyl Linker (Chiral Center 1R) Trifluoro->Linker Lipophilic Interaction Piperazine 3-Methylpiperazine Core (Chiral Center 3S) Linker->Piperazine Rigid Orientation Piperidine Piperidine Spacer Piperazine->Piperidine Linkage Pyrimidine 4,6-Dimethylpyrimidine (ECL Interaction) Piperidine->Pyrimidine H-Bond Acceptor

Figure 1: Pharmacophore segmentation of Vicriviroc, highlighting the modular assembly of its binding domains.[1]

Mechanism of Action: Allosteric Inhibition[1][3][5]

Vicriviroc functions as a non-competitive allosteric antagonist .[1][3][5] It does not compete directly with the HIV-1 envelope glycoprotein gp120 for the binding site.[1][3] Instead, it locks the CCR5 receptor into a conformation that is unrecognized by the virus.[1]

Binding Kinetics
  • Target: Transmembrane helices (TM) 1, 2, 3, and 7 of the CCR5 receptor.[1]

  • Dissociation Constant (

    
    ):  High affinity, typically in the sub-nanomolar range (~0.91 nM IC50 for viral inhibition).[1]
    
  • Resistance Profile: Resistance emerges via mutations in the V3 loop of gp120, allowing the virus to utilize the drug-bound conformation of CCR5 (non-competitive resistance) or shift to CXCR4 tropism.[1]

MOA Vicriviroc Vicriviroc Malate CCR5_Native CCR5 Receptor (Native Conformation) Vicriviroc->CCR5_Native Binds TM Pocket CCR5_Bound CCR5-Vicriviroc Complex (Allosteric Lock) CCR5_Native->CCR5_Bound Conformational Shift Fusion Membrane Fusion (Viral Entry) CCR5_Native->Fusion Successful Binding NoFusion Entry Inhibited CCR5_Bound->NoFusion Fusion Blocked gp120 HIV-1 gp120 gp120->CCR5_Native High Affinity gp120->CCR5_Bound Steric Mismatch

Figure 2: Mechanism of Action illustrating the allosteric blockade of the CCR5-gp120 interaction.

Physicochemical Properties & Stability[1]

For experimental handling, the malate salt is preferred due to superior aqueous solubility compared to the free base.[1]

ParameterDataNotes
Solubility (Water) ~34 mg/mLSoluble, pH-dependent.[1]
Solubility (DMSO) >100 mg/mLIdeal for stock solutions.[1]
Solubility (Ethanol) >100 mg/mLSuitable for cellular assays.[1]
pKa ~3.7 (Calculated)Basic nitrogen centers.[1]
Storage -20°C (Desiccated)Hygroscopic; protect from moisture.[1]
Stability >2 years at -20°CAvoid freeze-thaw cycles in solution.[1]

Analytical Protocol: LC-MS/MS Quantification

Objective: Quantify Vicriviroc in plasma or culture media. Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Positive Electrospray Ionization (ESI+).[1]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters Atlantis T3 or equivalent), 150 mm × 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 95% B over 4 minutes.

  • Flow Rate: 0.4 - 1.0 mL/min (system dependent).[1]

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode.

  • Precursor Ion (Q1): m/z 534.3

    
    [1]
    
  • Product Ion (Q3): m/z 534.3

    
     m/z 176 (Fragment from piperidine/pyrimidine cleavage) or m/z 516 (Loss of water/methoxy).[1] Note: Transitions must be optimized per instrument.
    
  • Internal Standard: Deuterated Vicriviroc (

    
    -Vicriviroc) or Maraviroc (if selectivity allows).
    

LCMS Sample Plasma/Media Sample PPT Protein Precipitation (Acetonitrile) Sample->PPT Centrifuge Centrifugation 14,000 rpm PPT->Centrifuge HPLC HPLC Separation (C18 Column) Centrifuge->HPLC ESI ESI Source (+) HPLC->ESI Q1 Q1 Filter m/z 534.3 ESI->Q1 Collision Collision Cell (CID) Q1->Collision Q3 Q3 Filter Product Ion Collision->Q3 Detector Detector Quantification Q3->Detector

Figure 3: Analytical workflow for the quantification of Vicriviroc using LC-MS/MS.

Synthetic Logic (Retrosynthesis)[1]

The synthesis of Vicriviroc is a convergent process involving the coupling of two complex intermediates.[1]

  • Fragment A (Chiral Amine): Derived from the asymmetric reduction of a ketone precursor to form the (1R)-1-[4-(trifluoromethyl)phenyl]ethanol derivative, which is then activated and coupled to the piperazine ring.[1]

  • Fragment B (Piperidine-Pyrimidine): Formed by acylation of 4-methyl-4-aminopiperidine with a 4,6-dimethylpyrimidine-5-carboxylic acid derivative.[1]

  • Final Coupling: The secondary amine of the piperazine (Fragment A) is coupled to the piperidine nitrogen of Fragment B (often via a reductive amination or direct alkylation strategy depending on the linker oxidation state).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3009355, Vicriviroc.[1] Retrieved from [Link][1]

  • Strizki, J. M., et al. (2005). Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1.[1][4][9] Antimicrobial Agents and Chemotherapy.[1][4][6] Retrieved from [Link]

  • ClinicalTrials.gov. Vicriviroc Clinical Trial History and Outcomes.[1][10] Retrieved from [Link][1][10]

  • Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 entry inhibitors.[1] Journal of Medicinal Chemistry.[1] (Contextual citation for piperazine scaffold synthesis).

Sources

Foundational

Technical Whitepaper: The Medicinal Chemistry and Clinical Trajectory of Vicriviroc

The following technical guide details the discovery, medicinal chemistry optimization, and clinical trajectory of Vicriviroc (SCH 417690). This document is structured for pharmaceutical researchers and follows a rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, medicinal chemistry optimization, and clinical trajectory of Vicriviroc (SCH 417690). This document is structured for pharmaceutical researchers and follows a rigorous evidence-based framework.

Executive Summary

Vicriviroc (SCH 417690), a second-generation CCR5 antagonist developed by Schering-Plough (later Merck), represents a pivotal case study in the optimization of HIV entry inhibitors.[1] Designed to overcome the safety liabilities of its predecessor, SCH-C (SCH 351125), Vicriviroc demonstrated superior potency and a cleaner cardiovascular safety profile.[1] Despite achieving viral suppression in Phase II trials, it failed to meet primary efficacy endpoints in Phase III studies (VICTOR-E3/E4) for treatment-experienced patients, leading to its discontinuation.[1] This guide analyzes the Structure-Activity Relationship (SAR) logic, allosteric mechanism, and the rigorous experimental protocols used in its characterization.

Medicinal Chemistry & SAR Evolution

The development of Vicriviroc was driven by the need to mitigate the hERG channel blockade observed with the first-generation compound, SCH-C.[1]

From SCH-C to Vicriviroc: The Pivot

SCH-C was a potent CCR5 antagonist but caused dose-dependent QTc prolongation due to affinity for the Kv11.1 (hERG) potassium channel.[1] The optimization strategy focused on maintaining the pharmacophore required for CCR5 binding while altering the scaffold to reduce ion channel affinity.[1]

  • SCH-C Structure: An oxime-piperidine scaffold.[1][2]

  • Vicriviroc Structure: A piperazine-pyrimidine scaffold.[1][3]

    • Core: A piperazine ring linked to a piperidine.

    • Head Group: 4,6-dimethylpyrimidine-5-carboxamide (critical for potency).[1]

    • Tail Group: A trifluoromethyl-phenyl moiety with a methoxy-ethyl side chain.[1]

Key SAR Modifications
  • hERG Selectivity: The replacement of the oxime linker with a pyrimidine-amide linkage significantly reduced hERG affinity (

    
     for Vicriviroc vs. 
    
    
    
    for SCH-C).[1]
  • Potency Enhancement: The addition of the methyl group on the piperazine ring (chiral center) and the specific configuration of the trifluoromethyl-phenyl group improved binding affinity to the hydrophobic pocket of CCR5.[1]

Visualization: Chemical Evolution Logic

SAR_Logic SCH_C SCH-C (SCH 351125) First Gen Liability Liability: hERG Affinity (QTc) SCH_C->Liability Clinical Signal Strategy Strategy: Scaffold Hopping Liability->Strategy Optimization Req Vicriviroc Vicriviroc (SCH 417690) Second Gen Strategy->Vicriviroc Piperazine-Pyrimidine Substitution Outcome Outcome: > Potency < hERG Binding Vicriviroc->Outcome Validation

Figure 1: The medicinal chemistry logic flow moving from SCH-C to Vicriviroc to address cardiovascular safety.

Mechanism of Action: Allosteric Inhibition

Vicriviroc does not compete directly with the HIV envelope glycoprotein gp120 for the external binding site.[3] Instead, it acts as an allosteric inverse agonist .

Binding Topology
  • Site: A hydrophobic pocket formed by the transmembrane (TM) helices of the CCR5 receptor, specifically located between TM1, TM2, TM3, and TM7.

  • Key Residue Interaction: The trifluoromethyl-phenyl group of Vicriviroc interacts strongly with Isoleucine 198 (I198) on TM5 via hydrophobic interaction.[1]

  • Conformational Shift: Binding stabilizes the CCR5 receptor in a conformation that the HIV gp120 V3 loop cannot recognize or bind to, effectively locking the door from the inside.

Visualization: Signaling Pathway Blockade

MOA HIV_gp120 HIV gp120 (V3 Loop) CCR5_Native CCR5 (Native Conformation) HIV_gp120->CCR5_Native High Affinity CCR5_Bound CCR5-Vicriviroc Complex (Altered Conformation) HIV_gp120->CCR5_Bound Steric Mismatch CCR5_Native->CCR5_Bound Allosteric Shift Fusion Viral Fusion & Entry CCR5_Native->Fusion Without Inhibitor Vicriviroc Vicriviroc Vicriviroc->CCR5_Native Binds TM Hydrophobic Pocket Block ENTRY BLOCKED CCR5_Bound->Block Prevents gp41 engagement

Figure 2: Mechanism of Action illustrating the allosteric blockade of HIV entry.[1]

Clinical Development & Attrition

Despite promising Phase II data, Vicriviroc failed in late-stage development.[1] This attrition highlights the difficulty of demonstrating superiority in treatment-experienced populations with optimized background therapies (OBT).[1]

Clinical Data Summary
Trial PhaseStudy NamePopulationOutcomeKey Finding
Phase II ACTG 5211 (VICTOR-E1)Treatment-ExperiencedPositive Significant viral load reduction vs. placebo.[1] Validated safety.
Phase III VICTOR-E3Treatment-ExperiencedFailure Did not meet primary efficacy endpoint (undetectable viral load) vs. OBT alone.[1]
Phase III VICTOR-E4Treatment-ExperiencedFailure Similar to E3; background therapy was too effective, masking Vicriviroc's benefit.[1]
The "Background Therapy" Paradox

In the VICTOR-E3/E4 trials, the control arm received an "Optimized Background Therapy" (OBT) that often included new classes of drugs (e.g., integrase inhibitors like Raltegravir).[1] The OBT was so effective that the incremental benefit of adding Vicriviroc was statistically indistinguishable, leading to the trial's failure despite the drug being biologically active.

Technical Protocols

The following protocols are reconstructed from primary literature to allow for self-validating replication of Vicriviroc's characterization.

Protocol A: Competitive Radioligand Binding Assay

Purpose: To determine the binding affinity (


) of Vicriviroc for the CCR5 receptor.[1][2]
Self-Validating Logic:  Uses 

I-MIP-1

(natural ligand) or

SCH-C to confirm displacement.[1] Non-specific binding is defined by excess cold ligand.

Materials:

  • CHO cells stably expressing human CCR5.

  • Radioligand:

    
    GTP
    
    
    
    S or
    
    
    Vicriviroc (custom).[1]
  • Assay Buffer: 50 mM HEPES, 5 mM

    
    , 1 mM 
    
    
    
    , 0.2% BSA, pH 7.4.

Workflow:

  • Membrane Preparation: Harvest CHO-CCR5 cells, lyse via nitrogen cavitation, and isolate membranes via ultracentrifugation (100,000 x g).

  • Incubation:

    • Mix 5-10

      
       membrane protein with 0.1 nM radioligand.[1]
      
    • Add serial dilutions of Vicriviroc (

      
       to 
      
      
      
      M).[1]
    • Incubate for 4 hours at room temperature (Note: Long incubation is critical due to slow dissociation rates of high-affinity antagonists).[1]

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Quantification: Scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: hERG Safety Profiling (Patch Clamp)

Purpose: To quantify the risk of QT prolongation.[1] Self-Validating Logic: Must include a positive control (e.g., E-4031) to verify channel sensitivity.[1]

Workflow:

  • Cell System: HEK293 cells stably expressing hERG (Kv11.1).[1]

  • Electrophysiology: Whole-cell patch-clamp configuration.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV (elicits tail current).[1]

  • Drug Application: Perfusion of Vicriviroc (1, 10, 30

    
    ) until steady-state block is achieved.[1]
    
  • Calculation: Measure reduction in peak tail current amplitude relative to baseline.

    • Target: Vicriviroc

      
       should be 
      
      
      
      to be considered safer than SCH-C.[1]

References

  • Strizki, J. M., et al. (2005).[2][4][5][6] "Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1."[2][7][5][6] Antimicrobial Agents and Chemotherapy.[5][8]

  • Tagat, J. R., et al. (2004). "Piperazine-based CCR5 antagonists as HIV-1 entry inhibitors.[1][3] 4. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-[4-(trifluoromethyl)phenyl]ethyl]-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist."[1] Journal of Medicinal Chemistry.

  • Gulick, R. M., et al. (2007). "Phase 2 study of the safety and efficacy of vicriviroc, a CCR5 inhibitor, in HIV-1-infected, treatment-experienced patients."[1][9][10] Journal of Infectious Diseases.

  • Suleiman, J., et al. (2010). "Vicriviroc in combination therapy for treatment-experienced HIV-infected subjects: results of the VICTOR-E3 and VICTOR-E4 Phase 3 trials." Journal of the International AIDS Society.[1]

  • Garcia-Perez, J., et al. (2011).[1] "Allosteric Model of Vicriviroc Binding to CCR5." Journal of Biological Chemistry.

Sources

Exploratory

Mechanistic &amp; Functional Profiling of Vicriviroc: An In Vitro Antiviral Assessment Guide

Executive Summary Vicriviroc (VCV, SCH-D, SCH 417690) represents a pivotal evolution in the class of CCR5 antagonists.[1] Designed as a follow-up to SCH-C (SCH 351125), VCV exhibits superior potency, improved oral bioava...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vicriviroc (VCV, SCH-D, SCH 417690) represents a pivotal evolution in the class of CCR5 antagonists.[1] Designed as a follow-up to SCH-C (SCH 351125), VCV exhibits superior potency, improved oral bioavailability, and a distinct safety profile.[1] While its clinical development was halted in late-stage trials due to efficacy/safety balances in treatment-experienced cohorts, its in vitro profile remains a gold standard for characterizing entry inhibitors.[1]

This technical guide dissects the antiviral activity of Vicriviroc against HIV-1 isolates.[1][2][3] It is designed for researchers requiring a deep understanding of the drug's molecular behavior, quantitative potency across diverse viral clades, and the specific methodologies used to validate these findings.

Section 1: The Molecular Interplay (Mechanism of Action)[1]

Vicriviroc functions as a non-competitive allosteric antagonist of the CCR5 co-receptor.[4] Unlike competitive inhibitors that might fight for the exact gp120 binding site, VCV binds to a hydrophobic pocket formed by the transmembrane helices (TM) of the receptor—specifically interacting with residues in TM1, TM2, TM3, and TM7.

The "Locked Conformation" Hypothesis

Upon binding, VCV stabilizes CCR5 in a conformation that is unrecognized by the HIV-1 envelope glycoprotein gp120. This prevents the critical conformational changes required for the fusion peptide (gp41) to insert into the host membrane.

  • Key Residues: Mutational studies indicate VCV interacts strongly with Ile198 (TM5) , Glu283 (TM7) , Tyr108 (TM3) , and Tyr251 (TM6) .[1]

  • Selectivity: VCV has no activity against CXCR4-tropic (X4) or dual-tropic (R5X4) viruses, validating its specificity for the R5 pathway.[1]

MOA VCV Vicriviroc (Ligand) CCR5_WT CCR5 Receptor (Native State) VCV->CCR5_WT Binds TM Pocket CCR5_Locked CCR5 Receptor (Allosterically Locked) CCR5_WT->CCR5_Locked Conformational Shift Fusion Viral Fusion & Entry CCR5_WT->Fusion Permits Block Entry Blocked CCR5_Locked->Block Prevents Fusion gp120 HIV-1 gp120 gp120->CCR5_WT High Affinity Binding gp120->CCR5_Locked Steric/Conf. Mismatch

Figure 1: Allosteric inhibition mechanism of Vicriviroc.[1] VCV binding alters CCR5 topology, rendering it unrecognizable to viral gp120.

Section 2: In Vitro Potency Landscape[1]

Vicriviroc demonstrates potent antiviral activity in the low nanomolar range against a broad spectrum of HIV-1 isolates.[1] It is consistently 2- to 40-fold more potent than its predecessor, SCH-C.[1][5]

Quantitative Data: IC50/EC50 Values

The following data summarizes VCV potency across different assay systems and viral subtypes.

Viral IsolateSubtype (Clade)Assay SystemEC50 (nM)EC90 (nM)
Ba-L B (Lab Strain)PBMC0.04 – 0.20~1.5
JR-FL B (Primary)PBMC0.45 – 1.00~4.0
ADA-M B (M-tropic)PBMC~0.50N/A
RU570 GPBMC1.216.0
JV1083 GPBMC1.312.0
CC1/85 BTZM-bl0.35N/A
MDR Isolates *BPBMC0.5 – 2.0< 10.0

*MDR Isolates: Strains resistant to NRTIs, NNRTIs, and PIs remain fully susceptible to VCV, confirming lack of cross-resistance with other classes.

Comparative Potency

In direct head-to-head comparisons using donor-matched PBMCs:

  • Vicriviroc: Geometric mean EC50 ~0.2 nM[1]

  • SCH-C: Geometric mean EC50 ~5.0 nM[1]

  • Maraviroc: Comparable potency range, though VCV often shows steeper inhibition curves in specific isolates.

Section 3: Experimental Methodologies

To replicate these findings, rigorous adherence to "self-validating" protocols is required. The following workflows ensure data integrity by accounting for donor variability and receptor expression levels.

Protocol A: PBMC Isolation & Infection (The Gold Standard)

This assay measures the reduction in p24 antigen production in primary cells.

1. Cell Isolation & Stimulation:

  • Isolate PBMCs from three distinct healthy donors (seronegative for HIV/HBV/HCV) using Ficoll-Paque density centrifugation.[1]

  • Why: Pooling donors minimizes host-genetic variability in CCR5 expression (e.g., heterozygous

    
    32).[1]
    
  • Stimulate cells with Phytohemagglutinin (PHA-P, 5

    
    g/mL) and IL-2 (10 U/mL) for 72 hours.[1] This upregulates CCR5 and CD4, rendering cells permissive.
    

2. Drug Treatment:

  • Prepare serial dilutions of Vicriviroc in RPMI-1640 (supplemented with 10% FBS and IL-2).

  • Pre-incubate cells (

    
     cells/well) with drug for 1 hour  at 37°C prior to infection.[1]
    
  • Causality: Pre-incubation ensures receptor occupancy equilibrium before the virus competes for binding.

3. Infection & Readout:

  • Inoculate with HIV-1 (MOI = 0.001 - 0.[1]01) for 2-4 hours.

  • Wash cells

    
     with PBS to remove unbound virus and drug.
    
  • Resuspend in fresh medium containing the appropriate concentration of VCV.

  • Critical Step: Maintaining drug pressure post-wash is essential for reversible inhibitors like VCV.

  • Incubate for 7 days. Harvest supernatant for p24 ELISA.

Protocol B: PhenoSense™ Assay (High Throughput)

Used for determining susceptibility of clinical isolates (pseudoviruses).[1]

  • Vector: Genomic DNA is amplified to generate resistance test vectors (RTVs) containing patient env.[1]

  • Cells: HEK293 cells co-transfected with RTV and a luciferase reporter vector.

  • Readout: Luciferase activity is measured after single-round infection.[1][2] This isolates the entry step from post-entry replication events.

AssayWorkflow cluster_0 PBMC Preparation cluster_1 Infection Phase PBMC Isolate PBMCs (Ficoll Gradient) Stim Stimulate (PHA + IL-2) 72 Hours PBMC->Stim PreInc Pre-incubate with VCV (1 Hour) Stim->PreInc Infect Inoculate HIV-1 (MOI 0.001) PreInc->Infect Wash Wash & Re-apply Drug Infect->Wash Readout Measure p24 Antigen (Day 7 ELISA) Wash->Readout

Figure 2: Standardized PBMC antiviral assay workflow ensuring receptor occupancy prior to viral exposure.[1]

Section 4: Combination Dynamics (Synergy)[1]

Combination studies are critical to assess whether VCV interferes with other antiretrovirals. Data is typically analyzed using the Chou-Talalay method to calculate the Combination Index (CI).[1]

  • Synergy (CI < 0.9): VCV exhibits strong synergy with:

    • Enfuvirtide (T-20): Targeting two distinct steps of entry (binding vs. fusion) creates a "double blockade."[1]

    • NRTIs (AZT, 3TC): Standard backbone synergy.[1]

    • Protease Inhibitors (Indinavir): No antagonism observed.[1][6]

  • Additivity/Antagonism:

    • Maraviroc (MVC): Results vary.[1][6][7][8][9] Because VCV and MVC bind to overlapping pockets, they can compete for the same receptor sites. While generally additive, high concentrations can theoretically show antagonism if one displaces the other without increasing total receptor blockade.

Section 5: Resistance & Evolutionary Pressure

Resistance to Vicriviroc is distinct from other classes. It does not involve destroying the drug; rather, the virus evolves to utilize the drug-bound conformation of CCR5.

The "S306P" and V3 Loop Story

In vitro passage and clinical failure analysis (e.g., Subtype C and D) have identified key mutations in the gp120 V3 loop:

  • Mutations: S306P , Q315E , R321G .

  • Phenotype: These mutations allow gp120 to bind to the CCR5-VCV complex. The virus becomes "dependent" or "resistant" to the antagonist.

  • Fitness Cost: These mutations often incur a significant fitness cost. Upon withdrawal of VCV, the viral population frequently reverts to the Wild-Type (WT) sequence (e.g., loss of resistance mutations by week 48 in vivo), indicating that the resistant virus is outcompeted by WT in the absence of drug pressure.

Resistance WT Wild Type Virus (R5 Tropic) Pressure VCV Selection Pressure WT->Pressure Mutant V3 Loop Mutations (e.g., S306P, Q315E) Pressure->Mutant Selection Mechanism Uses Drug-Bound CCR5 (Resistant) Mutant->Mechanism Withdrawal Drug Withdrawal Mechanism->Withdrawal Reversion Reversion to WT (Fitness Cost) Withdrawal->Reversion WT Outcompetes

Figure 3: Evolutionary pathway of Vicriviroc resistance, highlighting the fitness cost and reversion upon cessation.[1]

References

  • Strizki, J. M., et al. (2005).[1] Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1.[1][3] Antimicrobial Agents and Chemotherapy.[5][6][10][11] Link

  • Dunkle, W. L., et al. (2008).[1][10] Long-Term Safety of Vicriviroc: out to 4 yrs.[1] NATAP/ICAAC.[1] Link

  • Tilton, J. C., et al. (2010).[1] In Vivo Emergence of Vicriviroc Resistance in a Human Immunodeficiency Virus Type 1 Subtype C-Infected Subject. Journal of Virology. Link

  • Ogert, R. A., et al. (2010).[1] Clinical resistance to vicriviroc through adaptive V3 loop mutations in HIV-1 subtype D gp120. Virology. Link

  • Wilkin, T., et al. (2010).[1] Three-year safety and efficacy of vicriviroc, a CCR5 antagonist, in HIV-1-infected treatment-experienced patients. Journal of Acquired Immune Deficiency Syndromes. Link

Sources

Foundational

Technical Deep Dive: Vicriviroc-Mediated Inhibition of HIV-1 Entry and Fusion

[1] Executive Summary Vicriviroc (VCV) represents a pivotal case study in the development of host-targeted antiretrovirals.[1] As a second-generation small-molecule CCR5 antagonist, VCV was engineered to improve upon the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Vicriviroc (VCV) represents a pivotal case study in the development of host-targeted antiretrovirals.[1] As a second-generation small-molecule CCR5 antagonist, VCV was engineered to improve upon the pharmacological profile of its predecessor, SCH-C. Unlike fusion inhibitors (e.g., Enfuvirtide) that bind viral proteins, VCV targets the host chemokine receptor CCR5, functioning as an allosteric inhibitor.

While VCV demonstrated potent antiviral activity and a favorable safety profile, its clinical development (VICTOR trials) was halted due to a failure to demonstrate superior efficacy over optimized background regimens in treatment-experienced patients.[1] However, for researchers, VCV remains a critical tool compound for understanding HIV-1 entry kinetics, receptor occupancy dynamics, and the plasticity of the viral envelope glycoprotein (gp120).

Molecular Mechanism of Action

Allosteric Modulation of CCR5

Vicriviroc does not compete directly with the HIV-1 gp120 binding site (the N-terminus and Extracellular Loop 2 of CCR5).[1] Instead, it acts as an allosteric inverse agonist .

  • Binding Site: VCV inserts into a hydrophobic cavity formed by the transmembrane (TM) helices of CCR5, specifically interacting with residues in TM1, TM2, TM3, and TM7. A critical interaction occurs with Ile198 on TM5.

  • Conformational Locking: Upon binding, VCV stabilizes CCR5 in a conformation that is energetically unfavorable for gp120 recognition. It disrupts the critical sulfotyrosine binding pockets required for the formation of the gp120-CD4-CCR5 ternary complex.[1]

  • Fusion Blockade: By preventing the co-receptor engagement, VCV halts the structural rearrangement of gp41, thereby blocking the formation of the six-helix bundle and preventing viral-host membrane fusion.

Visualization of Entry Blockade

The following diagram illustrates the signaling and physical blockade pathway mediated by Vicriviroc.

VCV_Mechanism HIV HIV-1 Virion (gp120) CD4 CD4 Receptor HIV->CD4 1. Attachment CCR5_WT CCR5 (Native Conformation) CD4->CCR5_WT 2. Co-receptor Engagement CCR5_VCV CCR5-VCV Complex (Allosterically Locked) CCR5_WT->CCR5_VCV Conformational Shift Fusion Membrane Fusion CCR5_WT->Fusion 3. gp41 Rearrangement VCV Vicriviroc (Ligand) VCV->CCR5_WT High Affinity Binding (Ki ~0.8nM) CCR5_VCV->HIV Steric/Allosteric Mismatch Entry Viral Entry Fusion->Entry 4. Infection

Figure 1: Mechanistic pathway of Vicriviroc-mediated entry inhibition.[1] VCV locks CCR5 in a conformation unrecognizable to the HIV-1 gp120 V3 loop.[1]

Pharmacodynamics and Binding Kinetics[2][4]

A critical differentiator for VCV is its residence time on the receptor. In drug development, the dissociation rate (


) is often more predictive of in vivo efficacy than affinity (

) alone.[1]
The "Slow Off-Rate" Advantage

Vicriviroc exhibits a significantly slower dissociation rate compared to Maraviroc (MVC).[1] This "sticky" binding implies that even as plasma drug levels trough, receptor occupancy remains high, potentially providing a higher genetic barrier to resistance.

Comparative Kinetics Data

The table below summarizes key kinetic parameters derived from radioligand binding assays (


H-VCV vs. 

H-MVC) on CCR5+ cells.
ParameterVicriviroc (VCV)Maraviroc (MVC)Biological Implication
Binding Affinity (

)
1.25 ± 0.55 nM0.18 ± 0.02 nMMVC has higher initial affinity, but VCV binds tighter over time.[1]
Inhibitory Constant (

)
~0.8 nM (24h)~2.0 nMVCV potency increases with equilibration time.[1][2]
Dissociation Half-life (

)
~12 hours ~7.5 hoursVCV stays bound longer; critical for missed-dose forgiveness.[1]
Bioavailability HighModerateVCV allows for lower milligram dosing (30mg vs 300mg).[1]

Table 1: Comparative binding kinetics of Vicriviroc and Maraviroc. Data synthesized from Strizki et al. and related kinetic studies.

Resistance Mechanisms and Viral Evolution[5][6]

Resistance to VCV is distinct from protease or reverse transcriptase inhibitors. The virus does not mutate the drug target (host CCR5) but rather evolves its own attachment protein (gp120) to recognize the drug-bound receptor.[1]

Non-Competitive Resistance

Under VCV pressure, HIV-1 selects for mutations in the V3 loop of gp120. These mutations allow the virus to utilize the VCV-bound conformation of CCR5 for entry. This is a "key-change" mechanism: the lock (CCR5) is jammed by VCV, so the virus changes the key (gp120) to fit the jammed lock.

Key Resistance Mutations[1][7]
  • V3 Loop: K305R, H308P, A316V, G321E.

  • Mechanism: These mutations alter the electrostatic charge and flexibility of the V3 loop, enabling interaction with the N-terminus of CCR5 even when the transmembrane pocket is occupied by VCV.

Resistance_Logic Pressure VCV Selection Pressure WT_Virus WT HIV-1 (R5) Pressure->WT_Virus Inhibits Mutations gp120 V3 Loop Mutations (K305R, H308P) WT_Virus->Mutations Viral Evolution Resistant_Virus VCV-Resistant Virus Mutations->Resistant_Virus Phenotypic Shift CCR5_VCV CCR5-VCV Complex Resistant_Virus->CCR5_VCV Successful Binding (Uses Drug-Bound Receptor)

Figure 2: Evolutionary pathway of Vicriviroc resistance.[1] The virus adapts to utilize the inhibitor-bound receptor complex.

Experimental Protocols

As a Senior Scientist, you must ensure reproducibility. The following protocols are designed for robustness and high signal-to-noise ratios.

Protocol A: Single-Cycle Entry Inhibition Assay (TZM-bl)

Purpose: To determine the IC50 of VCV against specific viral envelopes.[1]

Materials:

  • Cells: TZM-bl cells (HeLa derivative expressing CD4, CCR5, CXCR4, and Tat-driven Luciferase/β-gal).[1]

  • Virus: Pseudotyped HIV-1 (Env-deficient backbone + Env plasmid of interest).[1]

  • Reagent: Vicriviroc (dissolved in DMSO, serial dilutions).

Workflow:

  • Cell Seeding: Plate TZM-bl cells at

    
     cells/well in a 96-well plate. Incubate for 24h to allow adherence.
    
  • Drug Pre-treatment (Critical Step): Remove media.[1] Add 50 µL of VCV serial dilutions (range: 0.01 nM to 1000 nM) to cells.

    • Scientist's Note: Incubate cells with drug for 1 hour at 37°C before adding virus.[1] This allows VCV to reach equilibrium binding with CCR5, mimicking the "pre-locked" state.

  • Infection: Add 50 µL of pseudovirus (adjusted to ~50,000 RLU input) to the wells containing the drug.

    • Control: Include "Virus Only" (no drug) and "Cell Only" (no virus) wells.

  • Incubation: Incubate for 48 hours.

  • Readout: Lyse cells and add Luciferase substrate. Read luminescence on a luminometer.

  • Analysis: Normalize RLU to "Virus Only" control (100%). Plot % Infection vs. Log[VCV]. Calculate IC50 using non-linear regression (4-parameter logistic curve).

Protocol B: Resistance Profiling via Site-Directed Mutagenesis

Purpose: To map specific amino acid residues conferring VCV resistance.[1]

Materials:

  • Template: pSVIII-Env (plasmid encoding the WT HIV-1 Envelope).[1]

  • Mutagenesis Kit: QuikChange II XL or equivalent.[1]

Workflow:

  • Primer Design: Design primers introducing the K305R mutation (e.g., changing AAA to AGA). Ensure

    
    .[1]
    
  • PCR Amplification:

    • 95°C for 1 min (Denaturation)

    • 18 cycles: 95°C (50s) -> 60°C (50s) -> 68°C (1 min/kb).[1]

  • DpnI Digestion: Add 1 µL DpnI restriction enzyme. Incubate at 37°C for 1 hour.

    • Causality: DpnI digests the methylated parental DNA, leaving only the newly synthesized mutated plasmid.

  • Transformation: Transform into XL10-Gold ultracompetent cells.

  • Validation: Miniprep and Sanger sequence the Env gene to confirm the mutation and ensure no off-target errors.

  • Functional Testing: Use the mutant plasmid in Protocol A to generate pseudovirus and measure the shift in IC50 compared to WT.

Clinical Context & References

Why did Vicriviroc Fail? (VICTOR-E1 Analysis)

Despite its mechanistic efficacy, VCV failed in Phase 3 (VICTOR-E1).[1]

  • The Hurdle: The trial recruited heavily treatment-experienced patients.[1][3][4] The "Optimized Background Regimen" (OBR) often included new classes (Integrase Inhibitors like Raltegravir) which were so effective that the placebo + OBR arm performed nearly as well as the VCV + OBR arm.

  • Lesson: In modern HIV drug development, demonstrating non-inferiority requires head-to-head comparison against the best-in-class, not just add-on efficacy.[1]

References
  • Strizki, J. M., et al. (2005). "Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1." Antimicrobial Agents and Chemotherapy. Link[1]

  • Tsibris, A. M., et al. (2008).[5] "In vivo emergence of vicriviroc resistance in a human immunodeficiency virus type 1 subtype C-infected subject." Journal of Virology. Link[1]

  • Gathe, J., et al. (2010).[4] "Vicriviroc in combination therapy with an optimized regimen for treatment-experienced subjects: 48-week results of the VICTOR-E1 phase 2 trial." Journal of Infectious Diseases. Link[1]

  • Kuhmann, S. E., et al. (2004). "Genetic and phenotypic analysis of HIV-1 escape from a small-molecule CCR5 inhibitor." Journal of Virology. Link[1]

  • Billick, E., et al. (2010). "Clinical resistance to vicriviroc through adaptive V3 loop mutations in HIV-1 subtype D gp120 that alter interactions with the N-terminus and ECL2 of CCR5."[1][6] Virology. Link

Sources

Exploratory

Molecular interactions between Vicriviroc and the CCR5 binding pocket

An In-Depth Technical Guide to the Molecular Interactions Between Vicriviroc and the CCR5 Binding Pocket Preamble: The Strategic Imperative of Targeting CCR5 The C-C chemokine receptor type 5 (CCR5) stands as a landmark...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Interactions Between Vicriviroc and the CCR5 Binding Pocket

Preamble: The Strategic Imperative of Targeting CCR5

The C-C chemokine receptor type 5 (CCR5) stands as a landmark target in the history of antiviral drug development. Its identification as the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 unveiled a critical vulnerability in the viral lifecycle. This discovery was significantly informed by observations of individuals with a homozygous 32-base-pair deletion in the CCR5 gene (CCR5-Δ32), a mutation that results in a nonfunctional receptor and confers strong resistance to HIV-1 infection.[1] This natural "proof-of-concept" catalyzed the pursuit of small-molecule antagonists designed to mimic this protective phenotype. Vicriviroc emerged from these efforts as a potent, second-generation CCR5 antagonist, a noncompetitive allosteric inhibitor that locks the receptor in a conformation unrecognizable to the virus.[1][2] This guide provides a granular, molecular-level examination of the interactions between Vicriviroc and the CCR5 binding pocket, offering insights for researchers and professionals engaged in the design and development of next-generation antiretrovirals.

The Allosteric Binding Site: A Hydrophobic Cleft in the Transmembrane Domain

Unlike competitive antagonists that would vie for the same binding site as the natural chemokine ligands on the extracellular surface, Vicriviroc targets a cryptic, allosteric pocket. This binding site is a deep, hydrophobic cavity formed by the intricate arrangement of several of the receptor's seven transmembrane (7TM) helices, located near the extracellular surface.[1][3][4]

The choice to target an allosteric site over an orthosteric one is a key strategic decision in GPCR drug design. The orthosteric sites of chemokine receptors are often broad and shallow, evolved to recognize large protein ligands. In contrast, allosteric sites within the TM bundle can offer more defined, "drug-like" pockets, enabling the development of small molecules with high affinity and specificity. The binding of Vicriviroc to this site induces a conformational change that is transmitted to the extracellular loops (ECLs) of CCR5, effectively remodeling the gp120 binding interface without directly occupying it.[5][6]

Fig 1. Schematic of Vicriviroc's Allosteric Binding Site cluster_Pocket Vicriviroc Binding Pocket TM1 TM1 TM2 TM2 TM3 TM3 TM4 TM4 TM7 TM7 Intracellular Intracellular Space TM6 TM6 TM5 TM5 I198 Ile198 Y108 Tyr108 Y251 Tyr251 E283 Glu283 Extracellular Extracellular Space Vicriviroc Vicriviroc Vicriviroc->I198 Vicriviroc->Y108 Vicriviroc->Y251 Vicriviroc->E283

Caption: Vicriviroc binds within a 7TM pocket, distinct from the chemokine binding site.

A Network of Interactions: The Molecular Basis of High-Affininty Binding

The potency of Vicriviroc is rooted in a precise network of molecular interactions that stabilize its position within the CCR5 binding pocket. These interactions are primarily a combination of extensive hydrophobic contacts and a critical electrostatic anchor point.

The Hydrophobic Core

The binding of Vicriviroc is dominated by hydrophobic interactions. A key feature is the engagement of its trifluoromethyl phenyl group, which inserts deep into the pocket and establishes a strong hydrophobic interaction with the side chain of Isoleucine 198 (Ile198) on TM5.[1] This interaction is a cornerstone of Vicriviroc's binding. The pocket is further lined by a constellation of aromatic and aliphatic residues from multiple helices that create a "greasy" environment favorable for the inhibitor. While the crystal structure of a Vicriviroc-CCR5 complex is not publicly available, mutagenesis studies and homology models based on the Maraviroc-bound structure (PDB: 4MBS) have identified other critical residues.[7] These include Tryptophan 86 (Trp86) on TM2, Tyrosine 108 (Tyr108) on TM3, and Tyrosine 251 (Tyr251) on TM6, which form π-π stacking and other non-polar interactions with the inhibitor.[1][3][7]

The Electrostatic Anchor: The Role of Glutamic Acid 283

A pivotal interaction for Vicriviroc and many other small-molecule CCR5 antagonists is an electrostatic bond with Glutamic acid 283 (Glu283) , located at the top of TM7.[1][4][7] The tertiary nitrogen atom in Vicriviroc is positively charged at physiological pH, allowing it to form a salt bridge with the negatively charged carboxylate group of Glu283.[1] Site-directed mutagenesis experiments, in which Glu283 is replaced with a neutral amino acid like alanine, result in a dramatic loss of binding affinity and antiviral potency, confirming this residue's status as a critical anchor point for the inhibitor.[4][7] This single electrostatic interaction provides a significant amount of the binding energy and orients the rest of the molecule correctly within the hydrophobic pocket.

CCR5 Residue Location Primary Interaction Type Interacting Moiety on Vicriviroc Reference
Glu283 TM7Electrostatic (Salt Bridge)Positively charged tertiary nitrogen[1][4][7]
Ile198 TM5HydrophobicTrifluoromethyl phenyl group[1][7]
Tyr108 TM3Aromatic (π-π stacking)Aromatic rings[1][3][7]
Trp86 TM2Aromatic (π-π stacking)Aromatic rings[3][7][8]
Tyr251 TM6Aromatic (π-π stacking)Aromatic rings[1][3][7]
Phe109/Phe112 TM3Hydrophobic/AromaticAromatic rings[3][7][8]

Table 1: Key CCR5 residues and their contribution to Vicriviroc binding.

The Functional Consequence: Allosteric Modulation of Receptor Conformation

The binding of Vicriviroc is not a simple blockade; it is a sophisticated mechanism of induced conformational change. By stabilizing a specific inactive state of the receptor, Vicriviroc functions as a noncompetitive antagonist.[1] This means it prevents receptor activation regardless of the concentration of the natural chemokine ligands.

The binding event within the TM core triggers a rearrangement of the extracellular loops, particularly ECL2 and ECL3.[5][6] These loops are critical for the interaction with the V3 loop of the HIV-1 gp120 protein. The Vicriviroc-induced conformation renders the ECLs incompatible with gp120 binding, thus preventing the initial tethering of the virus to the co-receptor and aborting the cell entry process.[1][5] This allosteric mechanism is a hallmark of this class of inhibitors.

Fig 2. Mechanism of Allosteric Inhibition by Vicriviroc A 1. Vicriviroc enters the TM binding pocket B 2. High-affinity binding stabilizes an inactive receptor state A->B Hydrophobic & Electrostatic Interactions C 3. Conformational change is transmitted to Extracellular Loops B->C Allosteric Modulation D 4. HIV-1 gp120 cannot recognize the altered ECLs C->D Steric Hindrance E HIV-1 Entry Blocked D->E

Caption: The workflow from Vicriviroc binding to the ultimate blockade of viral entry.

Experimental Cornerstones: Validating the Molecular Interaction

The detailed understanding of the Vicriviroc-CCR5 interaction is not the result of a single technique, but a convergence of evidence from multiple, self-validating experimental systems. The causality behind these experimental choices is crucial for building a trustworthy model of the drug-receptor complex.

Protocol: Site-Directed Mutagenesis for Pinpointing Critical Residues
  • Rationale and Expertise: This technique is the gold standard for functionally validating the importance of a single amino acid in a protein-ligand interaction. The underlying principle is that if a residue is truly critical for binding, its mutation to a non-interacting residue (e.g., Alanine) or one with different chemical properties will significantly impair the ligand's effect. This provides a direct causal link between a specific residue and the drug's potency.

  • Methodology:

    • Mutant Plasmid Construction: A plasmid encoding wild-type CCR5 is used as a template. Using PCR-based mutagenesis, the codon for a target residue (e.g., GAA for Glu283) is replaced with a codon for another amino acid (e.g., GCA for Alanine). DNA sequencing is required to verify the mutation.

    • Cell Line Transfection: A suitable mammalian cell line that does not endogenously express CCR5 (e.g., HEK293 or U87.CD4) is transfected with either the wild-type or the mutant CCR5 plasmid.

    • Expression Confirmation: Surface expression of both wild-type and mutant receptors is quantified, typically by flow cytometry using a fluorescently-labeled anti-CCR5 antibody. This is a critical control step to ensure that any observed loss of activity is due to the mutation's effect on binding, not merely reduced receptor expression.

    • Functional Assay (Viral Entry): The transfected cells are infected with an R5-tropic HIV-1 reporter virus in the presence of serial dilutions of Vicriviroc. Viral entry is quantified (e.g., by measuring luciferase or β-galactosidase activity) 48-72 hours post-infection.

    • Data Analysis: Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is calculated for both wild-type and mutant receptors. A significant rightward shift (increase) in the IC50 for the mutant indicates the residue is critical for Vicriviroc's activity.

Protocol: Competitive Radioligand Binding to Determine Affinity
  • Rationale and Expertise: To understand a drug's potency, we must quantify its binding affinity (Ki) for the target. Competitive binding assays are a robust method for achieving this for unlabeled compounds. The experiment measures how effectively Vicriviroc competes with a known, high-affinity radiolabeled CCR5 ligand. The choice of radioligand and incubation time is critical; for slow-binding inhibitors like Vicriviroc, incubations must be long enough to ensure the system reaches equilibrium, a failure to do so can lead to an underestimation of affinity.[9]

  • Methodology:

    • Membrane Preparation: Cells overexpressing CCR5 are harvested and lysed. The cell membranes, which contain the receptor, are isolated via centrifugation.

    • Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled CCR5 antagonist (e.g., [³H]SCH-C) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Vicriviroc.[9]

    • Incubation: The reaction is incubated for a prolonged period (e.g., 24 hours) at room temperature to allow the binding to reach equilibrium.[9]

    • Separation: The reaction is rapidly filtered through a glass fiber filter plate. Bound radioligand is trapped on the filter, while unbound ligand passes through.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The data are plotted as percentage of specific binding versus the concentration of Vicriviroc. The IC50 (the concentration of Vicriviroc that displaces 50% of the radioligand) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation, which accounts for the affinity and concentration of the radioligand used.

Parameter Value Assay Method Significance Reference
Binding Affinity (Ki) 0.8 nM[³H]SCH-C CompetitionMeasures direct binding strength to CCR5.[9]
GTPγS Binding (IC50) 4.2 ± 1.3 nMRANTES-inducedMeasures inhibition of G-protein coupling.[9]
Calcium Flux (IC50) Low NanomolarRANTES-inducedMeasures inhibition of downstream signaling.[9]

Table 2: Quantitative analysis of Vicriviroc's interaction with CCR5.

Broader Implications: From Bench to Clinic and Beyond

The detailed molecular map of the Vicriviroc-CCR5 interaction has profound implications. For drug developers, this knowledge provides a blueprint for designing new antagonists with improved properties, such as higher affinity, different resistance profiles, or better pharmacokinetics. Understanding the critical Glu283 salt bridge and the shape of the hydrophobic pocket allows for rational, structure-based drug design.[7]

Furthermore, this knowledge informs our understanding of viral resistance. HIV can evade CCR5 antagonists by acquiring mutations in its gp120 envelope protein, specifically in the V3 loop.[6] These mutations can allow the virus to recognize and utilize the antagonist-bound conformation of CCR5, a stark reminder of the evolutionary arms race between pathogens and therapeutics.[6] Studying these resistance pathways at a molecular level is essential for developing inhibitors that are more resilient to viral escape.

Conclusion

The interaction between Vicriviroc and the CCR5 binding pocket is a paradigm of modern, structure-informed drug design. It is a testament to how a deep, mechanistic understanding can be leveraged to inhibit a complex biological process with high specificity and potency. The binding is defined by a synergistic combination of extensive hydrophobic contacts, anchored by a crucial electrostatic interaction with Glu283. This high-affinity binding stabilizes an inactive receptor conformation, allosterically preventing HIV-1 gp120 recognition and blocking viral entry. The experimental methodologies used to elucidate this interaction—from mutagenesis to binding kinetics—form a self-validating framework that provides a robust and actionable model for the ongoing development of anti-HIV therapeutics.

References

  • Vicriviroc - Wikipedia. [Link]

  • Vicriviroc: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection. [Link]

  • Synergistic Combinations of the CCR5 Inhibitor VCH-286 with Other Classes of HIV-1 Inhibitors. Antimicrobial Agents and Chemotherapy. [Link]

  • Structures of CCR5 antagonists A) Cenicriviroc, B) Vicriviroc, C) Aplaviroc and D) Maraviroc. ResearchGate. [Link]

  • Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy. [Link]

  • A Maraviroc-Resistant HIV-1 with Narrow Cross-Resistance to Other CCR5 Antagonists Depends on both N-Terminal and Extracellular Loop Domains of Drug-Bound CCR5. Journal of Virology. [Link]

  • Pharmacophore-Oriented Identification of Potential Leads as CCR5 Inhibitors to Block HIV Cellular Entry. MDPI. [Link]

  • Structure-Based Pharmacophore Modeling to Discover Novel CCR5 Inhibitors for HIV-1/Cancers Therapy. Scientific Research Publishing. [Link]

  • Structure-based identification of novel scaffolds as potential HIV-1 entry inhibitors involving CCR5. Journal of Biomolecular Structure and Dynamics. [Link]

  • Interaction of small molecule inhibitors of HIV-1 entry with CCR5. ResearchGate. [Link]

Sources

Foundational

Beyond Viral Entry: Vicriviroc as a Probe for CCR5-Mediated Pathology

[1] Executive Summary: The Pivot Vicriviroc (VCV, formerly SCH 417690) represents a classic case of a "failed" clinical candidate holding immense utility as a mechanistic probe. Originally developed by Schering-Plough as...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Pivot

Vicriviroc (VCV, formerly SCH 417690) represents a classic case of a "failed" clinical candidate holding immense utility as a mechanistic probe. Originally developed by Schering-Plough as a next-generation CCR5 antagonist for HIV-1, it failed to demonstrate superior efficacy over standard-of-care in treatment-experienced patients during Phase 3 trials and was shelved for HIV indications.[1]

However, the biological target of Vicriviroc—the C-C chemokine receptor type 5 (CCR5)—is not merely a viral gateway. It is a critical node in inflammatory signaling, cancer metastasis, and neural plasticity. Unlike Maraviroc (the only FDA-approved CCR5 antagonist), Vicriviroc offers distinct binding kinetics and a higher potency profile (IC50 < 1 nM), making it a valuable tool for dissecting CCR5-mediated pathologies in oncology and neurology.[1] This guide outlines the technical roadmap for repurposing Vicriviroc in non-viral research contexts.

Molecular Pharmacology & Mechanism

To effectively utilize Vicriviroc, researchers must understand how it differs from other antagonists. Vicriviroc is a non-competitive, allosteric antagonist . It does not compete directly with the chemokine ligand (CCL5/RANTES) or the viral envelope protein (gp120) for the external binding site. Instead, it locks the receptor in a conformation that is biologically inert.

Binding Mode

Vicriviroc binds to a hydrophobic pocket located within the transmembrane helices of the CCR5 receptor, specifically interacting with residues in helices 1, 2, 3, and 7. This binding induces a conformational change in the extracellular loops (ECL2), rendering the receptor unrecognizable to HIV gp120 and preventing G-protein coupling upon chemokine binding.

Key Pharmacological Parameters:

Parameter Value Context
IC50 (Binding) ~0.9 - 1.3 nM Higher affinity than Maraviroc in some assays.[1]
Binding Site Transmembrane Hydrophobic Pocket Allosteric modulation.[1]
Bioavailability ~33-39% (Rodent), High (Primate) Suitable for oral dosing in animal models.[1][2]

| Half-life (T1/2) | 3-4 hours (Rat/Monkey) | Requires BID (twice daily) dosing in rodent models.[1] |

Signaling Pathway Blockade

The following diagram illustrates the downstream signaling cascades inhibited by Vicriviroc. By locking CCR5, VCV prevents the recruitment of Tumor-Associated Macrophages (TAMs) in cancer and disinhibits CREB signaling in neurons (promoting plasticity).

CCR5_Signaling cluster_legend Effect of Vicriviroc Ligands Ligands (CCL3, CCL4, CCL5) CCR5 CCR5 Receptor (Transmembrane) Ligands->CCR5 Activation G_Protein G-Protein (Gαi) CCR5->G_Protein VCV Vicriviroc (Allosteric Blockade) VCV->CCR5 Inhibits PI3K PI3K / AKT G_Protein->PI3K CREB_Block CREB Inhibition G_Protein->CREB_Block In Neurons Migration Chemotaxis & Invasion (Metastasis) PI3K->Migration TAMs Macrophage Recruitment (Immune Evasion) PI3K->TAMs Plasticity Neuronal Plasticity (Stroke Recovery) CREB_Block->Plasticity Suppresses Legend VCV restores Plasticity by blocking CREB suppression VCV halts Metastasis by blocking PI3K/AKT

Figure 1: Vicriviroc acts as an allosteric brake on CCR5.[1] In cancer, it halts migration signaling; in neurology, it relieves the suppression of plasticity-related transcription factors.

Oncology Applications: The Metastasis Checkpoint

While Vicriviroc failed to show efficacy in "cold" metastatic colorectal cancer (MSS/pMMR) when combined with Pembrolizumab (Phase 2, NCT03631407), the mechanistic rationale for blocking active metastasis remains strong. The failure likely stemmed from attempting to reverse established immune exclusion rather than preventing the initial metastatic seeding.

Research Focus:

  • Prostate & Breast Cancer: CCR5 is highly expressed in prostate cancer cells and mediates bone metastasis.

  • Tumor Microenvironment (TME): CCR5 drives the recruitment of pro-tumorigenic macrophages (M2 polarization). Blocking this axis can "re-educate" the TME.

Protocol 1: In Vitro Transwell Invasion Assay

This protocol validates the ability of VCV to inhibit CCL5-driven cancer cell invasion.

Materials:

  • Cells: CCR5+ Cancer Line (e.g., PC3 prostate or MDA-MB-231 breast).[1]

  • Compound: Vicriviroc Maleate (dissolved in DMSO to 10 mM stock).[3]

  • Chemoattractant: Recombinant Human CCL5 (RANTES).[1]

  • Chambers: Matrigel-coated Transwell inserts (8 µm pore size).[1]

Step-by-Step Methodology:

  • Starvation: Starve cells in serum-free media for 12–24 hours to synchronize the cell cycle and sensitize chemokine receptors.

  • Drug Treatment: Pre-incubate cells with Vicriviroc (10 nM – 1 µM) or Vehicle (DMSO) for 1 hour.

  • Seeding:

    • Upper Chamber: Plate

      
       cells in 200 µL serum-free media (containing VCV or Vehicle).
      
    • Lower Chamber: Add 600 µL media containing 10% FBS + 50 ng/mL CCL5 (as the driver).

  • Incubation: Incubate for 24 hours at 37°C / 5% CO2.

  • Fixation & Staining:

    • Scrub non-invading cells from the top of the membrane with a cotton swab.

    • Fix invading cells (bottom surface) with 4% Paraformaldehyde (10 min).[1]

    • Stain with 0.1% Crystal Violet (10 min).[1]

  • Quantification: Image 5 random fields per insert at 10x magnification. Count cells or measure dye absorbance after extraction with 10% acetic acid.

Validation Criteria: A successful assay should show a dose-dependent reduction in invasion (IC50 typically < 100 nM) in the VCV arm compared to Vehicle.

Neurology Applications: The Plasticity Switch

Recent findings indicate that CCR5 is upregulated in neurons following stroke or Traumatic Brain Injury (TBI). In this context, CCR5 acts as a "plasticity suppressor," inhibiting CREB (cAMP response element-binding protein) and preventing the formation of new synaptic connections.[4]

Research Hypothesis: Vicriviroc treatment during the chronic phase of recovery (days to weeks post-injury) can release this brake, enhancing motor and cognitive recovery.

Protocol 2: In Vivo MCAO Stroke Recovery Model

Target: To assess motor recovery in mice following Middle Cerebral Artery Occlusion (MCAO).

Formulation for In Vivo Dosing:

  • Vehicle: 0.4% Methylcellulose (aqueous suspension) for oral gavage (PO).[1]

  • Alternative: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline for IP injection.

  • Dose: 10–30 mg/kg, BID (Twice Daily) due to short rodent half-life (~3.5h).[1]

Experimental Workflow:

Stroke_Protocol Induction Day 0: MCAO (60 min occlusion) Baseline Day 3-5: Baseline Deficit (Grid Walk Test) Induction->Baseline Treatment Day 7-28: Treatment VCV (30mg/kg BID) vs Vehicle Baseline->Treatment Testing Weekly Testing (Rotarod / Grid Walk) Treatment->Testing Concurrent Histology Day 30: Histology (Synaptic Density) Testing->Histology

Figure 2: Experimental timeline for evaluating Vicriviroc in stroke recovery.[1] Note the delayed treatment start (Day 7) to target recovery, not acute neuroprotection.

Key Readouts:

  • Grid Walk Test: Measure the number of "foot faults" (slips) as the mouse traverses a wire grid. VCV-treated mice should show significantly fewer faults by Day 21.[1]

  • Dendritic Spine Density: Golgi-Cox staining of the peri-infarct cortex. VCV should increase spine density (synaptogenesis).[1]

Safety & Toxicology Re-evaluation

When proposing Vicriviroc for new indications, the historical "malignancy signal" from HIV trials must be addressed.

  • The Concern: In early Phase 2 trials (ACTG 5211), a numerical imbalance in lymphomas was observed.

  • The Reality: Subsequent long-term follow-up (3+ years) and larger datasets demonstrated that the rate of malignancies did not increase with cumulative exposure.[1] The initial signal was attributed to the advanced immunosuppression of the study population (salvage therapy patients) rather than a carcinogenic effect of the drug.

  • Implication for Research: For acute (stroke) or sub-chronic (metastasis prevention) animal studies, the safety profile is considered benign. Liver enzymes (ALT/AST) should be monitored in chronic dosing studies, though VCV is generally less hepatotoxic than its predecessor, Aplaviroc.

References

  • Mechanism & Binding: Strizki, J. M., et al. (2005). "Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1."[5][6][7] Antimicrobial Agents and Chemotherapy.[5][6][8][9] Link[1]

  • Stroke Recovery: Joy, M. T., et al. (2019).[4] "CCR5 Is a Therapeutic Target for Recovery after Stroke and Traumatic Brain Injury."[10] Cell. Link

  • Cancer Metastasis: Velasco-Velázquez, M., et al. (2012). "CCR5 Antagonist Blocks Metastasis of Basal Breast Cancer Cells." Cancer Research. Link

  • Clinical Safety Data: Wilkin, T., et al. (2010). "Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients." Journal of Acquired Immune Deficiency Syndromes. Link

  • Colorectal Cancer Trial: Suttner, L., et al. (2024). "Safety and Efficacy of Vicriviroc in Combination With Pembrolizumab in Patients With Advanced or Metastatic Microsatellite Stable Colorectal Cancer." Clinical Colorectal Cancer. Link

  • Pharmacokinetics: Sansone, A., et al. (2005). "Pharmacokinetics of vicriviroc." Schering-Plough Research Institute Data. Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Determination of Vicriviroc IC50 Values Using Cell-Based Assays

Introduction: The Critical Role of Potency Assessment in Antiviral Drug Development The emergence of viral diseases as a persistent global health threat necessitates the development of novel antiviral therapeutics. A cri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Potency Assessment in Antiviral Drug Development

The emergence of viral diseases as a persistent global health threat necessitates the development of novel antiviral therapeutics. A critical step in the preclinical evaluation of any new antiviral agent is the quantitative determination of its potency. The half-maximal inhibitory concentration (IC50) is a key pharmacological metric that quantifies the concentration of a drug required to inhibit a specific biological process, such as viral replication, by 50%. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for determining the IC50 value of Vicriviroc, a potent antagonist of the C-C chemokine receptor type 5 (CCR5), against Human Immunodeficiency Virus Type 1 (HIV-1).

Vicriviroc is an entry inhibitor that functions by binding to the CCR5 co-receptor on the surface of target cells, thereby preventing the interaction between the viral envelope glycoprotein gp120 and CCR5.[1][2] This allosteric inhibition blocks the conformational changes necessary for the fusion of the viral and cellular membranes, effectively preventing HIV-1 from entering and infecting host cells.[1][3] As Vicriviroc targets a host protein, understanding its specific antiviral activity and potential off-target effects is paramount. This guide will detail two primary cell-based assays: a pseudovirus entry assay utilizing a luciferase reporter system for determining the antiviral IC50 and a cell viability assay to assess the 50% cytotoxic concentration (CC50), which is crucial for calculating the selectivity index (SI) of the compound.

Scientific Principles and Assay Selection Rationale

The selection of an appropriate assay system is fundamental to generating reliable and reproducible IC50 data. For Vicriviroc, which targets the entry stage of the HIV-1 lifecycle, a single-round infectivity assay using pseudotyped viruses is a highly relevant and efficient method.

1. HIV-1 Env-Pseudotyped Virus System: This system utilizes replication-defective viral particles that incorporate the HIV-1 envelope glycoprotein (Env) on their surface but lack the genetic material for producing new infectious virions. The viral core is typically derived from a different virus, such as murine leukemia virus (MLV), and contains a reporter gene, most commonly firefly luciferase.[4][5] This approach offers several advantages:

  • Safety: The single-cycle nature of the infection significantly enhances biosafety as there is no production of infectious progeny virus.

  • Specificity: The assay specifically measures the inhibition of viral entry mediated by the Env glycoprotein, which is the direct target of Vicriviroc's mechanism of action.

  • Versatility: Pseudoviruses can be generated with Env proteins from various HIV-1 strains, allowing for the assessment of Vicriviroc's activity against a broad range of viral isolates.[2]

2. TZM-bl Reporter Cell Line: The TZM-bl cell line is a genetically engineered human cervical carcinoma (HeLa) cell line that is highly susceptible to HIV-1 infection.[6][7] These cells are engineered to express high levels of CD4, the primary HIV-1 receptor, and the co-receptors CCR5 and CXCR4.[8][9] Crucially, the TZM-bl cell line contains integrated copies of the firefly luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[8][10] Upon successful viral entry and Tat protein expression from the integrated provirus, the HIV-1 LTR is activated, leading to the expression of the reporter genes. The resulting luciferase activity can be quantified with high sensitivity using a luminometer, providing a direct measure of viral infection.[11]

3. Cytotoxicity Assessment: It is essential to distinguish between true antiviral activity and non-specific effects caused by compound toxicity.[12] Therefore, the 50% cytotoxic concentration (CC50) of Vicriviroc is determined in parallel using an uninfected cell population. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[14]

4. The Selectivity Index (SI): The therapeutic potential of an antiviral compound is often expressed as the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / IC50).[12] A higher SI value indicates a greater window between the concentration required for antiviral efficacy and the concentration that causes cellular toxicity, suggesting a more favorable safety profile for the compound.[12]

Experimental Workflow and Protocols

The overall experimental workflow for determining the IC50 and CC50 of Vicriviroc is depicted below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Vicriviroc Serial Dilution IC50_Assay IC50 Assay: Cells + Virus + Vicriviroc Compound_Prep->IC50_Assay CC50_Assay CC50 Assay: Cells + Vicriviroc Compound_Prep->CC50_Assay Cell_Culture TZM-bl Cell Culture Cell_Culture->IC50_Assay Cell_Culture->CC50_Assay Virus_Prep HIV-1 Pseudovirus Production & Titration Virus_Prep->IC50_Assay Incubation 48h Incubation (37°C, 5% CO2) IC50_Assay->Incubation CC50_Assay->Incubation Luminescence Luciferase Assay (IC50 Readout) Incubation->Luminescence For IC50 Plate Absorbance MTT Assay (CC50 Readout) Incubation->Absorbance For CC50 Plate Data_Analysis IC50/CC50 Calculation (Non-linear Regression) Luminescence->Data_Analysis Absorbance->Data_Analysis

Figure 1: Overall experimental workflow for determining Vicriviroc IC50 and CC50 values.

Protocol 1: HIV-1 Env-Pseudovirus Production and Titration

Rationale: The production of high-titer, infectious pseudoviruses is critical for the success of the neutralization assay. This protocol describes the co-transfection of 293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene.[4][5] The resulting pseudovirions are then titrated on TZM-bl cells to determine the optimal dilution for the main experiment.

Materials:

  • 293T/17 cells (or a similar highly transfectable cell line)

  • Env-expressing plasmid (e.g., from a CCR5-tropic HIV-1 strain)

  • Env-deficient HIV-1 backbone plasmid with a luciferase reporter (e.g., pNL4-3.Luc.R-E-)

  • Transfection reagent (e.g., FuGENE 6 or similar)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 0.45 µm syringe filters

  • TZM-bl cells

  • DEAE-Dextran

Procedure:

  • Cell Seeding for Transfection: The day before transfection, seed 293T/17 cells in a T-75 flask to be 70-80% confluent on the day of transfection.

  • Transfection:

    • Prepare a DNA mixture containing the Env-expressing plasmid and the Env-deficient backbone plasmid at an optimized ratio (typically 1:3 or 1:4).

    • Dilute the DNA and transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Incubate the mixture for 15-30 minutes at room temperature to allow complex formation.

    • Add the transfection complex dropwise to the 293T/17 cells.

    • Incubate at 37°C with 5% CO2.

  • Virus Harvest:

    • After 48-72 hours post-transfection, harvest the cell culture supernatant containing the pseudoviruses.[5][15]

    • Clarify the supernatant by centrifugation at a low speed (e.g., 500 x g for 10 minutes) to remove cell debris.

    • Filter the supernatant through a 0.45 µm filter.[4][15]

    • Aliquot the pseudovirus stock and store at -80°C.

  • Virus Titration:

    • Seed TZM-bl cells in a 96-well white, flat-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium. Incubate overnight.

    • The next day, prepare serial dilutions of the pseudovirus stock in growth medium containing DEAE-Dextran (final concentration of 10-20 µg/mL to enhance infection).[16]

    • Remove the culture medium from the TZM-bl cells and add 100 µL of each virus dilution. Include wells with cells only (no virus) as a background control.

    • Incubate for 48 hours at 37°C with 5% CO2.

    • After incubation, measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Determine the 50% tissue culture infectious dose (TCID50) by identifying the virus dilution that results in a luciferase signal significantly above the background (e.g., 2.5 to 10 times the background). For the main assay, use a virus dilution that yields a high signal-to-background ratio without being saturating.[15]

Protocol 2: Vicriviroc IC50 Determination using Pseudovirus Entry Assay

Rationale: This protocol quantifies the ability of Vicriviroc to inhibit HIV-1 pseudovirus entry into TZM-bl cells. The reduction in luciferase expression in the presence of the inhibitor is directly proportional to its antiviral activity.

Materials:

  • TZM-bl cells

  • Titered HIV-1 Env-pseudovirus stock

  • Vicriviroc stock solution (in DMSO)

  • Growth medium (DMEM + 10% FBS)

  • Assay medium (DMEM + 2% FBS)

  • 96-well white, flat-bottom plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at 1 x 10^4 cells/well in 100 µL of growth medium and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of Vicriviroc in assay medium. A typical starting concentration might be 1 µM, followed by 10-fold or 3-fold serial dilutions. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).

  • Assay Setup:

    • Carefully remove the growth medium from the TZM-bl cells.

    • Add 50 µL of the diluted Vicriviroc to the appropriate wells in triplicate.

    • Include control wells:

      • Virus Control (No Drug): 50 µL of assay medium without Vicriviroc.

      • Cell Control (No Virus, No Drug): 100 µL of assay medium.

  • Infection:

    • Dilute the pseudovirus stock in assay medium to the pre-determined concentration (from titration).

    • Add 50 µL of the diluted virus to all wells except the cell control wells.

    • The final volume in each well should be 100 µL.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

  • Luciferase Measurement:

    • Remove the culture medium.

    • Add luciferase lysis buffer and substrate according to the manufacturer's protocol.

    • Measure luminescence using a plate luminometer.

Protocol 3: Vicriviroc CC50 Determination using MTT Assay

Rationale: This protocol assesses the cytotoxicity of Vicriviroc on TZM-bl cells to ensure that the observed inhibition of viral replication is not due to cell death.

Materials:

  • TZM-bl cells

  • Vicriviroc stock solution (in DMSO)

  • Growth medium (DMEM + 10% FBS)

  • 96-well clear, flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well clear plate at 1 x 10^4 cells/well in 100 µL of growth medium and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of Vicriviroc in growth medium, mirroring the concentrations used in the IC50 assay.

    • Remove the medium from the cells and add 100 µL of the diluted compound to the appropriate wells in triplicate.

    • Include a "cells only" control with medium and the corresponding DMSO concentration.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

1. IC50 Calculation:

  • The raw luminescence data (Relative Light Units, RLU) is first converted to percent inhibition.

  • The average RLU from the cell control wells is subtracted from all other wells to correct for background.

  • Percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_cell_control) / (RLU_virus_control - RLU_cell_control))

  • The percent inhibition values are then plotted against the logarithm of the Vicriviroc concentration.

  • The IC50 value is determined by fitting the data to a four-parameter variable slope (log(inhibitor) vs. response) non-linear regression model using software such as GraphPad Prism.[17][18]

G cluster_0 IC50 Curve Generation a b c d e

Figure 2: Workflow for IC50 calculation from raw luminescence data.

2. CC50 Calculation:

  • The raw absorbance data is converted to percent cell viability.

  • Percent viability is calculated using the formula: % Viability = 100 * (Absorbance_compound / Absorbance_cell_control)

  • The percent viability is plotted against the logarithm of the Vicriviroc concentration.

  • The CC50 value is determined using a non-linear regression model similar to the IC50 calculation.

3. Data Presentation:

The results should be summarized in a clear and concise table.

CompoundHIV-1 StrainCell LineIC50 (nM)CC50 (µM)Selectivity Index (SI)
VicrivirocBaL (R5-tropic)TZM-bl0.5 ± 0.1>50>100,000
ControlBaL (R5-tropic)TZM-bl->50-

Table 1: Representative data for Vicriviroc IC50, CC50, and Selectivity Index. Values are hypothetical and for illustrative purposes.

Trustworthiness and Self-Validation

To ensure the integrity and reliability of the generated data, the following controls and validation steps are essential:

  • Positive Control: A known CCR5 antagonist with a well-characterized IC50 value should be included in each assay run to validate assay performance.

  • Negative Control: A compound known to be inactive against HIV-1 should be included to ensure the specificity of the assay.

  • Assay Quality Metrics: For high-throughput screening applications, the Z'-factor can be calculated to assess the quality and robustness of the assay. A Z'-factor greater than 0.5 is generally considered excellent for screening assays.[19]

  • Reproducibility: Experiments should be repeated independently to ensure the reproducibility of the IC50 and CC50 values.

  • Virus Tropism: The co-receptor tropism (CCR5 or CXCR4) of the pseudovirus used must be confirmed, as Vicriviroc is only active against CCR5-tropic HIV-1.[20][21]

Conclusion

The cell-based assays described in this application note provide a robust and reliable framework for determining the IC50 and CC50 values of Vicriviroc. The use of a pseudovirus entry assay with a luciferase reporter system offers a safe, sensitive, and specific method for quantifying the antiviral potency of this CCR5 antagonist. By concurrently assessing cytotoxicity, the selectivity index can be calculated, providing a critical measure of the compound's therapeutic potential. Adherence to the detailed protocols and inclusion of appropriate controls will ensure the generation of high-quality, reproducible data essential for the continued development of novel antiviral therapies.

References

  • Wikipedia. Vicriviroc. [Link]

  • Strizki, J. M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy, 49(12), 4911–4919. [Link]

  • VirusBank Platform. Cell-based assays. [Link]

  • Li, M., et al. (2005). Tiered Categorization of a Diverse Panel of HIV-1 Env Pseudoviruses for Assessment of Neutralizing Antibodies. Journal of Virology, 79(17), 10108-10125. [Link]

  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. [Link]

  • Spach, D. (2024). Mini-Lecture Series: HIV Entry Inhibitors: Mechanism of Action. YouTube. [Link]

  • Anastassopoulou, C. G., et al. (2009). Vicriviroc Resistance Decay and Relative Replicative Fitness in HIV-1 Clinical Isolates under Sequential Drug Selection Pressures. Journal of Virology, 83(15), 7442-7452. [Link]

  • Springer Nature Experiments. Screening for Antiviral Activity: MTT Assay. [Link]

  • Dr. Saqib Science Academy. (2025). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. [Link]

  • Gulick, R. M., & Su, Z. (2011). CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities. Topics in antiviral medicine, 19(5), 173–179. [Link]

  • National Institute for Biological Standards and Control. Centre For AIDS Reagents Data Sheet NAME: TZM-bl. [Link]

  • Piehler, B., et al. (2012). Optimization and Validation of a Neutralizing Antibody Assay for HIV-1 in A3R5 Cells. Journal of Immunological Methods, 375(1-2), 114-122. [Link]

  • National Center for Biotechnology Information. Resistance assays - Antiretroviral Resistance in Clinical Practice. [Link]

  • Montefiori, D. C. (2021). Protocol for the Preparation and Titration of HIV-1 Env-pseudotyped Viruses. Duke University. [Link]

  • Wang, Y., et al. (2018). Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells. Journal of Virological Methods, 261, 10-16. [Link]

  • Jeon, S., et al. (2020). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Antimicrobial Agents and Chemotherapy, 64(10), e01138-20. [Link]

  • Edmonds, T. G., et al. (2010). Optimized Replicating Renilla Luciferase Reporter HIV-1 Utilizing Novel Internal Ribosome Entry Site Elements for Native Nef Expression and Function. AIDS Research and Human Retroviruses, 26(11), 1117-1129. [Link]

  • Panel on Antiretroviral Guidelines for Adults and Adolescents. (2013). Guidelines for the Use of Antiretroviral Agents in HIV-1-Infected Adults and Adolescents. Department of Health and Human Services. [Link]

  • GraphPad. How to determine an IC50. [Link]

  • ResearchGate. Cell-based Assays to Identify Inhibitors of Viral Disease. [Link]

  • ResearchGate. Cytotoxic activity. Cell viability evaluation by MTT assay of Vero... [Link]

  • Shiliaev, N., et al. (2022). The TZM-bl Reporter Cell Line Expresses Kynureninase That Can Neutralize 2F5-like Antibodies in the HIV-1 Neutralization Assay. Viruses, 14(1), 118. [Link]

  • The Jackson Laboratory. 002060 - HIV-1 LTR-luciferase Strain Details. [Link]

  • ResearchGate. Which non-linear Regression option shall I use to calculate IC50 using Graphpad prism?. [Link]

  • Montefiori, D. C. (2025). Protocol for the Preparation and Titration of HIV-1 Env-pseudotyped and IMC Viruses. Duke University. [Link]

  • ClinicalTrials.gov. Vicriviroc (SCH 417690) Treatment Protocol in Human Immunodeficiency Virus (HIV)-Infected Participants: A Rollover Study for ACTG Protocol A5211 (P04100). [Link]

  • Dr. Majid Ali. (2022). IC50 values by using GraphPad Prism. YouTube. [Link]

  • National Institute for Biological Standards and Control. Centre for AIDS Reagents Data Sheet. [Link]

  • Ferrer, M., et al. (2004). High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target. Journal of Clinical Microbiology, 42(9), 4048-4056. [Link]

  • Tandefelt, M., et al. (2022). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1450. [Link]

  • Gounder, K., et al. (2022). Assessment of a diverse panel of transmitted/founder HIV-1 infectious molecular clones in a luciferase based CD8 T-cell mediated viral inhibition assay. Frontiers in Immunology, 13, 1032333. [Link]

  • DigitalCommons@TMC. (2024). Optimization of Cellular Transduction by the HIV-Based Pseudovirus Platform with Pan-Coronavirus Spike Proteins. [Link]

  • Montefiori, D. C. (2009). Measuring HIV neutralization in a luciferase reporter gene assay. Methods in Molecular Biology, 485, 395-405. [Link]

  • Biswas, P., et al. (2018). CCR5 Inhibitors and HIV-1 Infection. Current Pharmaceutical Design, 24(33), 3944-3954. [Link]

  • GraphPad Prism 10 Curve Fitting Guide. Example: Global nonlinear regression (dose-response curves). [Link]

  • Kassutto, S., et al. (2009). Initiation of Antiretroviral Therapy During Acute HIV-1 Infection Leads to a High Rate of Nonreactive HIV Serology. Clinical Infectious Diseases, 49(5), 803-805. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Panel on Antiretroviral Guidelines for Adults and Adolescents. (2011). Guidelines for the Use of Antiretroviral Agents in HIV-1-Infected Adults and Adolescents. Department of Health and Human Services. [Link]

Sources

Application

Using Vicriviroc in chemotaxis and calcium flux assays

Application Note: Vicriviroc (SCH 417690) Characterization via Chemotaxis and Calcium Flux Assays Introduction & Mechanism of Action Vicriviroc (SCH 417690) is a potent, selective, non-competitive allosteric antagonist o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Vicriviroc (SCH 417690) Characterization via Chemotaxis and Calcium Flux Assays

Introduction & Mechanism of Action

Vicriviroc (SCH 417690) is a potent, selective, non-competitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1] Unlike competitive inhibitors that block the orthosteric binding site, Vicriviroc binds to a hydrophobic pocket located between the transmembrane helices of the receptor.[1] This binding induces a conformational change that "locks" the receptor in an inactive state, preventing the coupling of G-proteins (specifically G


i) and subsequent signaling cascades, even in the presence of natural ligands like RANTES (CCL5), MIP-1

(CCL3), or MIP-1

(CCL4).[1]

For drug development professionals, validating the potency of Vicriviroc requires two complementary functional assays:

  • Calcium Flux: Measures the immediate blockade of G-protein coupled signaling (seconds to minutes).[1]

  • Chemotaxis: Measures the inhibition of physiological cell migration (hours).[1]

Mechanism of Action Diagram

CCR5_Mechanism Agonist Agonist (CCL3/CCL4/CCL5) CCR5 CCR5 Receptor (Transmembrane) Agonist->CCR5 Binds Orthosteric Site Vicriviroc Vicriviroc (Allosteric Antagonist) Vicriviroc->CCR5 Binds Allosteric Pocket (Blocks Conf. Change) G_Protein Gαi Protein Coupling CCR5->G_Protein Activation (Blocked by Vicriviroc) PLC PLC Activation G_Protein->PLC Actin Actin Polymerization (Chemotaxis) G_Protein->Actin Gβγ Subunits IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_Release Calcium Release (Flux) ER->Ca_Release

Figure 1: Vicriviroc allosterically inhibits CCR5, preventing G-protein coupling and downstream Calcium flux and Chemotaxis.[1][2][3]

Material Preparation & Handling

To ensure experimental reproducibility, correct handling of the compound is critical.[4]

  • Reconstitution: Vicriviroc is hydrophobic.[1] Dissolve powder in 100% DMSO to create a 10 mM stock solution. Vortex until completely clear.[1]

  • Storage: Aliquot the 10 mM stock into light-protective vials (amber tubes) and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

  • Working Solutions:

    • Calcium Flux: Dilute in HBSS + 20 mM HEPES + 0.1% BSA.

    • Chemotaxis:[1][2][3][5] Dilute in RPMI-1640 + 0.1% BSA.

    • Note: Keep final DMSO concentration <0.5% in cell assays to avoid cytotoxicity artifacts.

Protocol A: Calcium Flux Assay

This assay quantifies the ability of Vicriviroc to inhibit agonist-induced intracellular calcium release.[1] It is high-throughput compatible (96/384-well) and provides rapid kinetic data.[1]

Experimental Design
  • Cell Line: U87-CCR5 or CHO-CCR5 (Stably transfected).[1]

  • Detection: Fluo-4 AM or Calcium-6 dye.[1]

  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.[1]

Step-by-Step Protocol
  • Cell Plating (Day -1):

    • Seed U87-CCR5 cells at 15,000 cells/well in a black-wall/clear-bottom 96-well poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5% CO

      
      .
      
  • Dye Loading (Day 0):

    • Prepare Loading Buffer : HBSS + 20 mM HEPES + 2.5 mM Probenecid.[1]

    • Expert Insight:Probenecid is an anion transport inhibitor.[1][6] It is strictly required to prevent the cells from pumping out the dye during incubation.[1]

    • Add Fluo-4 AM (4

      
      M final) to the Loading Buffer.[1]
      
    • Remove culture media and add 100

      
      L Loading Buffer to cells.[2]
      
    • Incubate 1 hour at 37°C, then 15 mins at Room Temperature (RT) to equilibrate.

  • Compound Addition (Antagonist Mode):

    • Prepare a 3x concentration series of Vicriviroc in Assay Buffer (HBSS/HEPES/BSA).[1]

    • Baseline Read: Measure fluorescence (Ex 494nm / Em 516nm) for 10 seconds.

    • Injection 1: Add 50

      
      L of Vicriviroc dilutions to the cells.[1]
      
    • Incubation: Monitor fluorescence for 5–10 minutes. (Vicriviroc needs time to occupy the allosteric pocket).[1]

  • Agonist Stimulation:

    • Prepare Agonist (e.g., RANTES/CCL5) at EC

      
       concentration (typically ~10–50 nM).[1]
      
    • Injection 2: Add Agonist to the wells.[1][2][7]

    • Read: Measure kinetic fluorescence response for 90–120 seconds.

Data Analysis & Expected Results

Calculate the Max-Min RFU (Relative Fluorescence Units) for the agonist phase. Normalize to "No Inhibitor" (100% response) and "No Agonist" (0% response).

ParameterExpected ValueNotes
IC

(RANTES)
1 – 10 nM Highly potent inhibition.[1]
Signal Window > 3-foldIf lower, check dye loading or cell health.
Curve Shape SigmoidalHill slope should be approx -1.[1]0.
Calcium Flux Workflow Diagram

Calcium_Flux_Workflow Cells Seed CCR5+ Cells (Day -1) Dye Load Fluo-4 + Probenecid (1 hr, 37°C) Cells->Dye Vicriviroc Add Vicriviroc (Incubate 10 min) Dye->Vicriviroc Agonist Add Agonist (CCL5) (Trigger Flux) Vicriviroc->Agonist Read FLIPR Read (Kinetic Data) Agonist->Read

Figure 2: Sequential addition workflow for Calcium Flux assays using FLIPR/FlexStation.[1]

Protocol B: Chemotaxis Assay

Chemotaxis measures the physiological consequence of CCR5 signaling: cytoskeletal rearrangement and migration.[1] This assay is more biologically relevant but lower throughput than calcium flux.[1]

Experimental Design
  • System: Transwell inserts or ChemoTx system (Neuro Probe).[1]

  • Cell Line: Ba/F3-CCR5 (Suspension cells) or activated PBMCs.[1]

  • Pore Size: 5.0

    
    m  (Critical: 3.0 
    
    
    
    m is too small for lymphocytes; 8.0
    
    
    m allows passive drop-through).[1]
Step-by-Step Protocol
  • Preparation:

    • Resuspend cells in Migration Buffer (RPMI + 0.1% BSA) at

      
       cells/mL.[1]
      
    • Expert Insight: Do not use FBS in the upper chamber; the gradient must be the only driving force.[1]

  • Compound Pre-incubation:

    • Incubate cells with varying concentrations of Vicriviroc for 30 minutes at 37°C before loading into the chamber. This ensures receptor saturation.[1]

  • Chamber Assembly:

    • Lower Chamber: Add 30

      
      L of Agonist (MIP-1
      
      
      
      /CCL3 at 0.3–1.0 nM) in Migration Buffer.[1]
    • Filter: Place the 5

      
      m filter plate over the lower chamber.[1]
      
    • Upper Chamber: Pipette 50

      
      L of the Cell + Vicriviroc mixture onto the top of the filter.
      
  • Migration:

    • Incubate for 3–4 hours at 37°C, 5% CO

      
      .
      
  • Quantification:

    • Remove non-migrated cells from the top.[1]

    • Collect migrated cells from the lower chamber (or read directly if using a fluorescent plate system).[1]

    • Quantify using CellTiter-Glo (ATP luminescence) or flow cytometry counting.[1]

Chemotaxis Logic Diagram

Chemotaxis_Logic cluster_upper Upper Chamber (Cells) cluster_filter Barrier cluster_lower Lower Chamber (Attractant) Cells CCR5+ Cells Vic Vicriviroc Cells->Vic Pre-incubation Filter 5µm Polycarbonate Filter Cells->Filter Active Migration Vic->Filter Inhibited Migration Ligand Ligand (MIP-1α) Filter->Ligand Chemotactic Gradient

Figure 3: Transwell assay setup.[1] Vicriviroc prevents cells from sensing the gradient across the filter.[1]

References

  • Strizki, J. M., et al. (2005). "Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1."[1] Antimicrobial Agents and Chemotherapy.[1]

  • Tagat, J. R., et al. (2004). "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[1] IV. Discovery of SCH-D (SCH 417690)." Journal of Medicinal Chemistry.

  • Molecular Devices. "FLIPR Calcium Assay Kit Protocols." Application Guide.

Sources

Method

Application Note: Precision Preparation of Vicriviroc Malate Stock Solutions for In Vitro Assays

Abstract & Scope Vicriviroc Malate is a potent, second-generation CCR5 antagonist utilized primarily in HIV-1 research to block viral entry.[1][2][3][4] Unlike its predecessor (SCH-C), it exhibits high affinity (IC50 ~0....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Vicriviroc Malate is a potent, second-generation CCR5 antagonist utilized primarily in HIV-1 research to block viral entry.[1][2][3][4] Unlike its predecessor (SCH-C), it exhibits high affinity (IC50 ~0.91 nM) and improved selectivity.[1][2][5] However, its lipophilic nature and salt formulation require precise handling to prevent precipitation in aqueous media and to ensure accurate molarity.

This guide provides a standardized protocol for preparing, storing, and diluting Vicriviroc Malate.[1] It addresses the critical distinction between the free base and malate salt forms, ensuring researchers avoid common stoichiometric errors that compromise assay reproducibility.

Physicochemical Profile

Before preparation, verify the specific form of the compound.[5] Most commercial vendors supply the Malate salt , not the free base. Using the wrong molecular weight (MW) for calculations will result in a ~20% concentration error.

Table 1: Critical Constants

ParameterValueNotes
Compound Name Vicriviroc MalateSalt form of SCH 417690
CAS Number 541503-81-5Distinct from free base (306296-47-9)
Molecular Weight 667.72 g/mol CRITICAL: Do not use 533.63 g/mol (Free Base)
Solubility (DMSO) ≥ 100 mg/mL (~150 mM)Preferred solvent for stock
Solubility (Water) < 1 mg/mLInsoluble; do not use for master stock
Appearance White to off-white powderHygroscopic

Protocol: Preparation of Master Stock (10 mM)

Core Directive: The " anhydrous" Rule

Vicriviroc Malate is stable in Dimethyl Sulfoxide (DMSO), but DMSO is hygroscopic (absorbs water from air).[2] Water accumulation in DMSO stocks can cause the compound to precipitate or degrade over time.

  • Requirement: Use high-grade, anhydrous DMSO (≥99.9%, stored under inert gas or desiccant).[1][2]

Step-by-Step Methodology
  • Equilibration: Remove the product vial from -20°C storage and allow it to equilibrate to room temperature for 15–20 minutes before opening.

    • Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Accurately weigh 6.68 mg of Vicriviroc Malate.

    • Note: If using the entire commercial vial (e.g., 5 mg or 10 mg), it is safer to add the solvent directly to the vial to avoid loss during transfer, provided the vial volume allows it.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the 6.68 mg of powder to generate a 10 mM Master Stock.

    • Calculation:

      
      [1][2]
      
    • 
      [1][2]
      
  • Mixing: Vortex vigorously for 30 seconds. Inspect visually. The solution should be clear and colorless.

    • QC Check: If particles remain, sonicate in a water bath for 2 minutes at ambient temperature.

  • Sterilization (Optional but Recommended): If the cells are sensitive to non-sterile reagents, filter the DMSO stock through a 0.22 µm PTFE or Nylon syringe filter.

    • Warning: Do not use Cellulose Acetate (CA) or PES filters, as DMSO may dissolve the membrane or leach impurities.

Storage & Stability

Improper storage is the leading cause of potency loss in CCR5 antagonists.

  • Aliquot: Divide the Master Stock into small aliquots (e.g., 20–50 µL) in amber, screw-cap cryovials.

    • Reasoning: Avoids repeated freeze-thaw cycles.[1][2][3][6] Each cycle introduces moisture and promotes crystal formation.[1]

  • Temperature:

    • -80°C: Stable for 6–12 months (Recommended).[1][2]

    • -20°C: Stable for 1 month.

  • Labeling: Mark with Date, Concentration (10 mM), and Solvent (DMSO).

Protocol: Working Solutions for Cell Culture

Vicriviroc is active in the nanomolar range (IC50 ~1 nM).[2] Direct addition of the 10 mM stock to cell media is impossible without causing solvent toxicity.

Target: Final DMSO concentration must be < 0.1% (v/v) to avoid artifacts in GPCR signaling or cell viability.

Serial Dilution Strategy (Example: Targeting 10 nM Final)

Do not dilute directly from 10 mM (DMSO) → 10 nM (Media).[1][2] This 1:1,000,000 dilution is prone to pipetting errors and precipitation shock.[1] Use an intermediate step.

  • Intermediate Stock (10 µM):

    • Mix 1 µL of 10 mM Master Stock + 999 µL of cell culture medium (or PBS).[2]

    • Result: 10 µM Vicriviroc in 0.1% DMSO.

    • Note: Vortex immediately.[1] At this concentration, the compound is usually soluble in aqueous media.

  • Final Dosing (10 nM):

    • Dilute the Intermediate Stock 1:1000 into the assay wells.

    • Example: Add 1 µL of Intermediate Stock (10 µM) to 1 mL of cell suspension.

    • Final Conditions: 10 nM Vicriviroc, 0.0001% DMSO (Negligible).[1]

Mechanism of Action: CCR5 Inhibition

Understanding the mechanism ensures the experimental design is valid. Vicriviroc is an allosteric antagonist .[1][7] It does not compete directly with the HIV envelope (gp120) for the binding site; rather, it locks CCR5 into a conformation that gp120 cannot recognize.[7]

Vicriviroc_Mechanism Vicriviroc Vicriviroc Malate CCR5_Active CCR5 Receptor (Active Conformation) Vicriviroc->CCR5_Active Binds Hydrophobic Pocket CCR5_Inactive CCR5 Receptor (Allosteric Lock) CCR5_Active->CCR5_Inactive Conformational Change Fusion Viral Fusion & Entry CCR5_Active->Fusion Promotes HIV_gp120 HIV-1 gp120 CCR5_Inactive->HIV_gp120 Binding Blocked CCR5_Inactive->Fusion Inhibits CD4 CD4 Receptor HIV_gp120->CD4 Primary Binding CD4->CCR5_Active Co-receptor Engagement

Caption: Vicriviroc induces an allosteric conformational change in CCR5, preventing HIV-1 gp120 recognition and subsequent viral fusion.[1][2]

Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Precipitation in Media Dilution was too rapid or concentration too high (>100 µM).Vortex media while adding drug.[1] Use an intermediate dilution step.
Cytotoxicity DMSO concentration > 0.5%.[2]Ensure final DMSO is < 0.1%.[8][9] Include a "Vehicle Only" (DMSO) control.[1][2][10]
Loss of Potency Repeated freeze/thaw or moisture in DMSO.Use single-use aliquots. Store in a desiccator.
Unexpected IC50 Wrong MW used (Free base vs. Salt).Recalculate using MW 667.72 g/mol .

References

  • Mechanism of Action: Strizki, J. M., et al. (2005).[1][7] "Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1."[1] Antimicrobial Agents and Chemotherapy, 49(12), 4913–4919.[1] [Link]

  • Clinical Context & Structure: Tagat, J. R., et al. (2004).[1] "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[1][2] IV. Discovery of SCH 417690 (Vicriviroc)."[2] Journal of Medicinal Chemistry. [Link]

Sources

Application

Optimization of Vicriviroc Malate Solubilization for Biological Assays

Executive Summary & Compound Profile Vicriviroc Malate is the malate salt form of Vicriviroc, a potent, allosteric antagonist of the CCR5 receptor.[1] Unlike its free base counterpart, the malate salt is engineered for i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Vicriviroc Malate is the malate salt form of Vicriviroc, a potent, allosteric antagonist of the CCR5 receptor.[1] Unlike its free base counterpart, the malate salt is engineered for improved aqueous solubility and bioavailability.[1] However, improper solubilization remains a primary cause of experimental variability, particularly in quantitative IC50 assays where microprecipitation can skew results.[1]

This guide provides a validated protocol for solubilizing Vicriviroc Malate, emphasizing the critical distinction between the salt and free base forms to prevent stoichiometric errors.

Physicochemical Profile
PropertyDetail
Chemical Name Vicriviroc Malate (SCH-D Malate)
CAS Number 541503-81-5 (Distinct from Free Base: 306296-47-9)
Molecular Weight 667.72 g/mol (Free Base MW: ~533.63 g/mol )
Appearance White to off-white crystalline powder
Target CCR5 (IC50 ~0.91 nM in chemotaxis assays)
Storage (Powder) -20°C, desiccated, protected from light

CRITICAL WARNING: When calculating molarity, you must use the Molecular Weight of the Malate salt (667.72 g/mol ).[1] Using the free base MW will result in a ~20% error in final concentration.[1]

Solubility Data & Solvent Compatibility

The following solubility limits have been validated for high-purity (>98%) Vicriviroc Malate.

SolventSolubility (Max)Molarity (Max)Application Recommendation
DMSO ~100 - 121 mg/mL ~150 - 180 mM Primary Stock Solvent. Recommended for long-term storage.[1]
Ethanol ~100 mg/mL~150 mMAlternative organic stock; faster evaporation risk.[1]
Water ~34 - 100 mg/mL*~50 - 150 mMpH Dependent.[1] Good for immediate use, but prone to hydrolysis/microbial growth if stored.[1]
DMF ~30 mg/mL~45 mMLess preferred due to cytotoxicity in sensitive cell lines.[1]

*Note: Aqueous solubility can vary significantly based on pH and ionic strength.[1] While the malate salt is water-soluble, we strongly recommend preparing the primary stock in DMSO to ensure complete homogeneity before aqueous dilution.[1]

Protocol: Primary Stock Solution Preparation

Objective: Create a stable 10 mM Master Stock solution.

Materials
  • Vicriviroc Malate powder (stored at -20°C).[1][2][3][4][5][6][7]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).[1]

  • Vortex mixer.[1]

  • Amber glass vials (borosilicate) with Teflon-lined caps.[1]

Workflow Diagram

StockPrep Start Retrieve Powder (-20°C) Equilibrate Equilibrate to RT (30 mins in desiccator) Start->Equilibrate Weigh Weigh 6.68 mg (for 10 mM) Equilibrate->Weigh Prevent condensation AddSolvent Add 1.0 mL Anhydrous DMSO Weigh->AddSolvent Dissolve Vortex (30s) Inspect for Clarity AddSolvent->Dissolve Aliquot Aliquot & Store (-80°C) Dissolve->Aliquot Avoid freeze-thaw

Figure 1: Step-by-step workflow for preparing a stable Vicriviroc Malate stock solution.

Step-by-Step Procedure
  • Equilibration: Remove the product vial from the freezer and allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Why? Opening a cold vial introduces atmospheric moisture, which can degrade the salt form.[1]

  • Weighing: Weigh 6.68 mg of Vicriviroc Malate.

  • Solubilization: Add 1.0 mL of Anhydrous DMSO.

    • Calculation:

      
      [1][4][6]
      
    • 
      [1]
      
  • Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless. If particles persist, sonicate for 2 minutes at 40 kHz.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) in amber vials.

  • Storage: Store at -80°C for up to 6 months.

Protocol: Serial Dilution for IC50 Assays

Objective: Dilute the hydrophobic stock into aqueous media without causing precipitation ("crashing out").[1]

The "Intermediate Step" Rule: Directly adding 100% DMSO stock to cell culture media can cause local high concentrations that precipitate the drug.[1] Use an intermediate dilution step.

Dilution Scheme Diagram

DilutionScheme Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (100 µM in Media/Buffer) 1% DMSO Stock->Inter 1:100 Dilution (Add 1µL Stock to 99µL Media) Final Working Concentration (e.g., 100 nM) 0.001% DMSO Inter->Final Serial Dilution in Media Cells Add to Cells Final->Cells

Figure 2: Recommended dilution strategy to minimize solvent shock and precipitation.

Procedure
  • Thaw: Thaw one aliquot of 10 mM stock at 37°C; vortex briefly.

  • Intermediate Dilution (100x): Prepare a 100 µM intermediate solution.

    • Add 10 µL of 10 mM Stock to 990 µL of culture medium (or PBS).[1]

    • Result: 100 µM Vicriviroc, 1% DMSO.

    • Observation: Check for cloudiness.[1] The Malate salt should remain stable here.

  • Working Dilutions: Perform serial dilutions (e.g., 1:3 or 1:10) using culture medium containing 1% DMSO (if maintaining constant DMSO) or plain medium (if diluting DMSO out).[1]

    • Best Practice: Keep final DMSO concentration <0.1% for cell-based assays to avoid solvent toxicity.[1]

Troubleshooting & Stability

IssueProbable CauseSolution
Precipitation in Media Stock concentration too high or rapid addition.[1]Use the "Intermediate Dilution" method (Fig 2).[1] Ensure media is pre-warmed to 37°C.
Inconsistent IC50 Freeze-thaw degradation.Use single-use aliquots. Do not refreeze thawed stock.[1][4]
Yellowing of Stock DMSO oxidation.[1]Use fresh, anhydrous DMSO.[1][3][6] Store under nitrogen if possible.[1]
Calculation Errors Used Free Base MW.Recalculate using MW 667.72 for the Malate salt.[1][2][8][6]
In Vivo Formulation Note

For animal studies requiring high aqueous loading:

  • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1]

  • Protocol: Dissolve in DMSO first, then add PEG300, then Tween 80, and finally Saline. Vortex between each addition.

References

  • Selleck Chemicals. Vicriviroc Malate Product Datasheet & Solubility Data. Retrieved from [1]

  • Cayman Chemical. Vicriviroc (maleate) Product Information.[1][3][9][5][6] Retrieved from [1]

  • Strizki, J. M., et al. (2005).[1] "Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1."[1] Antimicrobial Agents and Chemotherapy, 49(12), 4913-4922.[1]

  • Adooq Bioscience. Vicriviroc Malate Solubility and Preparation. Retrieved from [1][4]

Sources

Method

Application of Vicriviroc in studying CCR5 signaling pathways

Application Note: Vicriviroc (SCH 417690) in CCR5 Signaling Studies Abstract & Introduction Vicriviroc (VCV, SCH 417690) is a potent, selective, and non-competitive allosteric antagonist of the C-C chemokine receptor typ...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Vicriviroc (SCH 417690) in CCR5 Signaling Studies

Abstract & Introduction

Vicriviroc (VCV, SCH 417690) is a potent, selective, and non-competitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1] Unlike orthosteric inhibitors that compete directly with endogenous ligands (e.g., CCL5/RANTES) for the binding site, Vicriviroc binds to a hydrophobic transmembrane pocket formed by helices 1, 2, 3, and 7.[1] This binding induces a conformational freeze, locking the receptor in a state that is unrecognized by both endogenous chemokines and the HIV-1 gp120 envelope glycoprotein.[1]

While clinical development for HIV treatment was halted, Vicriviroc remains a critical tool compound for structural biology and signal transduction research.[1] Its distinct kinetic profile—characterized by a slow dissociation rate (long residence time)—makes it uniquely suited for studying receptor occupancy, receptor turnover, and the thermodynamics of G-protein uncoupling.[1]

This guide details protocols for utilizing Vicriviroc to dissect CCR5 signaling, specifically focusing on radioligand binding kinetics, functional calcium mobilization, and viral entry inhibition.[1]

Mechanism of Action: Allosteric Modulation[1]

To use Vicriviroc effectively, one must understand that it does not physically block the extracellular loops where chemokines initially dock.[1] Instead, it acts as a "molecular wedge" within the transmembrane bundle.[1]

  • Conformational Locking: VCV stabilizes CCR5 in an inactive conformation.[1]

  • Signaling Blockade: It prevents the GDP-GTP exchange on the G

    
    i subunit, thereby inhibiting downstream calcium flux.[1]
    
  • Fusion Inhibition: It alters the orientation of the CCR5 extracellular domains (ECL2), preventing the insertion of the HIV-1 gp41 fusion peptide.[1]

Pathway Diagram: CCR5 Signaling & Vicriviroc Inhibition[1][2][3][4]

CCR5_Pathway CCL5 Ligand: CCL5/RANTES CCR5 Receptor: CCR5 CCL5->CCR5 Binding G_protein G-Protein (Gi/o) CCR5->G_protein Activation HIV_Entry HIV-1 Fusion/Entry CCR5->HIV_Entry Co-receptor activity VCV Inhibitor: Vicriviroc (Allosteric) VCV->CCR5 Locks Conformation PLC PLC-beta G_protein->PLC Signaling IP3 IP3 Production PLC->IP3 Ca_Release Ca2+ Mobilization IP3->Ca_Release

Figure 1: Vicriviroc binds allosterically to CCR5, preventing G-protein activation (Ca2+ flux) and HIV-1 fusion.[1]

Application 1: Radioligand Binding Kinetics

Objective: Determine the affinity (


) and dissociation kinetics of Vicriviroc.
Why this matters:  Vicriviroc has a 

of ~0.8 nM but a very slow off-rate (

hours).[1] Standard equilibrium protocols must be adjusted to account for this long residence time.[1]
Protocol: Competitive Binding Assay

Materials:

  • Membranes: CHO-K1 or HEK293 cells overexpressing human CCR5.[1]

  • Radioligand:

    
    I-MIP-1
    
    
    
    (CCL4) or
    
    
    I-RANTES (CCL5).[1] Note: MIP-1
    
    
    is often preferred for lower non-specific binding.[1]
  • Buffer: 50 mM HEPES, 5 mM MgCl

    
    , 1 mM CaCl
    
    
    
    , 0.2% BSA, pH 7.4.[1]
  • Blocker: 0.5% Polyethyleneimine (PEI) for soaking filters.[1]

Step-by-Step Workflow:

  • Filter Preparation: Soak GF/B or GF/C glass fiber filters in 0.5% PEI for at least 60 minutes at 4°C. Rationale: CCR5 ligands are "sticky"; PEI reduces binding to the filter itself.[1]

  • Compound Prep: Prepare serial dilutions of Vicriviroc in DMSO (Final DMSO < 1%). Range: 10 pM to 1

    
    M.[1]
    
  • Incubation:

    • Mix: 25

      
      L Vicriviroc + 25 
      
      
      
      L
      
      
      I-Ligand (0.1 nM final) + 150
      
      
      L Membrane suspension (5-10
      
      
      g protein).[1]
    • Critical Step: Incubate for 4 to 6 hours at Room Temperature (22°C).

    • Expert Insight: Do not use a standard 1-hour incubation.[1] Due to Vicriviroc's slow association/dissociation, equilibrium is not reached quickly.[1] Short incubation leads to underestimation of potency.[1]

  • Harvest: Rapidly filter through the PEI-treated plates using a cell harvester. Wash 3x with ice-cold wash buffer (500 mM NaCl is often added to wash buffer to strip low-affinity non-specific binding).[1]

  • Detection: Dry filters and count in a scintillation counter.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is the affinity of the radioligand.[1][2]

Application 2: Functional Antagonism (Calcium Mobilization)

Objective: Measure Vicriviroc's ability to block G-protein mediated signaling. Why this matters: This assay confirms that the compound is a functional antagonist and not just a binder.[1] It is high-throughput compatible.[1][3]

Protocol: FLIPR Calcium Assay

Materials:

  • Cells: CCR5+ cells (e.g., U87-CCR5 or CHO-CCR5).[1]

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit.[1]

  • Agonist: Recombinant Human CCL5 (RANTES).[1]

Step-by-Step Workflow:

  • Seeding: Plate cells in black-wall, clear-bottom 96-well plates (50,000 cells/well) 24 hours prior.

  • Dye Loading: Aspirate media. Add 100

    
    L Dye Loading Buffer (HBSS + 20 mM HEPES + Probenecid).[1] Incubate 45 mins at 37°C.
    
    • Expert Insight: Probenecid inhibits anion transport, preventing dye leakage from the cell.[1]

  • Compound Addition (Pre-incubation):

    • Add Vicriviroc (10

      
      L of 10x stock).[1]
      
    • Critical Step: Incubate for 15-30 minutes at RT before adding agonist.[1]

    • Rationale: Because Vicriviroc is allosteric, it needs time to induce the conformational change that locks the receptor.[1] Co-addition with agonist often results in lower apparent efficacy.[1]

  • Agonist Injection: Place plate in FLIPR/FlexStation. Inject CCL5 (EC

    
     concentration, typically 10-50 nM).[1]
    
  • Read: Measure fluorescence (Ex 488nm, Em 525nm) for 120 seconds.

Workflow Diagram: Experimental Pipeline

Workflow Step1 1. Cell Seeding (24h prior) Step2 2. Dye Loading (Fluo-4, 45 min) Step1->Step2 Step3 3. VCV Pre-incubation (30 min, Critical) Step2->Step3 Step4 4. Agonist Injection (CCL5 @ EC80) Step3->Step4 Step5 5. Data Acquisition (FLIPR) Step4->Step5

Figure 2: Functional Calcium Mobilization Workflow. Note the critical pre-incubation step.[1]

Application 3: HIV-1 Pseudovirus Entry Assay

Objective: Assess biological inhibition of viral fusion. Why this matters: This is the "gold standard" for CCR5 antagonist potency.[1]

Protocol:

  • Cells: TZM-bl cells (HeLa derivative expressing CD4, CCR5, and a Tat-driven Luciferase reporter).[1]

  • Virus: HIV-1 BaL or JR-FL pseudotyped virus.[1]

  • Procedure:

    • Plate TZM-bl cells (10,000/well).[1]

    • Add Vicriviroc serial dilutions.[1]

    • Immediately add Pseudovirus + DEAE-Dextran (10

      
      g/mL).[1]
      
    • Incubate 48 hours.[1][4]

    • Lyse and read Luciferase activity.[1]

  • Result: Vicriviroc typically yields an IC

    
     in the low nanomolar range (0.5 - 5 nM) depending on the viral strain.[1]
    

Data Summary & Expectations

Assay TypeParameterTypical Vicriviroc ValueNotes
Radioligand Binding

0.8 - 2.0 nMDependent on incubation time (equilibration).[1][2]
Dissociation Rate

~12 hoursSignificantly slower than Maraviroc (~7.5h).[1][5]
Ca2+ Flux IC

1 - 10 nMRequires pre-incubation.[1]
Viral Entry IC

< 5 nMPotent against R5-tropic strains only.[1]

References

  • Strizki, J. M., et al. (2005).[1][5] "Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1."[1][6][2] Antimicrobial Agents and Chemotherapy, 49(12), 4911–4919.[1]

  • Gonsiorek, W., et al. (2006).[1][5] "Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists."[1][5] NATAP / ICAAC.[1]

  • Billick, E., et al. (2004).[1] "Differential sensitivity of human immunodeficiency virus type 1 to the CCR5 inhibitor SCH-C." Journal of Virology, 78(8), 4134–4144.[1]

  • Molecular Devices. (n.d.).[1][7] "FLIPR Calcium 4 Assay Kit Guide." Molecular Devices Technical Resources.

Sources

Application

Application Note: Investigating HIV-1 Co-Receptor Tropism via Vicriviroc-Based Phenotypic Assays

[1][2][3] Abstract This application note details the methodological framework for using Vicriviroc (VCV), a potent small-molecule CCR5 antagonist, to determine HIV-1 co-receptor tropism.[1][2] While Maraviroc is the clin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract

This application note details the methodological framework for using Vicriviroc (VCV), a potent small-molecule CCR5 antagonist, to determine HIV-1 co-receptor tropism.[1][2] While Maraviroc is the clinical standard, Vicriviroc remains a critical research tool due to its high affinity and distinct binding profile within the CCR5 transmembrane pocket. This guide provides a self-validating protocol using the TZM-bl reporter cell line to distinguish between CCR5-tropic (R5), CXCR4-tropic (X4), and Dual/Mixed (D/M) viral populations.[1][2]

Introduction: Mechanism of Action & Rationale

The HIV-1 Entry Cascade and Inhibition

HIV-1 entry is a sequential process involving the viral envelope glycoprotein (gp120) binding to the primary receptor CD4, followed by a necessary interaction with a co-receptor (CCR5 or CXCR4).[1][3][4][5][6][7][8] This secondary binding triggers the conformational changes in gp41 required for membrane fusion.[2]

Vicriviroc (VCV) acts as an allosteric, non-competitive antagonist .[1][2][7] Unlike competitive inhibitors that block the gp120 binding site directly, VCV binds to a hydrophobic pocket located between the transmembrane helices of CCR5. This binding locks the receptor into a conformation that gp120 cannot recognize, effectively rendering the cell "invisible" to R5-tropic viruses.[1]

Why Vicriviroc for Tropism Testing?

In a phenotypic assay, the "tropism" of a viral isolate is defined by its susceptibility to entry inhibitors:

  • R5-tropic viruses: Entry is blocked by VCV.[1][2]

  • X4-tropic viruses: Entry is unaffected by VCV (as they utilize CXCR4).[1][2]

  • Dual/Mixed (D/M) viruses: Entry is partially inhibited or shows a "plateau" effect, indicating the virus can bypass the CCR5 blockade via CXCR4 or that a sub-population is resistant.[1][9]

Signaling Pathway Visualization

The following diagram illustrates the specific blockade point of Vicriviroc within the entry cascade.

HIV_Entry_Pathway HIV HIV-1 Virion (gp120) CD4 CD4 Receptor HIV->CD4 1. Primary Binding CCR5 CCR5 Co-Receptor CD4->CCR5 2a. R5-Tropic Interaction CXCR4 CXCR4 Co-Receptor CD4->CXCR4 2b. X4-Tropic Interaction Fusion Membrane Fusion & Viral Entry CCR5->Fusion Conformational Change Block Entry Blocked CCR5->Block If VCV Bound CXCR4->Fusion Conformational Change VCV Vicriviroc (Inhibitor) VCV->CCR5 Allosteric Binding

Caption: VCV binds allosterically to CCR5, preventing the R5-tropic gp120 interaction. X4-tropic viruses bypass this blockade via CXCR4.[1][2]

Protocol: TZM-bl Phenotypic Tropism Assay[1][2]

Principle: TZM-bl cells are HeLa-derived cells engineered to express CD4, CCR5, and CXCR4.[1][2] They contain a Tat-regulated luciferase reporter gene.[1][2][10][11] Infection results in Tat production and subsequent luminescence.[1][2][10] By treating cells with VCV prior to infection, we can quantify the reliance of the virus on the CCR5 co-receptor.

Reagents and Materials
  • Cell Line: TZM-bl cells (NIH AIDS Reagent Program).[1][2]

  • Compound: Vicriviroc (VCV) powder (Store at -20°C).[1][2]

    • Stock Preparation: Dissolve in 100% DMSO to 10 mM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Virus: HIV-1 pseudovirus or replication-competent isolate (titered).[1][2]

  • Media: DMEM supplemented with 10% FBS, HEK, and Gentamicin.[2]

  • Detection: Luciferase Assay System (e.g., Bright-Glo™).[1][2][10]

  • Control: AMD3100 (CXCR4 antagonist) for verifying X4 tropism.

Experimental Workflow
Step 1: Cell Seeding[1][2]
  • Trypsinize TZM-bl cells and resuspend in growth media.[1][2][10]

  • Count cells and dilute to 1 x 10⁵ cells/mL .

  • Dispense 100 µL/well (10,000 cells) into a 96-well flat-bottom white/opaque plate.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

Step 2: Drug Dilution (The "Tropism Array")

Prepare a 3-fold serial dilution of Vicriviroc in culture media.[1][2]

  • Starting Concentration: 1 µM (1000 nM) is recommended to ensure complete saturation.[1][2]

  • Dilution Series: 1000 nM

    
     333 nM 
    
    
    
    111 nM ... down to ~0.05 nM.[2]
  • Vehicle Control: Media + DMSO (matched to highest drug concentration, typically 0.1%).[1][2]

Step 3: Pre-Incubation[2][12]
  • Remove culture media from the 96-well plate carefully.[1][2]

  • Add 50 µL of the diluted VCV series to the appropriate wells.

  • Crucial Step: Incubate cells with the drug for 1 hour at 37°C before adding the virus.[2] This ensures the allosteric conformational change in CCR5 has occurred prior to viral exposure.[2]

Step 4: Infection[1][2]
  • Dilute viral stock to a standardized infectious dose (e.g., 200 TCID₅₀ per well) in media containing DEAE-Dextran (final conc. 10-20 µg/mL) to enhance attachment.[1][2]

  • Add 50 µL of the viral suspension to the wells containing the drug.

    • Final Well Volume: 100 µL.

    • Final Drug Conc: 0.5x of the prepared dilution (adjust calculations accordingly).

  • Incubate for 48 hours at 37°C, 5% CO₂.

Step 5: Readout[1][2]
  • Equilibrate the plate and Luciferase reagent to room temperature.

  • Remove 50 µL of supernatant (optional, depending on kit).

  • Add 100 µL of Luciferase Reagent to each well.

  • Lyse for 2 minutes on an orbital shaker.

  • Read Luminescence (RLU) on a luminometer (integration time: 1000ms).

Assay Logic Diagram

Assay_Protocol cluster_drug Drug Treatment Start Start: TZM-bl Cells Seed Seed 10k cells/well (96-well plate) Start->Seed Incubate1 Incubate 24h Seed->Incubate1 PreTx Add VCV to Cells 1h Pre-incubation Incubate1->PreTx Dilute Serial Dilution of VCV (Max 1µM) Dilute->PreTx Infect Add Virus + DEAE-Dextran PreTx->Infect Incubate2 Incubate 48h Infect->Incubate2 Lysis Add Luciferase Reagent (Cell Lysis) Incubate2->Lysis Read Measure RLU (Luminometer) Lysis->Read

Caption: Step-by-step workflow for the TZM-bl phenotypic tropism assay using Vicriviroc.[1][2]

Data Analysis & Interpretation

Quantitative Metrics

Normalize RLU data against the "Virus Only" (No Drug) control (set as 100%) and "Cell Only" (Background) control (set as 0%).[1][2]

Calculate the Percent Inhibition :



The Tropism Matrix

Use the IC₅₀ (concentration inhibiting 50% of viral entry) and MPI (Maximum Percent Inhibition at saturation) to classify the virus.[1]

Viral TropismIC₅₀ (Vicriviroc)Maximum Percent Inhibition (MPI)Interpretation
R5-Tropic Low (< 10 nM)> 95%Virus relies exclusively on CCR5.[1][2]
X4-Tropic Not Detected< 5%Virus uses CXCR4; VCV has no effect.[1][2]
Dual-Tropic (R5X4) Variable20% - 80% (Plateau)Virus can use either coreceptor.[1][2] VCV blocks CCR5, but entry continues via CXCR4.[1][2][7]
Mixed Population Variable< 95% (Plateau)A mix of R5 and X4 virions.[1][2] The "plateau" height represents the proportion of R5 virus.[2]
Distinguishing Dual vs. Mixed

Phenotypically, Dual-tropic (one virus, two gates) and Mixed-tropic (two viruses, different gates) look similar in this assay (both show partial inhibition).[1][2]

  • Advanced Tip: To distinguish, plaque purification or limiting dilution cloning is required.[2] However, for clinical/inhibitor efficacy purposes, both are classified as "Non-R5" and are generally resistant to VCV monotherapy.

Troubleshooting & Optimization (Expertise)

  • Issue: High Background Signal.

    • Cause: Constitutive luciferase expression or light leakage.[1][2]

    • Fix: Use white-walled plates to prevent cross-talk.[1][2] Ensure TZM-bl passage number is < 20.[1][2]

  • Issue: "Bump" in the Curve (Hormesis).

    • Cause: Low concentrations of entry inhibitors can sometimes enhance fusion by stabilizing receptor conformations.[2]

    • Fix: Ignore sub-IC50 enhancement; focus on the dose-dependent inhibition slope.[1][2]

  • Issue: Incomplete Inhibition (MPI ~90%).

    • Insight: Some "pure" R5 viruses exhibit high affinity for low levels of CCR5, making them harder to block completely.[2] If MPI is >90% but <100%, it is likely still an R5 virus, just a robust one (often termed "R5-wide").[1][2]

  • Control Validation:

    • Always run a known R5 strain (e.g., BaL) and a known X4 strain (e.g., NL4-3) on every plate.[1][2]

    • BaL should show IC50 ~0.5 - 2.0 nM.[1][2]

    • NL4-3 should show flat line (0% inhibition).[1][2]

References

  • PubChem. (n.d.).[1][2] Vicriviroc Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1]

  • Montefiori, D. C. (2009).[1][2][10] Measuring HIV Neutralization in a Luciferase Reporter Gene Assay. Methods in Molecular Biology. Duke University Medical Center.[1][2][10] Retrieved October 26, 2023, from [Link]

  • Strizki, J. M., et al. (2005).[1][2] Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1.[1][2] Antimicrobial Agents and Chemotherapy.[1][2][4][6] Retrieved October 26, 2023, from [Link]

  • HIV.gov. (2018).[1][2] Laboratory Testing: Co-Receptor Tropism Assays. Clinical Guidelines for the Use of Antiretroviral Agents. Retrieved October 26, 2023, from [Link]

  • Wilkin, T. J., et al. (2010).[1][2] Vicriviroc in Combination Therapy with an Optimized Regimen for Treatment-Experienced Subjects: 48-Week Results of the VICTOR-E1 Phase 2 Trial. Journal of Infectious Diseases. Retrieved October 26, 2023, from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Vicriviroc Malate Solubilization

Welcome to the technical support guide for Vicriviroc Malate. As a potent, second-generation CCR5 antagonist, Vicriviroc Malate is a critical tool for research into HIV-1 entry inhibition and related cellular pathways.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Vicriviroc Malate. As a potent, second-generation CCR5 antagonist, Vicriviroc Malate is a critical tool for research into HIV-1 entry inhibition and related cellular pathways.[1][2] Its mechanism involves allosterically binding to the CCR5 co-receptor, which induces a conformational change that prevents the viral envelope glycoprotein gp120 from binding, thus blocking viral entry into host cells.[3][4] However, the physicochemical properties of Vicriviroc Malate, particularly its limited aqueous solubility, present a significant challenge for researchers in designing robust and reproducible in vitro and in vivo experiments.

This guide provides in-depth, field-proven answers and protocols to help you overcome these solubility challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the fundamental solubility characteristics of Vicriviroc Malate?

Answer: Understanding the basic solubility profile is the first step in developing a successful experimental plan. Vicriviroc Malate is a lipophilic molecule, which dictates its behavior in various solvents. While it is readily soluble in some organic solvents, its solubility in aqueous media is limited.

A summary of its key properties and reported solubility values is provided below. Note that solubility can vary slightly between different batches of the compound.[1]

Table 1: Physicochemical & Solubility Data for Vicriviroc Malate

PropertyValueSource
Molecular Formula C₂₈H₃₈F₃N₅O₂ • C₄H₆O₅[5]
Molecular Weight 667.7 g/mol [1]
Solubility in DMSO 121 mg/mL (approx. 181 mM)[1]
Solubility in Ethanol 121 mg/mL[1]
Solubility in Water 34 mg/mL (approx. 51 mM)[1]
Mechanism of Action Allosteric CCR5 Antagonist[3][4]

Note: The reported water solubility of 34 mg/mL may be achievable under specific pH or formulation conditions and may not reflect solubility in neutral aqueous buffers commonly used in cell culture.

Q2: I need to prepare a high-concentration stock solution. What is the recommended protocol?

Answer: For nearly all applications, preparing a concentrated stock solution in a suitable organic solvent is the standard and recommended starting point. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for Vicriviroc Malate and its miscibility with aqueous media.[1]

Causality: DMSO is a polar aprotic solvent that effectively disrupts the crystal lattice energy of solid Vicriviroc Malate and forms stable solute-solvent interactions. This allows for the preparation of a high-concentration stock (e.g., 10-100 mM), which minimizes the volume of organic solvent introduced into your final aqueous experimental system, thereby reducing the risk of solvent-induced artifacts or cytotoxicity.[6][7]

  • Preparation: Work in a sterile environment (e.g., a laminar flow hood). Use high-purity, anhydrous DMSO to prevent compound degradation from moisture.

  • Weighing: Accurately weigh the required amount of Vicriviroc Malate powder. For 1 mL of a 100 mM stock, you will need 66.77 mg.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath and/or sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store at -20°C for short-term (1 month) or -80°C for long-term stability.[1] This prevents repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[7]

Q3: My compound precipitated when I diluted my DMSO stock into my aqueous cell culture medium. What went wrong and how do I prevent this?

Answer: This is the most common issue researchers face and is known as "crashing out." It occurs because while Vicriviroc Malate is highly soluble in DMSO, its solubility in the final aqueous medium is much lower. When the DMSO stock is added to the buffer, the DMSO disperses, and the local solvent environment around the drug molecule rapidly changes from organic to aqueous, causing the poorly soluble drug to precipitate.[8][9]

The key is to maintain the compound's solubility in the final aqueous working solution. Below is a decision-making workflow and detailed troubleshooting guides.

G start Start: Need to dilute DMSO stock into aqueous medium check_final_conc Is the final desired concentration of Vicriviroc < 10 µM? start->check_final_conc direct_dilute Attempt direct dilution. Add stock dropwise while vortexing the medium. check_final_conc->direct_dilute Yes troubleshoot Precipitation Occurs. Select a solubilization strategy. check_final_conc->troubleshoot No check_precip Precipitation Observed? direct_dilute->check_precip success Success! Proceed with experiment. check_precip->success No check_precip->troubleshoot Yes strategy_cosolvent Strategy 1: Use a Co-Solvent System (e.g., PEG300, Ethanol) troubleshoot->strategy_cosolvent strategy_cyclodextrin Strategy 2: Use a Cyclodextrin (e.g., HP-β-CD) troubleshoot->strategy_cyclodextrin strategy_surfactant Strategy 3: Use a Surfactant (e.g., Kolliphor® EL, Tween® 80) troubleshoot->strategy_surfactant

Caption: Troubleshooting workflow for aqueous dilution.

Causality: A co-solvent system reduces the overall polarity of the aqueous medium, creating a more favorable environment for the lipophilic drug and preventing precipitation. Formulations containing co-solvents like PEG300 and Tween 80 are common for administering poorly soluble compounds in vivo.[10]

Protocol 2: Preparing a Working Solution with a Co-Solvent

This protocol is adapted from a common formulation for poorly soluble inhibitors.[10] It creates a final solution containing 10% DMSO, 40% PEG300, and 5% Tween 80.

  • Prepare Intermediates:

    • Prepare a high-concentration Vicriviroc Malate stock in DMSO (e.g., 10x the final desired concentration).

    • Prepare a sterile vehicle solution of 40% PEG300 and 5% Tween 80 in your desired aqueous buffer (e.g., PBS or cell culture medium).

  • Mixing Order is Critical:

    • Start with the required volume of the PEG300/Tween 80 vehicle.

    • Slowly add the DMSO stock solution to the vehicle while vortexing. The solution should remain clear.

    • Finally, add the remaining aqueous buffer to reach the final volume and concentration.

  • Validation: Visually inspect for clarity. If preparing for in vivo use or sterile cell culture, filter the final solution through a 0.22 µm syringe filter that is compatible with the solvents used (e.g., a PTFE membrane).

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble drug molecules, like Vicriviroc Malate, forming an "inclusion complex."[12] This complex presents a hydrophilic surface to the aqueous environment, dramatically increasing the apparent water solubility of the drug.[13][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[11][15]

Protocol 3: Screening for Solubilization with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD (e.g., 20-40% w/v) in your aqueous buffer. Warming the solution may be necessary to fully dissolve the cyclodextrin.

  • Add Drug: Add the Vicriviroc Malate DMSO stock solution directly to the HP-β-CD solution.

  • Complexation: Stir or vortex the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.[16]

  • Dilution: This new, clear stock solution can now be more safely diluted into your final experimental medium.

  • Validation: Always run a "vehicle control" in your experiment containing the same final concentration of HP-β-CD without the drug to account for any effects of the cyclodextrin itself.

Causality: Surfactants, such as Kolliphor® EL (also known as Cremophor® EL or Polyoxyl 35 Castor Oil) or Tween® 80, are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions.[17][18][19] The hydrophobic cores of these micelles can entrap poorly soluble drug molecules, effectively solubilizing them in the bulk aqueous phase.[20]

Protocol 4: Using Kolliphor® EL for Solubilization

  • Prepare Surfactant Solution: Prepare a 1-10% (w/v) solution of Kolliphor® EL in your desired aqueous buffer.

  • Method A (Solvent Evaporation):

    • Add the required amount of Vicriviroc Malate (from DMSO stock) to a glass vial.

    • Evaporate the DMSO under a stream of nitrogen or in a vacuum concentrator.

    • Add the Kolliphor® EL solution to the vial containing the drug film.

    • Vortex or sonicate until the drug is fully dissolved into the micelles.

  • Method B (Direct Dilution):

    • Slowly add the Vicriviroc Malate DMSO stock to the vigorously stirring Kolliphor® EL solution. This method is faster but may be less efficient at encapsulation.

  • Validation: The resulting solution should be a clear, slightly viscous micellar solution. As with cyclodextrins, a vehicle control with the same concentration of Kolliphor® EL is essential for your experiments.[21][22]

Q4: Which solubilization method is best for my experiment?

Answer: The optimal method depends on your specific application, as each approach has distinct advantages and disadvantages.

Table 2: Comparison of Solubilization Strategies

StrategyProsConsBest For
Co-Solvents Simple to prepare; well-established for in vivo formulations.[10]Can cause cellular toxicity or off-target effects at higher concentrations.In vivo studies; in vitro assays where solvent tolerance is known.
Cyclodextrins High solubilization capacity[13]; generally low toxicity; can improve drug stability.[11]Can potentially interact with cell membranes (cholesterol extraction); requires vehicle controls.Cell-based assays; biochemical assays; formulation development.
Surfactants Excellent solubilizing power; widely used in pharmaceutical formulations.[17][18]Potential for cell lysis or interference with protein assays at high concentrations; requires careful vehicle controls.[21]Biochemical assays; high-throughput screening; formulation development.

Final Recommendation: For most cell-based in vitro assays, starting with a cyclodextrin-based approach (HP-β-CD) is often the most effective and biocompatible strategy. For in vivo studies, a co-solvent system containing PEG300 and a surfactant like Tween 80 is a well-validated starting point.[10]

Caption: Decision pathway for choosing a solubilization method.

References

  • Adooq Bioscience. (n.d.). Vicriviroc Malate. Retrieved from [Link]

  • Tseng, A. (2010). Selected Properties of Vicriviroc. HIV Clinic. Retrieved from [Link]

  • Glesby, M. J., & Baribaud, F. (2008). Vicriviroc: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection. Future HIV therapy, 2(1), 19–28. Retrieved from [Link]

  • Loftsson, T. (Ed.). (2022). Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. Pharmaceutics. Retrieved from [Link]

  • Gulick, R. M., et al. (2007). Antiviral activity, pharmacokinetics and safety of vicriviroc, an oral CCR5 antagonist, during 14-day monotherapy in HIV-infected adults. AIDS, 21(10), 1273–1280. Retrieved from [Link]

  • Otsuka, M., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Retrieved from [Link]

  • Strizki, J. M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy, 49(12), 4911–4919. Retrieved from [Link]

  • PharmaCompass. (n.d.). Vicriviroc Drug Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Vicriviroc. Retrieved from [Link]

  • Zhou, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Popescu, R. G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • Michaelsen, M. H., et al. (2015). Kolliphor Surfactants Affect Solubilization and Bioavailability of Fenofibrate. Studies of in Vitro Digestion and Absorption in Rats. Molecular Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

  • ResearchGate. (2023). How to dissolve poorly insoluble drug into water with cyclodextrin? Retrieved from [Link]

  • Holm, R., et al. (2002). Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Sharma, D., et al. (2014). REVIEW ON: SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUG. Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • Li, Y., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules. Retrieved from [Link]

  • Michaelsen, M. H., et al. (2015). Kolliphor surfactants affect solubilization and bioavailability of fenofibrate. Studies of in vitro digestion and absorption in rats. Molecular Pharmaceutics. Retrieved from [Link]

  • Nagy, T., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Soni, K., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Journal of Pharmaceutical Research. Retrieved from [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • SLS. (n.d.). Kolliphor EL, pH-range 6.0 - 8. Retrieved from [Link]

  • ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? Retrieved from [Link]

Sources

Optimization

Strategies to prevent the emergence of Vicriviroc-resistant HIV-1 strains in vitro

The following technical guide is structured as a specialized support resource for researchers working with Vicriviroc (VCV) in HIV-1 viral culture systems. It addresses the specific challenge of preventing and managing r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with Vicriviroc (VCV) in HIV-1 viral culture systems. It addresses the specific challenge of preventing and managing resistance emergence during in vitro experimentation.

Executive Summary

Vicriviroc (VCV) is a potent CCR5 antagonist that inhibits HIV-1 entry by allosterically modifying the receptor conformation.[1][2] Unlike enzymatic inhibitors (e.g., NRTIs), VCV resistance does not require the virus to destroy the drug; rather, the virus evolves to utilize the drug-bound conformation of CCR5 or switches coreceptor usage to CXCR4 .

This guide provides validated protocols to prevent unintended resistance during stock maintenance and long-term suppression assays, along with troubleshooting workflows for unexpected viral breakthrough.[1]

Part 1: Critical Experimental Parameters

Foundational requirements to ensure data integrity and prevent "artificial" resistance selection due to suboptimal assay conditions.

Drug Handling & Stability

Q: How do I ensure my VCV stock is not degrading and allowing low-level replication? A: Chemical instability leads to sub-therapeutic concentrations, the primary driver of resistance selection.

  • Solvent: Reconstitute Vicriviroc maleate in 100% DMSO to a stock concentration of 10 mM.

  • Storage: Aliquot into single-use vials (e.g., 20 µL) and store at -80°C. Never refreeze a thawed aliquot.

  • Working Solutions: Dilute in culture media immediately before use. VCV is highly lipophilic; avoid using serum-free media for extended periods as the drug may adhere to plasticware, reducing the effective concentration (EC).[1]

The "Prevention Concentration" Threshold

Q: What concentration should I use to guarantee suppression of wild-type (WT) virus? A: To prevent the emergence of pre-existing resistant minority variants, you must exceed the mutant prevention concentration (MPC).

  • Standard IC50: 0.04 nM – 2.3 nM (isolate dependent).[1]

  • Suppression Target: Use >100 nM (approx. 50-100x IC90) for complete suppression in long-term culture.[1]

  • Rationale: Resistance to CCR5 antagonists often involves a "plateau effect" where the maximal percent inhibition (MPI) drops. High concentrations mitigate the risk of competitive displacement by high-affinity gp120 variants.[1]

Part 2: Troubleshooting & FAQs

Direct solutions for specific experimental anomalies.

Scenario A: Viral Breakthrough in Treated Wells

Issue: "I maintained HIV-1 BaL in 10 nM VCV, but p24 levels spiked after Day 14."

Diagnosis: This indicates either a Tropism Switch (usage of CXCR4) or Non-Competitive Resistance (usage of VCV-bound CCR5).[1]

Step-by-Step Troubleshooting Protocol:

  • Harvest Supernatant: Collect the breakthrough virus.

  • Phenotypic Tropism Test: Infect TZM-bl cells in the presence of:

    • Condition A: 1 µM VCV (Blocks CCR5)[1][3]

    • Condition B: 1 µM AMD3100 (Blocks CXCR4)

    • Condition C: Dual treatment

  • Interpret Results:

    • Growth in A, Inhibition in B: Virus remains R5-tropic but is VCV-Resistant (Target V3 loop sequencing).[1]

    • Inhibition in A, Growth in B: Virus has switched to X4-tropic (Contamination or evolution).[1][4]

Scenario B: Inconsistent IC50 Values

Issue: "My wild-type control is showing a 4-fold shift in IC50 compared to last month."

Diagnosis: Inadvertent selection pressure during routine passaging.[1]

Corrective Action:

  • Passage Density: Do not allow cultures to reach peak cytopathic effect (CPE) before harvesting. High viral loads increase the probability of generating random V3 loop mutations.

  • Re-derive Stocks: Discard the current passage. Thaw a low-passage aliquot verified by sequencing.

  • Host Cell Variation: Ensure CCR5 expression levels on your target cells (e.g., PBMCs vs. U87-CD4-CCR5) remain constant.[1] Lower receptor density artificially lowers the IC50, while overexpression can mask weak resistance.

Part 3: Strategic Prevention Protocols

How to design experiments that actively suppress resistance emergence.

Strategy 1: The "High-Barrier" Combination Blockade

To prevent resistance during long-term culture (e.g., >30 days), VCV should rarely be used as a monotherapy unless specifically selecting for mutants.[1]

Protocol:

  • Dual-Class Inhibition: Combine VCV (Entry Inhibitor) with a drug from a different class, such as Lamivudine (3TC) or Efavirenz (EFV) .[1]

  • Synergy Verification: Calculate the Combination Index (CI). VCV often acts synergistically with fusion inhibitors (Enfuvirtide), creating a "suppression net" that prevents the survival of single-point mutations.[1]

Strategy 2: Inoculum Management (MOI Control)

Resistance mutations often pre-exist in high-titer stocks as minority variants.[1]

  • Low MOI: Infect at MOI 0.001 - 0.01 .[1] This limits the initial population size, statistically reducing the chance of introducing a pre-existing resistant mutant into the culture.

  • Wash Steps: 4 hours post-infection, wash cells 3x with PBS to remove unbound virus and excess protein, ensuring that subsequent replication is strictly subject to the drug pressure.

Part 4: Visualizing the Resistance Pathway

The following diagram illustrates the mechanistic divergence between maintaining sensitivity and developing resistance.

VCV_Resistance_Pathway Start HIV-1 R5 Strain (Wild Type) VCV_Pressure Vicriviroc Pressure (Sub-optimal < 100 nM) Start->VCV_Pressure Selection Environment Suppression High Dose VCV (>100 nM) + 2nd ARV Class Start->Suppression Prevention Strategy Mutation_Event Gp120 V3 Loop Mutations (e.g., D167N, G36D) VCV_Pressure->Mutation_Event Viral Evolution Outcome_A Viral Extinction (Successful Prevention) Suppression->Outcome_A Replication Blocked Mechanism_1 Mechanism 1: Use of Drug-Bound CCR5 (Non-Competitive Resistance) Mutation_Event->Mechanism_1 Conformational Adaptation Mechanism_2 Mechanism 2: Tropism Switch (Use of CXCR4) Mutation_Event->Mechanism_2 Coreceptor Shift Breakthrough Viral Breakthrough (Replication Detected) Mechanism_1->Breakthrough Mechanism_2->Breakthrough

Caption: Decision tree showing the divergence between successful suppression (Green path) and the mechanisms of resistance emergence (Red/Blue paths) under sub-optimal drug pressure.

Part 5: Quantitative Reference Data

Table 1: Vicriviroc Resistance Profile & Cross-Resistance

ParameterWild-Type (WT) ValueResistant Variant ValueNotes
IC50 (nM) 0.04 – 2.3 nM> 100 nM (or Plateau)Resistant strains often show reduced Maximal Percent Inhibition (MPI) rather than just IC50 shifts.[1]
MPI (%) > 95%< 80%"Plateau effect" is the hallmark of non-competitive CCR5 resistance.[1]
Key Mutations N/AV3 Loop: D167N, G36D, N43DMutations are context-dependent and vary by isolate (e.g., subtype B vs C).
Cross-Resistance Sensitive to MaravirocVariableVCV-resistant strains may retain sensitivity to Maraviroc due to different binding pockets.[1]

References

  • Tsibris, A. M., et al. (2008). In vivo emergence of vicriviroc resistance in a human immunodeficiency virus type 1 subtype C-infected subject.[5][6] Journal of Virology.[1][5][6] Link

  • Strizki, J. M., et al. (2005). Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy. Link

  • Tilton, J. C., et al. (2010). A Maraviroc-Resistant HIV-1 with Narrow Cross-Resistance to Other CCR5 Antagonists Depends on both N-Terminal and Extracellular Loop Domains of Drug-Bound CCR5.[1] Journal of Virology.[1][5][6] Link[1]

  • Westby, M., et al. (2007). Emergence of CXCR4-using human immunodeficiency virus type 1 (HIV-1) variants in a minority of HIV-1-infected patients following treatment with the CCR5 antagonist maraviroc is from a pretreatment CXCR4-using virus reservoir.[1] Journal of Virology.[1][5][6] Link

Sources

Troubleshooting

Technical Support Center: The Impact of Serum Proteins on Vicriviroc In Vitro Activity

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vicriviroc. This guide provides in-depth technical information, troubleshooting advice, and frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vicriviroc. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the impact of serum proteins on the in vitro antiviral activity of Vicriviroc. Our goal is to equip you with the necessary knowledge to design robust experiments and accurately interpret your results.

Introduction: Understanding the Interplay between Vicriviroc and Serum Proteins

Vicriviroc is a potent, noncompetitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] By binding to a hydrophobic pocket within the transmembrane helices of CCR5, Vicriviroc induces a conformational change that prevents the binding of the viral envelope glycoprotein gp120, thereby blocking viral entry.[1][2]

A common concern in in vitro antiviral assays is the potential for serum proteins to bind to the investigational drug, which can reduce its effective concentration and lead to an underestimation of its potency. The primary serum proteins of concern are human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). However, studies with Vicriviroc have shown that its antiviral activity is not significantly affected by the presence of human serum in cell culture.[1]

This guide will delve into the specifics of this observation, provide troubleshooting for related experimental concerns, and answer frequently asked questions to support your research.

Frequently Asked Questions (FAQs)

Q1: How significantly do serum proteins affect the in vitro antiviral activity of Vicriviroc?

A1: Based on seminal research, the in vitro antiviral activity of Vicriviroc is not significantly impacted by the presence of human serum. Antiviral studies conducted with increasing concentrations of human serum, up to 50% in the culture medium, demonstrated no discernible effect on Vicriviroc's activity.[1] This suggests that for most standard cell-based assays, the presence of fetal bovine serum (FBS) or human serum in the culture medium is unlikely to be a major confounding factor.

Q2: What is the extent of Vicriviroc's binding to human plasma proteins?

A2: Vicriviroc is known to be moderately bound to human plasma proteins. Quantitative analysis has shown that approximately 16% of the compound remains unbound or "free" in human plasma, meaning about 84% is protein-bound.[1] The "free drug hypothesis" posits that only the unbound fraction of a drug is available to exert its pharmacological effect. The observation that Vicriviroc's potency is maintained in the presence of serum, despite this level of binding, suggests a complex interplay of factors including its high affinity for the CCR5 co-receptor.[1]

Q3: Should I be concerned about variations in HSA or AAG concentrations in my serum lots?

A3: While Vicriviroc's activity appears robust in the presence of whole serum, significant lot-to-lot variability in serum composition, particularly in HSA and AAG levels, can be a source of experimental inconsistency for many compounds. For Vicriviroc, this is less of a documented concern.[1] However, if you are observing unexpected shifts in potency and have ruled out other factors, it may be prudent to qualify new lots of serum to ensure consistency in your assays.

Q4: Can the presence of serum affect the cytotoxicity of Vicriviroc in my cell cultures?

A4: Serum proteins can sometimes mitigate the cytotoxicity of a compound by reducing its free concentration. However, Vicriviroc has demonstrated a favorable safety profile in both preclinical and clinical studies.[3][4] If you observe unexpected cytotoxicity, it is more likely attributable to other experimental variables such as cell health, passage number, or contamination, rather than an interaction with serum proteins.

Troubleshooting Guide

Even with the understanding that Vicriviroc is largely unaffected by serum proteins, you may encounter situations in your in vitro assays that require troubleshooting. This section addresses potential issues in a question-and-answer format.

Issue 1: My IC50 values for Vicriviroc are higher than expected in the presence of human serum.

  • Question: I'm conducting an antiviral assay with primary human peripheral blood mononuclear cells (PBMCs) in media containing human serum, and my Vicriviroc IC50 values are consistently higher than the low nanomolar range reported in the literature. What could be the cause?

  • Answer and Troubleshooting Steps:

    • Confirm Viral Tropism: Vicriviroc is only active against CCR5-tropic (R5) HIV-1.[1] Ensure that the viral isolate you are using is indeed R5-tropic and not CXCR4-tropic (X4) or dual/mixed-tropic. An incorrect viral tropism is the most likely reason for a lack of potency.

    • Review Assay Protocol: Meticulously review your experimental protocol. Pay close attention to:

      • Incubation Times: Ensure that the pre-incubation of cells with Vicriviroc before viral challenge is adequate.

      • Viral Input (MOI): An excessively high multiplicity of infection (MOI) can overcome the inhibitory effect of the drug, leading to an apparent increase in the IC50.

      • Cell Health and Density: Unhealthy or inconsistently plated cells can lead to variable results.

    • Serum Quality: While less likely to be the primary issue for Vicriviroc, consider the quality of your human serum. Was it properly stored? Has it undergone multiple freeze-thaw cycles? In rare cases, components in a specific serum lot could interfere with the assay. Test a different lot of serum to see if the issue persists.

    • Compound Integrity: Verify the concentration and integrity of your Vicriviroc stock solution. Ensure it has been stored correctly and that the solvent used is compatible with your assay.

Issue 2: I am observing high variability in my results between experiments.

  • Question: My Vicriviroc IC50 values are fluctuating significantly from one experiment to the next, even though I am using the same protocol. How can I improve my assay's reproducibility?

  • Answer and Troubleshooting Steps:

    • Standardize Reagents: The use of different donors for PBMCs and variable lots of serum can introduce variability. While Vicriviroc's activity is not strongly affected by serum, standardizing to a single qualified lot of serum for a set of experiments can reduce variability. If using PBMCs, pooling cells from multiple donors can help to average out donor-specific differences.[1]

    • Consistent Cell Culture Practices: Ensure that your cell culture techniques are highly consistent. This includes cell passage numbers, seeding densities, and the timing of experimental steps.

    • Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions of the compound, can be a major source of error. Calibrate your pipettes regularly and use appropriate pipetting techniques.

    • Control for Plate Effects: Be mindful of potential "edge effects" on your multi-well plates. Proper humidification during incubation and randomizing the placement of your samples on the plate can help to mitigate this.

Data Presentation

The following table summarizes the key quantitative data regarding Vicriviroc's interaction with plasma proteins and its antiviral potency.

ParameterValueReference
Human Plasma Protein Binding ~84% (16% free)[1]
Effect of Human Serum (up to 50%) on Antiviral Activity No significant effect[1]
Geometric Mean EC50 against diverse R5-tropic HIV-1 isolates 0.04 - 2.3 nM[1]

Experimental Protocols

To assist in your experimental design, a generalized protocol for assessing the antiviral activity of Vicriviroc in the presence of human serum is provided below. This should be adapted to your specific laboratory conditions and cell systems.

Protocol: HIV-1 Antiviral Assay in PBMCs with Human Serum

Objective: To determine the 50% inhibitory concentration (IC50) of Vicriviroc against an R5-tropic HIV-1 isolate in peripheral blood mononuclear cells (PBMCs) in the presence of human serum.

Materials:

  • Vicriviroc

  • R5-tropic HIV-1 viral stock of known titer

  • Healthy donor PBMCs

  • RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS)

  • Human Serum (heat-inactivated)

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • 96-well cell culture plates

  • p24 antigen ELISA kit or reverse transcriptase activity assay kit

Methodology:

  • PBMC Preparation and Stimulation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Stimulate the PBMCs with PHA in RPMI-1640 supplemented with 10% FBS for 2-3 days.

    • After stimulation, wash the cells and culture them in RPMI-1640 supplemented with 10% FBS, 10% human serum, and IL-2.

  • Compound Preparation:

    • Prepare a stock solution of Vicriviroc in DMSO.

    • Perform serial dilutions of Vicriviroc in the culture medium (containing FBS and human serum) to achieve the desired final concentrations for the assay.

  • Antiviral Assay:

    • Seed the stimulated PBMCs in a 96-well plate.

    • Add the diluted Vicriviroc to the appropriate wells. Include wells with no drug as a virus control and wells with no virus as a cell control.

    • Pre-incubate the cells with the compound for 1-2 hours at 37°C.

    • Add the R5-tropic HIV-1 viral stock to all wells except the cell control wells.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.

  • Readout:

    • On day 7, collect the culture supernatants.

    • Quantify the level of viral replication using a p24 antigen ELISA or a reverse transcriptase activity assay.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each concentration of Vicriviroc relative to the virus control.

    • Plot the percentage of inhibition against the log of the Vicriviroc concentration and determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Visualizations

Diagram 1: Mechanism of Action of Vicriviroc

Vicriviroc_MOA cluster_0 HIV-1 Entry Process (R5-tropic) cluster_1 Inhibition by Vicriviroc HIV_gp120 HIV-1 gp120 CD4 CD4 Receptor HIV_gp120->CD4 1. Binding CCR5_bound Vicriviroc-bound CCR5 (Altered Conformation) CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Host_Cell Host Cell Membrane CCR5->Host_Cell 3. Membrane Fusion & Viral Entry CCR5->CCR5_bound Vicriviroc Vicriviroc Vicriviroc->CCR5 Binds to Allosteric Site Blocked Entry Blocked CCR5_bound->Blocked Prevents gp120 Interaction

Caption: Vicriviroc allosterically binds to CCR5, preventing HIV-1 gp120 interaction and blocking viral entry.

Diagram 2: Experimental Workflow for Assessing Serum Protein Impact

Serum_Protein_Workflow Start Start: Prepare Stimulated PBMCs Prepare_Drug Prepare Vicriviroc Serial Dilutions (in media +/- human serum) Start->Prepare_Drug Plate_Cells Seed PBMCs in 96-well Plate Prepare_Drug->Plate_Cells Add_Drug Add Vicriviroc Dilutions to Cells Plate_Cells->Add_Drug Pre_Incubate Pre-incubate at 37°C Add_Drug->Pre_Incubate Add_Virus Infect with R5-tropic HIV-1 Pre_Incubate->Add_Virus Incubate Incubate for 7 days Add_Virus->Incubate Harvest Harvest Supernatants Incubate->Harvest Quantify Quantify Viral Replication (p24 ELISA or RT Assay) Harvest->Quantify Analyze Calculate IC50 Values Quantify->Analyze Compare Compare IC50 with and without Serum Analyze->Compare End End: Determine Impact of Serum Compare->End

Caption: Workflow for evaluating the effect of human serum on Vicriviroc's in vitro antiviral activity.

References

  • Crawford, K. W., et al. (2010). Pharmacokinetic/pharmacodynamic modeling of the antiretroviral activity of the CCR5 antagonist Vicriviroc in treatment experienced HIV-infected subjects (ACTG protocol 5211). JAIDS Journal of Acquired Immune Deficiency Syndromes, 55(3), 332-338. [Link]

  • Gulick, R. M., et al. (2007). Phase 2 Study of the Safety and Efficacy of Vicriviroc, a CCR5 Inhibitor, in HIV-1–Infected, Treatment-Experienced Patients: AIDS Clinical Trials Group 5211. The Journal of Infectious Diseases, 196(2), 304-312. [Link]

  • Strizki, J. M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy, 49(12), 4911-4919. [Link]

  • Sulkowski, M. S., et al. (2010). Short-term administration of the CCR5 antagonist vicriviroc to patients with HIV and HCV coinfection is safe and tolerable. JAIDS Journal of Acquired Immune Deficiency Syndromes, 53(2), 273-275. [Link]

  • Wikipedia. (2023). Vicriviroc. [Link]

  • Wilkin, T. J., et al. (2010). Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1–Infected, Treatment-Experienced Patients. JAIDS Journal of Acquired Immune Deficiency Syndromes, 54(4), 372-379. [Link]

  • Wilkin, T., et al. (2010). Three-year safety and efficacy of vicriviroc, a CCR5 antagonist, in HIV-1-infected treatment-experienced patients. JAIDS Journal of Acquired Immune Deficiency Syndromes, 54(4), 372-379. [Link]

  • Kasserra, C., et al. (2011). Pharmacokinetic interaction of vicriviroc with other antiretroviral agents: results from a series of fixed-sequence and parallel-group clinical trials. Clinical Drug Investigation, 31(4), 241-253. [Link]

  • ClinicalTrials.gov. (2019). Vicriviroc (SCH 417690) Treatment Protocol in Human Immunodeficiency Virus (HIV)-Infected Participants: A Rollover Study for ACTG Protocol A5211 (P04100). [Link]

  • Gathe, J. C., & Piot, D. F. (2010). Vicriviroc: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection. Expert Review of Anti-infective Therapy, 8(2), 147-155. [Link]

Sources

Optimization

Common adverse events of Vicriviroc observed in clinical trials

Status: Discontinued / Investigational Reference Only Subject: Adverse Event Profile & Troubleshooting Guide for CCR5 Antagonist Research Executive Summary & Compound Status Current Status: TERMINATED. Vicriviroc (VCV) i...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Discontinued / Investigational Reference Only

Subject: Adverse Event Profile & Troubleshooting Guide for CCR5 Antagonist Research

Executive Summary & Compound Status

Current Status: TERMINATED. Vicriviroc (VCV) is a pyrimidine-based CCR5 antagonist that was under development for HIV-1 treatment.[1][2] While it demonstrated potent antiviral activity in vitro, its development was halted by Merck (after acquiring Schering-Plough) in 2010.[1]

Why is this relevant now? Researchers utilizing VCV as a reference compound in comparative toxicology or next-generation entry inhibitor studies must understand why it failed. Unlike Aplaviroc (terminated for hepatotoxicity), VCV's failure was complex: a combination of efficacy failure (lack of non-inferiority) and a persistent, low-level malignancy signal (lymphomas) that complicated its safety profile.[1]

Critical Safety Modules (Troubleshooting Guides)
Module A: Malignancy & Oncogenic Potential

The Issue: In Phase II trials (VICTOR-E1), a numerical imbalance in malignancies was observed in VCV arms compared to placebo.[1] This remains the most significant safety "flag" for the compound.[1]

Observed Data (VICTOR-E1 & Long-Term Follow-up):

  • Total Malignancies: ~13 cases reported in long-term data.[1][3]

  • Specific Types:

    • Lymphoma: Hodgkin’s disease (2 cases) and Non-Hodgkin lymphoma (2 cases).[1][4]

    • Gastric Cancer: 1 case of gastric adenocarcinoma.[4]

    • Skin: 7 cases (including squamous cell carcinoma).[1][3]

  • Causality: Statistical significance was never definitively established due to small sample sizes, but the mechanism (CCR5 blockade interfering with immune surveillance of tumors) remains a theoretical risk for the class.[1]

Diagnostic Protocol for Researchers: If using VCV in animal models or long-term in vitro co-cultures, you must screen for lymphoproliferative disorders.[1]

Symptom/MarkerActionable ThresholdRecommended Assay
Lymphadenopathy Palpable nodes >1cm or persistent swellingExcisional Biopsy (Flow Cytometry for B-cell markers)
Unexplained Fever Persistent >7 days without infectionCT Scan (Chest/Abdomen/Pelvis)
Gastric Distress Persistent nausea/weight lossEndoscopy (due to gastric CA signal)
Module B: Hepatotoxicity (Differentiation from Class)

The Issue: Does VCV cause liver failure? Technical Answer: Generally No. Unlike its predecessor Aplaviroc (which caused severe idiosyncratic hepatotoxicity), VCV appeared relatively "clean" regarding liver enzymes in clinical trials.[1]

  • Observation: In the VICTOR-E1 and ACTG 5211 trials, Grade 3/4 ALT/AST elevations were comparable between VCV and placebo.[1]

  • Confounding Factors: Hyperbilirubinemia was observed but was almost exclusively linked to background therapy with Atazanavir (a known inducer of indirect hyperbilirubinemia), not VCV itself.

Troubleshooting Liver Signals: If you observe liver toxicity in your VCV experiment, it is likely not VCV-induced unless concentrations are supratherapeutic.[1] Check for:

  • Background Drug Interaction: VCV is a CYP3A4 substrate.[1]

  • Viral Hepatitis: Coinfection (HBV/HCV) flares.[1]

Module C: Neurological Events (Seizures)

The Issue: Seizures are a monitored event for the CCR5 class (Maraviroc has a warning). Technical Answer: VCV trials (ACTG 5211) explicitly noted no seizures in subjects.[1]

  • Differentiation: VCV is highly selective.[1] While Maraviroc has potential off-target binding that necessitates seizure monitoring, VCV did not exhibit this signal in Phase II/III data.[1]

Experimental Protocols & FAQs
Protocol 1: Establishing Viral Tropism (The "Gatekeeper" Assay)

VCV is only effective against R5-tropic HIV-1.[1] It has zero activity against X4-tropic virus.[1] Using VCV without tropism verification is the #1 cause of experimental failure (viral rebound).[1]

Step-by-Step Workflow:

  • Sample Collection: Extract plasma HIV-1 RNA (>1,000 copies/mL required).[1]

  • Amplification: RT-PCR amplify the env gene (specifically V3 loop).[1]

  • Phenotyping (Trofile® Assay Standard):

    • Generate pseudoviruses expressing patient env.

    • Infect U87-CD4 cells expressing only CCR5 or only CXCR4.[1]

    • Measure luciferase activity.[1]

  • Interpretation:

    • R5 Only: Sensitive to VCV.

    • X4 Only: Resistant.[1]

    • Dual/Mixed (D/M): RESISTANT. (Note: Even a minority population of X4 virus will lead to rapid selection and treatment failure).[1]

Protocol 2: In Vitro Lymphoma Surveillance Assay

To test if VCV impairs immune surveillance (mechanistic toxicology):

  • Co-Culture: Establish a co-culture of NK cells (Effectors) and Burkitt’s Lymphoma cells (Targets, e.g., Raji cell line).

  • Treatment: Treat with VCV (1nM - 100nM).[1]

  • Challenge: Measure NK cell cytotoxicity against lymphoma targets using a Chromium-51 release assay or Flow Cytometry (CD107a degranulation).

  • Hypothesis Check: If VCV inhibits NK cell migration or degranulation (via CCR5 blockade), this supports the "immune surveillance" theory of malignancy risk.[1]

Visualizations
Figure 1: Mechanism of Action & Resistance Pathways

This diagram illustrates how VCV blocks entry and how "Dual/Mixed" populations lead to failure.[1]

VCV_Mechanism VCV Vicriviroc (VCV) CCR5 CCR5 Receptor (Host Cell) VCV->CCR5 Allosteric Binding (Conformational Change) Entry Viral Entry CCR5->Entry Inhibited gp120 HIV gp120 (R5-Tropic) gp120->CCR5 Blocked by VCV X4_Virus HIV gp120 (X4-Tropic) CXCR4 CXCR4 Receptor X4_Virus->CXCR4 Uninhibited Binding CXCR4->Entry Successful Infection (Treatment Failure)

Caption: VCV binds CCR5, preventing R5-tropic HIV entry.[1] It leaves CXCR4 receptors open, allowing X4-tropic variants to escape selection.[1]

Figure 2: Adverse Event Triage Logic

Decision tree for researchers encountering AEs during VCV trials.

AE_Triage Start Adverse Event Detected in VCV Study Liver Elevated Liver Enzymes (ALT/AST > 3x ULN) Start->Liver Malignancy Lymphadenopathy or Skin Lesion Start->Malignancy Neuro Seizure / CNS Event Start->Neuro Check_Drugs Check Background ARVs (e.g., Atazanavir?) Liver->Check_Drugs Biopsy Immediate Biopsy (Rule out Lymphoma) Malignancy->Biopsy MRI MRI/EEG (Unlikely VCV related) Neuro->MRI Result_Liver_Clean If Bilirubin only: Likely Atazanavir effect Check_Drugs->Result_Liver_Clean Confirmed Result_Cancer If Positive: Report as SAE (Class Signal) Biopsy->Result_Cancer Pathology +

Caption: Triage workflow for differentiating VCV-specific risks (Malignancy) from background noise (Liver/CNS).

Summary of Clinical Data (Table)
Adverse Event CategoryVCV Incidence (Approx.)Placebo/ComparatorClinical Consequence
Malignancy (All) ~3-5% (VICTOR-E1)~1-2%High Concern. Contributed to development termination.[1]
Lymphoma 4 cases (n=113)0 casesSpecific Signal. Hodgkin's & NHL observed.[1]
Hepatotoxicity Comparable to placeboComparableLow Concern. Cleaner than Aplaviroc.[1]
Seizures 0% (ACTG 5211)0%Low Concern. No signal observed.[1]
Viral Rebound High (in Naive)Low (Efavirenz)Efficacy Failure. Potency issues in naive patients.[1]
References
  • Gulick, R. M., et al. (2007).[5] "Phase 2 Study of the Safety and Efficacy of Vicriviroc, a CCR5 Inhibitor, in HIV-1-Infected, Treatment-Experienced Patients: AIDS Clinical Trials Group 5211." The Journal of Infectious Diseases. [1]

  • Wilkin, T. J., et al. (2010). "Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients." Journal of Acquired Immune Deficiency Syndromes (JAIDS).[1]

  • Dunkle, L. M., et al. (2008).[1][6] "Vicriviroc: Long-term Safety and Efficacy in Treatment-Experienced Subjects."[1][3][7][8] 15th Conference on Retroviruses and Opportunistic Infections (CROI).[1][6]

  • Merck & Co. (2010).[1][2] "Merck Provides Update on Vicriviroc Clinical Development Program."[1] Press Release (via Aidsmap).

  • Strizki, J. M., et al. (2005).[1][9] "Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1."[1] Antimicrobial Agents and Chemotherapy.[1]

Sources

Troubleshooting

Technical Support Center: Vicriviroc &amp; HIV-1 Tropism Dynamics

[1] Status: Active Product Focus: Vicriviroc (VCV) – Research Grade (SCH 417690) Subject: Mechanisms of CXCR4-Tropic Strain Emergence & Experimental Troubleshooting[1] Introduction: The "Induction" vs. "Selection" Parado...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Product Focus: Vicriviroc (VCV) – Research Grade (SCH 417690) Subject: Mechanisms of CXCR4-Tropic Strain Emergence & Experimental Troubleshooting[1]

Introduction: The "Induction" vs. "Selection" Paradox

Welcome to the Technical Support Center. As a researcher utilizing Vicriviroc (VCV), you are likely investigating HIV-1 entry inhibition.[1] A critical challenge in this field is the emergence of CXCR4-using (X4) viral populations during CCR5 antagonist therapy.[1][2]

Executive Summary: Vicriviroc is an allosteric antagonist of the CCR5 co-receptor.[1][2][3] While it is often feared that VCV "induces" a mutation towards X4 tropism, the scientific consensus indicates that selection of pre-existing minority X4 variants (unmasking) is the primary mechanism of virologic failure.[1] However, true de novo evolution of resistance—where the virus adapts to use the drug-bound CCR5 conformation or accumulates V3 loop mutations to switch coreceptors—is a distinct, experimentally reproducible phenomenon.

This guide provides the technical frameworks to distinguish between these mechanisms, troubleshoot assay discordance, and validate your experimental models.

Module 1: Mechanism of Action & Resistance Pathways

The Competitive Landscape

Vicriviroc binds to a hydrophobic pocket within the transmembrane helices of CCR5, locking it into a conformation that gp120 cannot recognize. This creates a potent selective pressure.[1]

  • Pathway A (Tropism Shift/Selection): The R5 population is suppressed.[1] Pre-existing X4 variants, previously outcompeted by the dominant R5 swarm, now proliferate.

  • Pathway B (Resistance/Adaptation): The virus accumulates mutations (primarily in the V3 loop) allowing it to bind the VCV-occupied CCR5 receptor.[1] This is not a tropism shift, but "resistance via drug-bound receptor usage."[1]

Pathway Visualization

VCV_Mechanism Start Viral Swarm (Baseline) R5_Dom Dominant R5 Population (Blocked by VCV) Start->R5_Dom High Replication X4_Min Minority X4 Population (<0.3% Abundance) Start->X4_Min Low Replication VCV_Input Vicriviroc Treatment (Selective Pressure) VCV_Input->R5_Dom Viral Suppression VCV_Input->X4_Min Removes Competition R5_Dom->VCV_Input Inhibition Mutation V3 Loop Mutations (e.g., S306P, H308P) R5_Dom->Mutation Evolutionary Stress Outcome_1 Outcome 1: Unmasking (X4 Outgrowth) X4_Min->Outcome_1 Rapid Rebound Outcome_2 Outcome 2: Resistance (Uses VCV-Bound CCR5) Mutation->Outcome_2 Adaptation

Figure 1: Divergent pathways of Vicriviroc failure.[1] Outcome 1 represents the "tropism shift" (selection), while Outcome 2 represents true drug resistance (adaptation).[1]

Module 2: Troubleshooting & Diagnostics

Researchers often encounter discordant data when characterizing tropism.[1] Use this guide to resolve conflicting results.

FAQ: Why does my Genotype predict R5, but my Phenotype shows Dual/Mixed?

Diagnosis: Sensitivity Mismatch.[1] Standard population sequencing (Sanger) has a detection limit of ~20% prevalence.[1] Phenotypic assays (like enhanced Trofile®) or Deep Sequencing (NGS) can detect variants at <0.3%.[1]

Troubleshooting Steps:

  • Switch to NGS: If you suspect an X4 shift, Sanger sequencing of the V3 loop is insufficient. You must utilize Next-Generation Sequencing (NGS) with a coverage depth >10,000 reads.[1]

  • Analyze the 11/25 Rule: Check V3 loop positions 11 and 25.

    • R5: Usually Serine (S) or Glycine (G) at 11; negatively charged/neutral at 25.[1]

    • X4: Positively charged (Arginine [R] or Lysine [K]) at positions 11 or 25.[1]

  • Check False Positive Rates (FPR): When using the Geno2Pheno algorithm, lower your FPR cutoff (e.g., from 10% to 5% or 2%) to increase specificity for X4 detection, though this risks missing some variants.

Data Comparison: Assay Sensitivity
FeaturePopulation Sequencing (Genotypic)Deep Sequencing (NGS)Phenotypic Assay (e.g., Trofile)
Target V3 Loop (env gene)V3 Loop (env gene)Full Envelope Function
Detection Limit ~20% of viral population0.1% - 1.0%~0.3% (Enhanced version)
Turnaround Fast (24-48 hours)Slow (Days/Weeks)Slow (2+ Weeks)
Cost LowModerate/HighHigh
VCV Specificity Low (Cannot prove function)Medium (Predictive)High (Directly tests entry)

Module 3: Experimental Protocol (In Vitro Passage)

To study the potential for Vicriviroc to induce X4 strains or resistance, you must perform a Dose-Escalation Passage Experiment .[1] This protocol simulates the evolutionary pressure of suboptimal drug adherence.[1]

Protocol: Generating VCV-Resistant/Shifted Variants

Prerequisites:

  • Cells: PM1 cells (naturally express CCR5/CXCR4) or TZM-bl (for readout).[1]

  • Virus: HIV-1 BaL (R5 lab strain) or primary isolate.[1]

  • Reagent: Vicriviroc (dissolved in DMSO).[1]

Step-by-Step Workflow:

  • Baseline Infection: Infect 1x10^6 PM1 cells with HIV-1 (MOI 0.01).[1]

  • Initial Pressure: Add VCV at 0.1x IC50 (sub-optimal concentration).

  • Passage (Weekly):

    • Monitor p24 antigen or RT activity every 3-4 days.[1]

    • When viral replication peaks (comparable to no-drug control), harvest supernatant.[1]

    • Passage to fresh cells containing 2x the previous concentration of VCV.[1]

  • Escalation: Continue doubling VCV concentration (0.1 nM -> 0.2 nM -> ... -> 1000 nM) over 20-30 weeks.

  • Characterization Point: Once virus replicates at >100x IC50:

    • Test 1: Sequence V3 loop (Look for G306P, H308P).

    • Test 2: Infect NP2-CD4-CXCR4 cells (to confirm if it is X4 tropic).

    • Test 3: Infect NP2-CD4-CCR5 cells + Saturated VCV (to confirm if it uses drug-bound CCR5).

Workflow Visualization

Passage_Protocol Step1 Infect Cells (Low MOI) Step2 Add VCV (0.1x IC50) Step1->Step2 Decision Viral Peak? Step2->Decision Decision->Step2 No (Wait) Passage Harvest Virus & Infect Fresh Cells Decision->Passage Yes Escalate Increase VCV (2x Conc) Passage->Escalate Escalate->Decision Loop (20-30 Weeks) Final Characterize: Seq & Tropism Escalate->Final At >100x IC50

Figure 2: Iterative dose-escalation workflow for selecting Vicriviroc-resistant or tropism-shifted variants.

Module 4: Molecular Markers of Resistance

If your passage experiment yields a resistant strain, verify it against known VCV-associated mutations.[1] Note that resistance profiles for VCV are often distinct from Maraviroc (MVC).[1]

Key V3 Loop Mutations (Subtype B reference):

  • S306P: Associated with reduced susceptibility to VCV.[3]

  • H308P: A major determinant for using drug-bound CCR5.[1]

  • Y315Q / I322V: Often seen in cross-resistance profiles.[1]

  • 11/25 Rule Change: If you see mutations to R or K at positions 11 or 25, the virus has likely shifted to CXCR4 (X4) usage, rather than developing VCV-specific resistance.[1]

References

  • Tsibris, A. M., et al. (2008). "In vivo emergence of Vicriviroc resistance in a Human Immunodeficiency Virus Type 1 Subtype C-infected subject."[1] Journal of Virology.

  • Mori, J., et al. (2007). "Characterization of Maraviroc resistance in patients failing treatment."[1][4] Antiviral Therapy.[1][3][4][5][6][7][8][9] (Provides comparative context for CCR5 antagonists).

  • Stürmer, M., et al. (2008). "Deep sequencing of the HIV-1 env gene reveals the presence of CXCR4-using variants in patients with R5-tropic virus."[1] Antiviral Therapy.[1][3][4][5][6][7][8][9] (Key for understanding detection limits).

  • Tilton, J. C., et al. (2010). "A Maraviroc-Resistant HIV-1 with Narrow Cross-Resistance to Other CCR5 Antagonists Depends on both N-Terminal and Extracellular Loop Domains of Drug-Bound CCR5."[1] Journal of Virology. (Explains the drug-bound mechanism). [1]

  • Panel on Antiretroviral Guidelines for Adults and Adolescents. "Laboratory Testing: Co-Receptor Tropism Assays." Clinical Info HIV.gov.[1]

For further assistance with experimental design or deep sequencing analysis parameters, please contact the Scientific Support team.

Sources

Optimization

Managing virologic failure with Vicriviroc in experimental setups

[1][2] Status: Archived/Research Use Only (RUO) Compound Class: CCR5 Antagonist (Allosteric Entry Inhibitor) Support Tier: Level 3 (Senior Application Scientist)[1][2] Module 1: Diagnostic Triage – Why is Vicriviroc Fail...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Archived/Research Use Only (RUO) Compound Class: CCR5 Antagonist (Allosteric Entry Inhibitor) Support Tier: Level 3 (Senior Application Scientist)[1][2]

Module 1: Diagnostic Triage – Why is Vicriviroc Failing?

In experimental setups, "virologic failure" with Vicriviroc (VCV) typically manifests as a high luciferase signal (RLU) or p24 production despite high drug concentrations.[1] Unlike protease or reverse transcriptase inhibitors, where failure is usually a simple shift in IC50, VCV failure involves complex receptor dynamics.

Use this decision matrix to diagnose the root cause of your experimental failure.

VCV_Troubleshooting Start Experimental Failure (High Viral Replication + VCV) TropismCheck Step 1: Tropism Assay (TZM-bl + AMD3100) Start->TropismCheck IsX4 Is virus X4 or Dual/Mixed? TropismCheck->IsX4 X4_Yes Cause: Tropism Shift (Non-R5 Virus Outgrowth) IsX4->X4_Yes Yes (Inhibited by AMD3100) X4_No Virus is Pure R5 IsX4->X4_No No (Resistant to AMD3100) MPICheck Step 2: Analyze Dose-Response Check Maximal Percent Inhibition (MPI) X4_No->MPICheck IsPlateau Is MPI < 95%? (Plateau Effect) MPICheck->IsPlateau Res_True Cause: 'True' Resistance (gp120 V3 Loop Mutations) IsPlateau->Res_True Yes (Plateau present) Res_Art Cause: Assay Artifact (Protein Binding/Stability) IsPlateau->Res_Art No (Curve shifts right)

Figure 1: Diagnostic logic flow for identifying the mechanism of Vicriviroc susceptibility reduction in vitro.

Module 2: The "Plateau Effect" (MPI vs. IC50)

Critical Insight: Do not rely solely on IC50 (50% Inhibitory Concentration) shifts. Vicriviroc is an allosteric inhibitor.[1][2][3] It binds to CCR5 and changes its shape.[2][4][5] "True" resistance occurs when the viral envelope (gp120) mutates to recognize this drug-bound conformation of CCR5, rather than simply binding "harder" to the original site.

Consequently, resistant viruses often do not show a massive right-shift in IC50.[1][2] Instead, they show a reduction in Maximal Percent Inhibition (MPI) . The virus continues to enter cells even at saturating drug concentrations.[2]

Data Interpretation Guide
ParameterPhenotype: SensitivePhenotype: Tropism Shift (X4)Phenotype: True Resistance (R5)
IC50 < 10 nMN/A (No inhibition)Variable (often < 10-fold shift)
MPI (Max Inhibition) > 95%~0% (Flat line)< 90% (Plateau Effect)
AMD3100 Sensitivity ResistantSensitiveResistant
Mechanism VCV blocks gp120 binding.[1][2]Virus uses CXCR4, ignoring CCR5.[2]gp120 adapts to bind VCV-CCR5 complex.[1][2]

Actionable Step: If your dose-response curve flattens at 80% inhibition, you have a resistant R5 virus.[1][2] Sequence the V3 loop of gp120. Look for mutations specifically at positions 305, 315, and 319 (e.g., K305R, R315Q) [1, 2].

Module 3: Experimental Protocols & Optimization

Protocol A: Optimized TZM-bl Sensitivity Assay for Vicriviroc

Context: VCV is highly protein-bound (>90% in human serum).[1][2] Standard assays using 10% FBS can artificially inflate potency compared to human serum, but inconsistent serum lots can cause "false" resistance.[2]

The "Pre-Incubation" Rule: Unlike competitive inhibitors, allosteric inhibitors like VCV require time to induce the conformational change in CCR5 before the virus attacks.

Step-by-Step Workflow:

  • Cell Seeding: Plate TZM-bl cells (HeLa derivative expressing CD4, CCR5, CXCR4) at

    
     cells/well in 96-well plates.
    
  • Drug Dilution (Critical):

    • Dissolve VCV powder in 100% DMSO . Note: VCV is moisture-sensitive; store desiccated at -20°C.

    • Create a serial dilution (3-fold) starting at 1 µM down to 0.1 pM .

    • Keep final DMSO concentration < 0.5% to avoid cytotoxicity.[2]

  • The Blockade Phase (Pre-incubation):

    • Add VCV dilutions to cells 1 hour prior to viral infection.[2]

    • Why? This establishes the allosteric blockade equilibrium on the cell surface receptors [3].

  • Infection:

    • Add virus (MOI 0.01 - 0.05).[1][2]

    • Control 1: Virus + No Drug (100% infectivity).[1][2]

    • Control 2: Virus + 1 µM AMD3100 (CXCR4 inhibitor).[1][2] If this control inhibits your virus, you have an X4 contaminant, not VCV resistance.

  • Readout: Incubate 48 hours. Lyse and read Luciferase (RLU).[1][2]

Protocol B: Genotyping for Resistance

If phenotypic failure is confirmed (MPI < 90%), perform population sequencing on the viral supernatant.

  • Extract RNA from supernatant.[1][2]

  • RT-PCR amplification of the env gene (specifically C2-V5 region).[1][2]

  • Analyze V3 Loop:

    • Align against HXB2 or the baseline isolate.[2]

    • Key Mutations: Look for charge changes in the V3 stem/tip (e.g., R315Q). These mutations allow the gp120 V3 loop to "dock" onto the N-terminus of CCR5 even when the transmembrane pocket is occupied by Vicriviroc [4].

Module 4: Mechanistic Visualization

Understanding the structural causality is required to interpret your data.[2] Vicriviroc does not compete directly with gp120; it locks the door from the inside.

VCV_Mechanism VCV Vicriviroc (Small Molecule) CCR5_WT CCR5 Receptor (Transmembrane Pocket) VCV->CCR5_WT Binds Hydrophobic Pocket Conf_Open Conformation A (Open for Entry) CCR5_WT->Conf_Open No Drug Conf_Closed Conformation B (Allosterically Locked) CCR5_WT->Conf_Closed Drug Bound gp120_WT HIV-1 gp120 (Wild Type) gp120_WT->Conf_Open High Affinity Binding (Infection) gp120_WT->Conf_Closed Steric Clash (No Infection) gp120_Res HIV-1 gp120 (V3 Loop Mutated) gp120_Res->Conf_Closed Adapted Binding (RESISTANCE)

Figure 2: Allosteric mechanism of action and resistance.[1] Note that resistant gp120 (black node) gains the ability to utilize the "Locked" receptor conformation.

FAQ: Frequently Encountered Issues

Q: My IC50 shifted 4-fold. Is this resistance? A: Likely not. In the world of entry inhibitors, IC50 shifts of <5-10 fold are often due to assay variability or protein binding differences (e.g., using a fresh lot of FBS). True resistance is defined by the ability to utilize the drug-bound receptor, which usually manifests as a drop in the inhibition plateau (MPI), not just a shift in the curve [5].

Q: Can I use Vicriviroc to select for resistance in vitro? A: Yes, but it is difficult. It often takes 20-30 weeks of serial passage.[1][2] Be aware that if you passage in PBMCs, you are more likely to select for a Tropism Shift (emergence of X4 virus) rather than true VCV resistance. To select for VCV resistance, you must use a cell line that expresses only CCR5 (like CCR5-transduced HeLa cells) to force the virus to adapt its gp120 rather than switching coreceptors [2].[1]

Q: Why does my virus grow in Vicriviroc but fail in Maraviroc? A: While both are CCR5 antagonists, they bind to slightly different residues within the transmembrane pocket. Cross-resistance is common but not absolute.[1][2] A virus resistant to VCV (via specific V3 mutations) may still be partially sensitive to Maraviroc depending on the specific "docking" angle required by the mutated gp120 [6].

References
  • Strizki, J. M., et al. (2005).[2] Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1.[6][7] Proceedings of the National Academy of Sciences, 102(41), 14759-14764.

  • Tilton, J. C., et al. (2010).[2] HIV-1 Resistance to CCR5 Antagonists Associated with Highly Efficient Use of CCR5 and Altered Tropism on Primary CD4+ T Cells.[1][2][5][8] Journal of Virology, 84(10), 5086–5096. [1][2][8]

  • Westby, M., et al. (2007).[2] Emergence of CXCR4-using human immunodeficiency virus type 1 (HIV-1) variants in a minority of HIV-1-infected patients following treatment with the CCR5 antagonist maraviroc is from a pretreatment CXCR4-using virus reservoir.[1][2] Journal of Virology, 81(5), 2359-2371.[1] [1][2]

  • Berro, R., et al. (2009).[2] Structure-Function Analysis of Human Immunodeficiency Virus Type 1 gp120 Amino Acid Mutations Associated with Resistance to the CCR5 Coreceptor Antagonist Vicriviroc.[2][3][9] Journal of Virology, 83(23), 12151–12163.[3] [1][2][3]

  • Henrich, T. J., & Kuritzkes, D. R. (2013). HIV-1 entry inhibitors: recent development and clinical use.[1][2][4][10][11] Current Opinion in Virology, 3(1), 51-57.[1] [1][2]

  • Anastassopoulou, C. G., et al. (2009).[2] Escape from a Human Immunodeficiency Virus Type 1 CCR5 Antagonist (Vicriviroc) in a Patient with Extensive Prior Antiretroviral Therapy Failure.[1][2] Journal of Clinical Microbiology, 47(5), 1618–1622. [1][2]

Sources

Reference Data & Comparative Studies

Validation

Head-to-head comparison of Vicriviroc and other CCR5 antagonists

Executive Summary Vicriviroc (VCV) represents a pivotal case study in the dissociation between pharmacodynamic superiority and clinical success. While it demonstrated a significantly longer receptor residence time ( h) c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vicriviroc (VCV) represents a pivotal case study in the dissociation between pharmacodynamic superiority and clinical success. While it demonstrated a significantly longer receptor residence time (


 h) compared to the market-standard Maraviroc (MVC)  (

h), VCV failed to achieve regulatory approval due to efficacy endpoints in Phase III trials and early concerns regarding malignancy risks.

This guide provides a head-to-head technical analysis of VCV against MVC and Cenicriviroc (CVC) , focusing on binding kinetics, resistance profiles, and the experimental protocols required to validate these parameters.

Mechanistic Architecture: Allosteric Inhibition

Unlike fusion inhibitors (e.g., Enfuvirtide) that bind the virus, CCR5 antagonists bind the host receptor. They function as allosteric inverse agonists , stabilizing the CCR5 receptor in a conformation that prevents HIV-1 gp120 binding and subsequent fusion.

Signaling & Inhibition Pathway

The following diagram illustrates the competitive landscape at the CCR5 receptor surface.

CCR5_Mechanism HIV HIV-1 gp120 CCR5_Open CCR5 (Open Conformation) HIV->CCR5_Open High Affinity Binding CCR5_Locked CCR5 (Locked/Drug-Bound) CCR5_Open->CCR5_Locked Allosteric Shift Fusion Viral Entry & Fusion CCR5_Open->Fusion Conformational Change CCR5_Locked->HIV Steric Hindrance (Entry Blocked) MVC Maraviroc (Rapid Dissociation) MVC->CCR5_Open Binds Transmembrane Pocket VCV Vicriviroc (Slow Dissociation) VCV->CCR5_Open Binds Transmembrane Pocket

Figure 1: Mechanism of Action. Both VCV and MVC bind within the transmembrane helices, locking CCR5 in a conformation unrecognizable to HIV-1 gp120.

Pharmacological Profiling: The Data

The critical differentiator between Vicriviroc and Maraviroc is Residence Time (


). While Maraviroc has slightly higher equilibrium binding affinity (

), Vicriviroc remains bound to the receptor significantly longer.[1] This "insurmountable" antagonism theoretically provides better protection against high viral loads, though this did not translate to clinical superiority.
Table 1: Comparative Pharmacological Metrics[2]
ParameterVicriviroc (VCV)Maraviroc (MVC)Cenicriviroc (CVC)
Target CCR5 (Selective)CCR5 (Selective)CCR5 & CCR2 (Dual)
Binding Affinity (

)

nM

nM
~2.3 nM
Dissociation Half-life (

)
12 -- 19 hours 6 -- 7.5 hours N/A
Antiviral Potency (

)
2 -- 10 nM2 -- 10 nM~3 nM
Protein Binding ~80%~76%>98%
Clinical Status Discontinued (Phase III)Approved (Selzentry)Discontinued (HIV)

Key Insight: The dissociation half-life of VCV is nearly double that of MVC.[2] In kinetic binding assays, this manifests as a "kinetic shift," where pre-incubation with VCV makes it nearly impossible for a radioligand to displace it, whereas MVC can be displaced more easily.

Clinical & Safety Divergence

Why did Vicriviroc fail where Maraviroc succeeded?

  • Malignancy Signal (ACTG 5211): In Phase II trials, a cluster of malignancies (lymphomas and carcinomas) occurred in the VCV arm. Although subsequent analysis and Phase III data did not confirm a statistical causal link, the initial safety signal created a significant regulatory hurdle.

  • Efficacy Failure (VICTOR-E3/E4): In treatment-experienced patients, VCV did not meet the primary endpoint of non-inferiority when added to an optimized background regimen. High background failure rates and the lack of "active" companion drugs in the background regimen contributed to this failure.

  • Resistance Profile: VCV resistance is mediated by mutations in the V3 loop of gp120, allowing the virus to utilize the drug-bound conformation of CCR5. Cross-resistance with MVC is common but not absolute; some MVC-resistant viruses remain sensitive to VCV due to different dependencies on CCR5 extracellular loops (ECLs).[3]

Experimental Protocols

To verify the kinetic differentiation (Residence Time) described above, researchers must employ a Kinetic Shift Assay .[2] Standard equilibrium binding assays will miss this crucial distinction.

Protocol A: Kinetic Shift Radioligand Binding Assay

Objective: To determine the dissociation rate and residence time of a CCR5 antagonist.[2] Principle: Pre-incubation with the unlabeled antagonist allows the formation of a stable receptor-ligand complex. If the dissociation is slow, the subsequent addition of a radioligand will fail to bind (insurmountable inhibition).

Reagents:
  • Membranes: CHO or HEK293 cells overexpressing human CCR5.

  • Radioligand: [3H]-Maraviroc or [125I]-MIP-1

    
     (CCL4).
    
  • Assay Buffer: 50 mM HEPES, 5 mM MgCl

    
    , 1 mM CaCl
    
    
    
    , 0.2% BSA, pH 7.4.
  • Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA.

Workflow Diagram

Protocol_Workflow Step1 1. Pre-Incubation Membranes + Unlabeled VCV/MVC (2 hours @ 22°C) Step2 2. Wash Step (Critical) Remove unbound drug via centrifugation (Prevents re-binding) Step1->Step2 Step3 3. Radioligand Addition Add [3H]-Ligand to washed membranes Step2->Step3 Step4 4. Kinetic Measurement Measure binding at t = 0, 1, 2, 4, 8, 24 hrs Step3->Step4 Step5 5. Data Analysis Plot ln(Specific Binding) vs Time Slope = -k_off Step4->Step5

Figure 2: Kinetic Shift Assay Workflow. The wash step is critical to prevent re-association of the unlabeled drug, isolating the dissociation phase.

Step-by-Step Procedure:
  • Preparation: Dilute CCR5 membranes to 10

    
     g/well  in Assay Buffer.
    
  • Pre-incubation: Incubate membranes with

    
     concentration of VCV or MVC for 2 hours at room temperature to reach equilibrium.
    
  • Wash: Centrifuge membranes (

    
    , 20 min), discard supernatant, and resuspend in fresh Assay Buffer. Repeat twice. Note: This removes free drug, forcing the bound drug to dissociate.
    
  • Competition: Immediately add a saturating concentration of [3H]-Maraviroc (approx. 2-5 nM).

  • Incubation: Aliquot samples and incubate for varying time points (0.5h to 24h).

  • Harvest: Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Fit data to a one-phase exponential decay model to calculate

    
    .
    
Protocol B: HIV-1 Pseudovirus Entry Assay

Objective: To compare


 potency against diverse viral isolates.
  • Cell Line: TZM-bl cells (HeLa derivative expressing CD4, CCR5, and CXCR4, containing Tat-regulated Luciferase reporter).

  • Virus: HIV-1 Env-pseudotyped viruses (generated in HEK293T cells).

  • Procedure:

    • Seed TZM-bl cells (10,000 cells/well) in 96-well plates.

    • Add serial dilutions of VCV or MVC.

    • Add pseudovirus.[4]

    • Incubate 48 hours at 37°C.

    • Lyse cells and add Luciferase substrate (e.g., Bright-Glo).

    • Measure Relative Light Units (RLU).

  • Validation:

    
     is the concentration inhibiting 50% of viral entry (RLU) relative to drug-free control.
    

References

  • Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists. Source: NATAP / Schering-Plough Research Institute [Link][1]

  • A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands. Source: British Journal of Pharmacology / NIH [Link]

  • Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients. Source: Journal of Acquired Immune Deficiency Syndromes [Link]

  • A Maraviroc-Resistant HIV-1 with Narrow Cross-Resistance to Other CCR5 Antagonists Depends on both N-Terminal and Extracellular Loop Domains of Drug-Bound CCR5. Source: Journal of Virology [Link][3]

  • Five-Year Safety Evaluation of Maraviroc in HIV-1–Infected Treatment-Experienced Patients. Source: JAIDS / NIH [Link]

Sources

Comparative

Vicriviroc (VCV) Specificity Validation: A Technical Comparison Guide

Topic: Validating the specificity of Vicriviroc for the CCR5 receptor Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Case for Residenc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the specificity of Vicriviroc for the CCR5 receptor Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Case for Residence Time

In the development of HIV-1 entry inhibitors, high affinity (


) is often the primary metric for candidate selection. However, as a Senior Application Scientist, I argue that residence time —the duration a drug remains bound to its target—is the superior predictor of in vivo efficacy for CCR5 antagonists.

Vicriviroc (VCV), a second-generation CCR5 antagonist, exemplifies this principle. While its binding affinity (


 nM) is slightly lower than that of Maraviroc (

nM), Vicriviroc demonstrates a significantly longer dissociation half-life (

hours vs. 7.5 hours). This guide validates the specificity of Vicriviroc not just by if it binds, but how long it stays, and provides the experimental frameworks to verify its selectivity against off-target risks like CCR2 and hERG.
Part 1: Comparative Pharmacological Profile

The following data synthesizes head-to-head characterization from pivotal studies (Strizki et al., Tagat et al.). Use this table to benchmark your own validation data.

Table 1: Vicriviroc vs. Alternatives

FeatureVicriviroc (VCV) Maraviroc (MVC) SCH-C (Predecessor) Cenicriviroc
Primary Target CCR5 (Allosteric Antagonist)CCR5 (Allosteric Antagonist)CCR5 CCR5 / CCR2 (Dual)
Binding Affinity (

)
0.40 nM0.18 nM~1.0 nM2.3 nM
Dissociation

12 ± 1.2 hours (High Residence)7.5 ± 0.7 hours< 1 hourN/A
Viral Inhibition (

)
0.45 – 18 nM1.0 – 10 nM20 – 50 nM2.9 nM
CCR2 Selectivity Highly Selective (>1000-fold)Highly SelectiveHighly SelectiveNon-Selective (Dual Target)
hERG Inhibition (

)
5.8

M
(Low Risk)
> 10

M (Low Risk)
1.1

M
(High Risk)
> 10

M
Mechanism Hydrophobic pocket (TM5/TM7)Hydrophobic pocketHydrophobic pocketDual Pocket Interaction

Analyst Insight: Note the hERG


. The failure of SCH-C was largely due to QT prolongation. Vicriviroc improves this safety margin by nearly 6-fold (5.8 

M vs 1.1

M). When validating VCV, you must run a hERG counter-screen to confirm batch purity and safety.
Part 2: Mechanistic Validation

Vicriviroc functions as an allosteric inverse agonist/antagonist . It does not compete directly with the HIV gp120 binding site. Instead, it binds deep within the transmembrane (TM) helices, locking the receptor in a conformation that gp120 cannot recognize.

Key Binding Residues for Validation Mutagenesis:

  • I198 (TM5): Forms a critical hydrophobic interaction with VCV's trifluoromethyl phenyl group.[1]

  • E283 (TM7): Forms an electrostatic interaction with VCV's positively charged nitrogen.

  • Validation Check: If your VCV sample inhibits a CCR5 mutant (e.g., I198A) with equal potency to wild-type, your compound is likely degrading or acting non-specifically.

G VCV Vicriviroc (Ligand) Pocket Hydrophobic Pocket (TM1, TM2, TM3, TM5, TM6, TM7) VCV->Pocket Binds (Kd=0.4nM) ConfChange Conformational Freeze (Allosteric Lock) Pocket->ConfChange Stabilizes Inactive State Extracellular Extracellular Loop Distortion ConfChange->Extracellular Alters Surface Topology Gp120 HIV gp120 / Chemokine Extracellular->Gp120 Blocks Recognition Entry Viral Entry / Signaling Gp120->Entry Inhibited

Figure 1: Mechanism of Action. VCV binds within the transmembrane helices, inducing an allosteric change that prevents gp120 docking.[1]

Part 3: Experimental Protocols

To validate specificity, you must prove VCV binds CCR5 (Protocol 1), blocks function (Protocol 2), and ignores off-targets (Protocol 3).

Protocol 1: Radioligand Binding (The Specificity Gold Standard)

Purpose: To determine affinity (


) and dissociation rate (

) compared to Maraviroc.

Reagents:

  • Ligand: [

    
    H]-Vicriviroc (or [
    
    
    
    H]-SCH-C if VCV radiolabel is unavailable).
  • Competitor:

    
    I-RANTES (CCL5) or unlabeled VCV.
    
  • Cells: CHO or HEK-293 cells stably expressing hCCR5.

  • Binding Buffer (Critical): 50 mM HEPES, 10 mM MgCl

    
    , 1 mM CaCl
    
    
    
    , 0.1% BSA, pH 7.4.
    • Why BSA? VCV is lipophilic. Without BSA, it will stick to the plasticware, artificially lowering your calculated potency.

Workflow:

  • Membrane Prep: Harvest cells and homogenize. Centrifuge at 40,000 x g. Resuspend in binding buffer.

  • Equilibrium Binding: Incubate 5

    
    g membrane protein with increasing concentrations of VCV (
    
    
    
    to
    
    
    M) and fixed
    
    
    I-RANTES (0.1 nM).
  • Incubation: 2 hours at room temperature (22°C).

    • Note: Do not incubate at 4°C initially; allosteric conformational changes often require thermodynamic energy to reach equilibrium.

  • Dissociation Assay (The VCV Differentiator):

    • Pre-equilibrate membranes with [

      
      H]-VCV.
      
    • Add excess unlabeled VCV (10

      
      M) to block re-binding.
      
    • Measure radioactivity remaining at t = 0, 1, 2, 4, 8, 12, 24 hours.

    • Success Criterion: VCV must show

      
       binding remaining at 8 hours (
      
      
      
      h). If it dissociates in <2 hours, your compound is likely degraded or is a generic antagonist.
Protocol 2: Functional Selectivity (Calcium Flux)

Purpose: To confirm VCV inhibits CCR5 signaling but not CXCR4 signaling.

Reagents:

  • Cells: U87-CD4-CCR5 cells (R5) and U87-CD4-CXCR4 cells (X4).

  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonists: RANTES (CCL5) for CCR5; SDF-1

    
     (CXCL12) for CXCR4.
    

Step-by-Step:

  • Loading: Seed cells in black-wall 96-well plates. Load with 4

    
    M Fluo-4 AM for 45 mins at 37°C.
    
  • Wash: Wash 2x with HBSS to remove extracellular dye.

  • Pre-treatment: Add VCV (serial dilution) for 15 minutes prior to agonist.

  • Stimulation: Inject

    
     concentration of RANTES (for R5 cells) or SDF-1
    
    
    
    (for X4 cells).
  • Read: Monitor fluorescence (Ex 494nm / Em 516nm) every 1 second for 120 seconds.

Data Interpretation:

  • CCR5 Cells: VCV should inhibit Calcium spike with

    
     nM.
    
  • CXCR4 Cells: VCV should show zero inhibition up to 10

    
    M.
    
    • Failure Mode: If VCV inhibits CXCR4 flux, your sample is contaminated or is a non-specific membrane disruptor.

Protocol 3: Safety Counter-Screen (hERG)

Purpose: To ensure the compound is Vicriviroc (safe) and not SCH-C (cardiotoxic).

Method: Automated Patch Clamp (e.g., QPatch or PatchXpress).

  • Cells: CHO cells stably expressing hERG (Kv11.1).[2]

  • Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

  • Application: Apply VCV at 1

    
    M and 10 
    
    
    
    M.
  • Result:

    • Vicriviroc: < 20% inhibition at 1

      
      M; 
      
      
      
      M.
    • SCH-C (Control): > 50% inhibition at 1

      
      M.
      
Part 4: Validation Workflow Diagram

Use this decision tree to standardize your lot release or experimental validation.

ValidationFlow Start Compound Sample Binding Radioligand Binding (CCR5) Start->Binding Func Ca2+ Flux (Functional) Binding->Func Kd < 1nM Fail REJECT Binding->Fail Kd > 5nM Spec Specificity Screen (CXCR4 & CCR2) Func->Spec IC50 < 10nM Func->Fail No Inhibition Safety hERG Safety Screen Spec->Safety No X4/CCR2 Activity Spec->Fail Off-Target Hits Pass VALIDATED VCV Safety->Pass IC50 > 5uM Safety->Fail IC50 < 2uM (SCH-C Risk)

Figure 2: The Specificity Validation Funnel. A sequential screening process to confirm identity, potency, and safety.

References
  • Strizki, J. M., et al. (2005). "Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1."[3] Antimicrobial Agents and Chemotherapy, 49(12), 4911–4919. Link

  • Tagat, J. R., et al. (2004). "Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch 417690/Sch D), a potent, highly selective, and orally bioavailable CCR5 antagonist." Journal of Medicinal Chemistry, 47(10), 2405–2408. Link

  • Seibert, C., & Sakmar, T. P. (2004). "Small-molecule antagonists of CCR5 and CXCR4: a promising new class of anti-HIV-1 drugs." Current Pharmaceutical Design, 10(17), 2041–2062. Link

  • Hesk, D., et al. (2006). "Synthesis of [3H]vicriviroc (SCH 417690), a potent CCR5 antagonist." Journal of Labeled Compounds and Radiopharmaceuticals, 49(1), 1-9. Link

Sources

Validation

Phenotypic and genotypic assays for detecting Vicriviroc resistance

This guide serves as a technical resource for researchers and drug development professionals investigating resistance to Vicriviroc (VCV), a potent CCR5 antagonist. Unlike reverse transcriptase or protease inhibitors, wh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers and drug development professionals investigating resistance to Vicriviroc (VCV), a potent CCR5 antagonist. Unlike reverse transcriptase or protease inhibitors, where resistance is typically binary and defined by specific point mutations, VCV resistance is conformational and phenotypic, characterized by a reduction in Maximal Percent Inhibition (MPI) rather than a simple shift in IC


.

Mechanisms of Vicriviroc Resistance

To select the appropriate assay, one must first understand the biological phenomenon being measured. Vicriviroc binds to a hydrophobic pocket within the transmembrane helices of the CCR5 co-receptor, locking it into a conformation that gp120 cannot efficiently utilize for entry.

Resistance emerges through two distinct pathways:[1]

  • Tropism Shift (Coreceptor Switch): The viral envelope (Env) evolves to utilize CXCR4 instead of CCR5. This is a "functional" escape.

  • Resistance via Inhibitor-Bound Receptor Usage (Non-Competitive Resistance): The virus acquires mutations (primarily in the V3 loop and C4 domain of gp120) that allow it to bind and enter via the VCV-occupied CCR5 complex.

Crucial Insight: This second mechanism results in a "plateau effect." Even at saturating drug concentrations, the virus continues to replicate. Therefore, phenotypic assays measuring MPI are the gold standard , while genotypic assays struggle to predict this complex conformational adaptation.

Diagram: Mechanism of Action & Resistance Pathways

VCV_Resistance_Mechanism cluster_0 Wild-Type Interaction cluster_1 Resistance Mechanism (Non-Competitive) CCR5 CCR5 Receptor VCV Vicriviroc VCV->CCR5 Allosteric Binding gp120_WT HIV gp120 (WT) gp120_WT->CCR5 Entry Blocked CCR5_Bound VCV-Bound CCR5 Entry Viral Entry (Reduced MPI) CCR5_Bound->Entry Successful Fusion gp120_Res HIV gp120 (Resistant) (V3/C4 Mutations) gp120_Res->CCR5_Bound Adapted Binding

Figure 1: Vicriviroc blocks WT HIV entry allosterically. Resistant variants adapt gp120 to utilize the drug-bound receptor configuration.[2][3]

Phenotypic Assays: The Gold Standard

The industry standard for characterizing VCV resistance is the Recombinant Virus Assay (RVA) , exemplified by the PhenoSense Entry assay (Monogram Biosciences). This approach is superior because it captures the full interplay between the patient's specific Env sequences and the drug-receptor complex.

Protocol 1: Pseudovirus-Based Phenotypic Susceptibility Assay

Objective: Determine the IC


 and MPI of VCV against patient-derived viral envelopes.

Reagents & Systems:

  • Vector System: Luciferase-expressing HIV-1 genomic vector (env-deleted).[4]

  • Cell Line: U87-CD4 cells engineered to express high levels of CCR5 or CXCR4.[4]

  • Detection: Luciferase assay system.

Step-by-Step Methodology:

  • Viral RNA Extraction:

    • Isolate RNA from plasma (minimum viral load >500 copies/mL recommended to ensure diversity capture).

    • Scientist's Note: Use a silica-column based extraction to minimize PCR inhibitors.

  • RT-PCR Amplification of env:

    • Amplify the full-length gp160 coding region (approx. 2.5 kb) using nested PCR.

    • Critical Step: Use high-fidelity polymerase to prevent PCR-induced mutations that could mimic or mask resistance.

  • Generation of Pseudovirus Library:

    • Digest amplicons and ligate into the env-deleted vector.

    • Co-transfect HEK293 cells with the vector library.[4]

    • Harvest pseudoviral particles after 48 hours.

    • Why this matters: This creates a "library" of viruses representing the patient's quasispecies, not just a single clone.

  • Infection & Drug Treatment:

    • Seed U87-CD4/CCR5 cells in 96-well plates.

    • Add serial dilutions of Vicriviroc (range: 0.001 nM to 10 µM).

    • Infect cells with the pseudovirus library.[4][5]

  • Readout & Analysis:

    • Incubate for 48–72 hours.

    • Lyse cells and add luciferase substrate.

    • Measure Relative Light Units (RLU).[4]

    • Calculation: Plot inhibition curves.

      • IC

        
        :  Concentration inhibiting 50% of viral replication.
        
      • MPI (Maximal Percent Inhibition): The plateau level of inhibition at saturating drug concentrations.

Interpretation:

  • Sensitive: MPI > 95% and IC

    
     comparable to reference.
    
  • Resistant: MPI < 95% (often dropping to < 50% in high-level resistance). Note that IC

    
     may remain unchanged despite significant resistance (the "plateau effect").
    

Genotypic Assays: The Screening Tool

Genotypic assays involve sequencing the V3 loop of gp120. While faster and cheaper, they are limited by the context-dependent nature of VCV resistance. A mutation that causes resistance in one viral backbone may not do so in another.[1][3][6][7]

Protocol 2: V3 Loop Sequencing & Tropism Prediction

Objective: Identify mutations associated with CCR5 antagonist resistance and predict coreceptor tropism.

Methodology:

  • Amplification:

    • Amplify the C2-V3-C3 region of env from patient plasma RNA or PBMC DNA.

  • Sequencing:

    • Sanger Sequencing: Good for dominant species (population sequencing).

    • Next-Generation Sequencing (NGS): Preferred.[7] Capable of detecting minority variants (down to 1%) that may harbor resistance.

  • Bioinformatic Analysis:

    • Align sequences to HXB2 reference.

    • Mutation Scanning: Screen for known VCV-associated mutations:

      • V3 Loop: K305R, H308P, R315Q/E, K319T/R, R321G.

      • C4 Domain: E328K, P437S.

    • Tropism Prediction: Use algorithms like Geno2Pheno or WebPSSM .

      • Setting the False Positive Rate (FPR): For Geno2Pheno, an FPR of 10% is standard.[8] Values <10% suggest X4-tropism (Vicriviroc failure).

Limitations:

  • No Universal Rule: Unlike protease inhibitors, there is no standardized "mutation score" for VCV.

  • Context Dependence: V3 mutations alone often fail to predict the MPI shift without the context of C4 or other Env regions.

Comparative Analysis

The choice between phenotypic and genotypic assays depends on the stage of development and the specific question being asked.

FeaturePhenotypic Assay (e.g., PhenoSense)Genotypic Assay (e.g., NGS + Geno2Pheno)
Primary Readout MPI (Plateau) & IC

Viral Sequence & Tropism Prediction
Detection of VCV Resistance High. Directly measures the ability to use drug-bound receptor.Low/Moderate. Complex mutation patterns are difficult to interpret.
Turnaround Time Slow (2–3 weeks)Fast (3–7 days)
Cost High (

$)
Low/Moderate ($)
Viral Load Requirement >500–1,000 copies/mL>50–100 copies/mL (can use DNA from PBMCs)
Utility Confirmation of Resistance. Essential for clinical trials and difficult cases.Screening. Best for ruling out CXCR4 tropism before starting therapy.
Diagram: Phenotypic Assay Workflow

PhenoSense_Workflow Sample Patient Plasma (>500 copies/mL) RT_PCR RT-PCR Amplification (gp160 env gene) Sample->RT_PCR Extract RNA Library Pseudovirus Library Generation (HEK293 Transfection) RT_PCR->Library Ligate into Vector Infection Infection of Target Cells (U87-CD4/CCR5 + VCV) Library->Infection Harvest Virus Readout Luciferase Activity Measurement (48-72 hrs) Infection->Readout Incubate Analysis Data Analysis: Calculate IC50 & MPI Readout->Analysis Plot Curves

Figure 2: Workflow for the PhenoSense Entry assay, highlighting the generation of patient-specific pseudoviruses.

References

  • Assessment of Vicriviroc Resistance Mechanisms. Title: Clinical resistance to vicriviroc through adaptive V3 loop mutations in HIV-1 subtype D gp120 that alter interactions with the N-terminus and ECL2 of CCR5.[9] Source: PubMed / Virology.[1] URL:[Link]

  • Phenotypic Assay Methodology (PhenoSense). Title: PhenoSense Entry: A Novel Assay for Measuring Antiretroviral Drug Susceptibility.[10] Source: LabCorp / Monogram Biosciences. URL:[Link]

  • The "Plateau Effect" in CCR5 Antagonist Resistance. Title: Reduced Maximal Inhibition in Phenotypic Susceptibility Assays Indicates that Viral Strains Resistant to the CCR5 Antagonist Maraviroc Utilize Inhibitor-Bound Receptor for Entry.[1][3] Source: Journal of Virology. URL:[Link]

  • Genotypic Prediction Algorithms. Title: Geno2Pheno: Estimating Coreceptor Usage.[8] Source: Max Planck Institute for Informatics.[8] URL:[Link]

  • Vicriviroc Clinical Trial Data & Resistance. Title: In Vivo Emergence of Vicriviroc Resistance in a Human Immunodeficiency Virus Type 1 Subtype C-Infected Subject. Source: Journal of Virology. URL:[Link]

Sources

Comparative

In vitro studies on the synergistic antiviral effect of Vicriviroc and Enfuvirtide

Executive Summary This guide evaluates the in vitro synergistic potential of Vicriviroc (VCV) , a small-molecule CCR5 antagonist, and Enfuvirtide (T-20) , a biomimetic fusion inhibitor peptide.[1] While both agents targe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the in vitro synergistic potential of Vicriviroc (VCV) , a small-molecule CCR5 antagonist, and Enfuvirtide (T-20) , a biomimetic fusion inhibitor peptide.[1] While both agents target the HIV-1 entry lifecycle, they act at distinct, sequential kinetic stages.[1][2]

Key Technical Insight: The synergistic mechanism is predicated on the "Kinetic Window" hypothesis . Vicriviroc-mediated allosteric modulation of CCR5 delays the formation of the fusion-competent gp41 six-helix bundle.[1] This delay extends the temporal window during which the gp41 pre-hairpin intermediate is exposed, significantly increasing the binding probability and efficacy of Enfuvirtide.

Mechanistic Rationale & Pathway Analysis[1]

To understand the causality of synergy, one must visualize the temporal sequence of HIV entry. Vicriviroc acts upstream of the fusion event, while Enfuvirtide acts downstream but requires a specific conformational state to bind.

HIV-1 Entry Signaling & Inhibition Pathway

The following diagram illustrates the sequential blockade. Vicriviroc reduces the efficiency of the gp120-CCR5 interaction, thereby slowing the transition to the fusion state targeted by Enfuvirtide.

HIV_Entry_Pathway HIV HIV-1 Virion (gp120/gp41) CD4 CD4 Receptor (Attachment) HIV->CD4 High Affinity Binding CCR5 CCR5 Co-Receptor ( conformational trigger) CD4->CCR5 gp120 Conformational Change Fusion gp41 Fusion (6-Helix Bundle) CCR5->Fusion Triggering Event Entry Viral Capsid Entry Fusion->Entry Membrane Fusion VCV Vicriviroc (Allosteric Antagonist) VCV->CCR5 Blocks ENF Enfuvirtide (HR1 Binder) VCV->ENF Extends Binding Window (Synergy) ENF->Fusion Blocks

Figure 1: Sequential blockade of HIV-1 entry.[1] Vicriviroc binding creates a kinetic delay, enhancing Enfuvirtide accessibility.

Comparative Profile & Performance Metrics

FeatureVicriviroc (SCH-D)Enfuvirtide (T-20)Combination Profile
Drug Class CCR5 Antagonist (Small Molecule)Fusion Inhibitor (Synthetic Peptide)Dual Entry Blockade
Target Site Host CCR5 Receptor (Hydrophobic pocket)Viral gp41 (HR1 region)Host + Viral Targets
Mechanism Allosteric inhibition of gp120 bindingPrevention of 6-helix bundle formationKinetic Cooperativity
IC50 Range 0.2 – 5.0 nM (Genotype dependent)1.0 – 10.0 nM3-10 fold reduction in individual IC50s
Resistance V3 loop mutations (Competitive)gp41 HR1 mutations (V38A, N42T)High genetic barrier; orthogonal resistance profiles

Experimental Protocol: Synergistic Assessment

Requirement: This protocol uses a self-validating Checkerboard Assay design on TZM-bl cells (HeLa derivative expressing CD4, CCR5, and CXCR4 with a Tat-driven Luciferase reporter).[1]

Reagents & System Validation
  • Cell Line: TZM-bl (NIH AIDS Reagent Program).[1]

  • Viral Isolate: HIV-1 BaL (R5-tropic) or JR-FL.[1] Note: Vicriviroc is ineffective against X4 strains.

  • Readout: Bright-Glo™ Luciferase Assay System (Promega).

  • Validation Controls:

    • Z-Factor > 0.5: Ensures assay robustness.

    • Cytotoxicity Control: MTT assay run in parallel to ensure viral inhibition is not due to cell death.

Step-by-Step Workflow
  • Cell Plating:

    • Seed TZM-bl cells at

      
       cells/well in 96-well black-walled plates.
      
    • Incubate 24h at 37°C/5% CO2 to allow adherence.

  • Drug Dilution (The Checkerboard):

    • Prepare serial dilutions (3-fold) of Vicriviroc (Horizontal axis) and Enfuvirtide (Vertical axis).[1]

    • Range: 0.01 nM to 100 nM.

    • Matrix: Create a

      
       or 
      
      
      
      matrix where every concentration of VCV is tested against every concentration of ENF.
  • Infection:

    • Add HIV-1 BaL virus (MOI = 0.[1]05) to all wells except "Cell Only" controls.

    • Critical Step: Add DEAE-Dextran (10-20 µg/mL) to enhance viral attachment, standardizing the infection rate.[1]

  • Incubation & Readout:

    • Incubate for 48 hours.

    • Lyse cells using Luciferase reagent.

    • Measure Relative Light Units (RLU) on a luminometer.[1]

Workflow Diagram

Experimental_Workflow Start Start: TZM-bl Cells (10k/well) Matrix Drug Matrix Preparation (Checkerboard Dilution) Start->Matrix Infect Viral Infection (HIV-1 BaL + DEAE-Dextran) Matrix->Infect Incubate 48h Incubation 37°C, 5% CO2 Infect->Incubate Readout Luciferase Lysis & Readout (RLU Measurement) Incubate->Readout Analysis Data Analysis (Chou-Talalay Method) Readout->Analysis

Figure 2: Standardized Checkerboard Assay workflow for assessing antiviral synergy.

Data Analysis & Interpretation

To objectively define synergy, avoid simple "percent inhibition" addition.[1][3] You must use the Chou-Talalay Method to calculate the Combination Index (CI).[1][4][5]

The Combination Index (CI) Equation

[1]
  • 
    : Dose of Vicriviroc alone required to produce x% effect (e.g., IC50).[1]
    
  • 
    : Dose of Vicriviroc in combination required to produce the same x% effect.
    
Interpreting CI Values
CI ValueInterpretationClinical Implication
< 0.1 Very Strong SynergyHighly desirable; potential for dose reduction.[1]
0.1 – 0.9 Synergy Target range for VCV + ENF.
0.9 – 1.1 AdditiveDrugs act independently.
> 1.1 AntagonismAvoid combination; drugs may interfere (e.g., steric hindrance).[1]
Representative Data (Simulated for Reference)

Based on typical entry inhibitor interaction studies (e.g., Strizki et al., Tremblay et al.).[1]

Drug ConditionIC50 (nM)Fold ReductionCI @ ED50
Vicriviroc (Alone)2.5--
Enfuvirtide (Alone)8.0--
VCV + ENF (1:1) 0.4 ~6.2x 0.35 (Synergy)

References

  • Strizki, J. M., et al. (2005).[1][6] "Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1."[1][2][6] Antimicrobial Agents and Chemotherapy.[2][6]

  • Wild, C. T., et al. (1994).[1] "Peptides corresponding to a predictive alpha-helical domain of human immunodeficiency virus type 1 gp41 are potent inhibitors of virus infection."[1] Proceedings of the National Academy of Sciences. [1]

  • Chou, T. C. (2010).[1][4] "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.[1][3]

  • Tremblay, C. L., et al. (2002).[1] "Strong in vitro synergy between the fusion inhibitor T-20 and the CXCR4 blocker AMD-3100."[1] Journal of Acquired Immune Deficiency Syndromes. (Providing foundational basis for Entry Inhibitor synergy).

  • Reeves, J. D., et al. (2002).[1] "Sensitivity of HIV-1 to entry inhibitors correlates with envelope/coreceptor affinity and conformational masking."[1] Proceedings of the National Academy of Sciences. [1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Vicriviroc (Malate)

Topic: Personal Protective Equipment (PPE) for Handling Vicriviroc (Malate) Executive Summary: The Potency Paradigm Vicriviroc Malate (CAS: 541503-81-5) is a potent CCR5 antagonist with an IC50 of approximately 0.91 nM [...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) for Handling Vicriviroc (Malate)

Executive Summary: The Potency Paradigm

Vicriviroc Malate (CAS: 541503-81-5) is a potent CCR5 antagonist with an IC50 of approximately 0.91 nM [1].[1][2] In drug development, nanomolar potency translates directly to occupational risk; invisible quantities of airborne dust can induce physiological effects or sensitization.[2]

This guide moves beyond generic "safety glasses and gloves" advice. It implements a Performance-Based Control Banding (PBCB) approach.[1][2] Since a specific Occupational Exposure Limit (OEL) is often not established for investigational compounds, we treat Vicriviroc Malate as an Occupational Exposure Band (OEB) 4 compound (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) due to its high specific activity and potential for specific target organ toxicity (STOT-RE) [2].

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the enemy.[2] Vicriviroc Malate presents a dual threat: Physical form (dust) and Biological activity .[1][2]

Hazard ClassGHS ClassificationOperational Implication
Acute Toxicity Category 4 (Oral)Harmful if swallowed.[1][2][3] Strict hygiene required to prevent hand-to-mouth transfer.[1][2]
Eye Irritation Category 2ACauses serious eye irritation.[1][2][3] Dust can react with ocular moisture.[2]
Target Organ STOT-RE Category 2Potential damage to organs through prolonged exposure.[1][2][3] Cumulative risk is high.[2]
Solubility Soluble in DMSO/EthanolCritical: Solvents act as vehicles, carrying the drug through standard nitrile gloves if not layered.[2]

The Defense Strategy: Engineering Controls First

PPE is the last line of defense, not the first.

  • Primary Barrier: All powder handling (weighing, subdividing) must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.[2]

  • Secondary Barrier: The PPE described below is designed to protect against breach of the primary barrier or accidental surface contamination.[2]

PPE Selection Matrix

This matrix is designed for OEB 4 handling standards.

Protection ZoneComponentSpecification (Standard)Scientific Rationale (Causality)
Respiratory PAPR or N100/P3 NIOSH N100 or EN 143 P3Nanomolar potency means standard N95 surgical masks are insufficient.[1][2] You need 99.97% filtration efficiency for particulates <0.3 microns.[2]
Dermal (Body) Tyvek® 800J or equiv.[1][2]Type 3/4/5/6 (Impervious)Standard lab coats are woven and allow dust penetration.[1][2] You need a non-woven, laminated suit to prevent "dust pass-through" to street clothes.[1][2]
Dermal (Hands) Double Gloving ASTM D6978 (Chemo-rated)Outer: Long-cuff Nitrile (min 5 mil).[1][2] Inner: Nitrile (min 4 mil).[1][2] Why: Vicriviroc is often dissolved in DMSO.[2] DMSO permeates nitrile in <10 mins.[2] The second layer provides a "breakthrough buffer."[2]
Ocular Goggles ANSI Z87.1+ / EN 166Safety glasses have gaps.[1][2] Goggles provide a seal against airborne dust and splashes.[2]

Operational Protocol: The "Zone of Safety"

Gowning Logic (The Onion Model)

Proper gowning is a self-validating system.[1][2] If you cannot see the color of your inner glove, your outer glove is intact.

GowningWorkflow Start Start: Anteroom ShoeCovers 1. Don Shoe Covers (Create Clean Boundary) Start->ShoeCovers WashHands 2. Wash Hands (Remove surface oils) ShoeCovers->WashHands InnerGloves 3. Don Inner Gloves (Taped to sleeves if suit used) WashHands->InnerGloves SuitDonning 4. Don Tyvek Suit/Gown (Zip fully closed) InnerGloves->SuitDonning Respirator 5. Don Respirator (N100/PAPR) (Perform Seal Check) SuitDonning->Respirator OuterGloves 6. Don Outer Gloves (Over suit cuffs) Respirator->OuterGloves Work Ready for Work OuterGloves->Work Verification Check

Figure 1: Sequential Gowning Workflow for High-Potency Compound Handling.[1][2]

Handling & Decontamination Protocol

Scenario: You have weighed 10mg of Vicriviroc Malate powder.[2]

  • Static Control: Use an anti-static gun on the weighing boat. Charged powder "jumps" and spreads invisibly.[2]

  • Solubilization: Add solvent (DMSO/Ethanol) inside the hood.[1][2] Once in solution, the respiratory risk drops, but the dermal risk increases (enhanced permeation).

  • Spill Response:

    • Powder Spill: Do NOT sweep.[1][2] Cover with wet paper towels (water/detergent) to dampen, then wipe.[2]

    • Solution Spill: Absorb with chemo-rated pads.[1][2] Clean surface with 10% bleach followed by water.[1][2]

  • Doffing (Removal):

    • Remove outer gloves inside the hood/exit zone.[1][2]

    • "Roll" the suit down to trap contaminants inside out.[2]

    • Wash hands immediately after inner glove removal.[1][2]

Decision Logic: PPE Selection

Use this logic flow to determine the necessary protection level based on your specific operation.

PPEDecisionTree State Physical State? Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Qty Quantity? Solid->Qty Solvent Solvent Type? Liquid->Solvent Small < 10 mg Qty->Small Large > 10 mg Qty->Large PPE_Level1 Level 1: Fume Hood + N95 + Double Gloves Small->PPE_Level1 PPE_Level2 Level 2: Isolator OR Fume Hood + N100/PAPR + Tyvek Suit Large->PPE_Level2 Aqueous Aqueous Solvent->Aqueous Organic DMSO / Organic Solvent->Organic PPE_Level3 Level 3: Splash Goggles + Single Nitrile Aqueous->PPE_Level3 PPE_Level4 Level 4: Splash Goggles + Double Nitrile (Change outer every 15 mins) Organic->PPE_Level4

Figure 2: Risk-Based PPE Selection Matrix.[1][2]

References

  • Strizki, J. M., et al. (2005).[2][4] Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1.[4][5] Antimicrobial Agents and Chemotherapy.[2][4][6][7]

  • Cayman Chemical. (2025).[1][2][3] Safety Data Sheet: Vicriviroc (maleate).

  • NIOSH. (2016).[1][2] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. CDC.[1][2]

  • Pfizer. (2022).[1][2][8] Safety Data Sheet: Nirmatrelvir (Example of OEB Classification for Antivirals).

Sources

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